GW 2433
Description
Properties
Molecular Formula |
C28H28Cl3FN2O4 |
|---|---|
Molecular Weight |
581.9 g/mol |
IUPAC Name |
2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H28Cl3FN2O4/c1-28(2,26(35)36)38-19-13-11-18(12-14-19)6-5-16-34(17-15-20-21(29)7-3-9-23(20)32)27(37)33-24-10-4-8-22(30)25(24)31/h3-4,7-14H,5-6,15-17H2,1-2H3,(H,33,37)(H,35,36) |
InChI Key |
YMWJDWJXIXITMD-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCN(CCC2=C(C=CC=C2Cl)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCCN(CCC2=C(C=CC=C2Cl)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW2433; GW 2433; GW-2433. |
Origin of Product |
United States |
Foundational & Exploratory
GW 2433: A Technical Guide for Researchers
GW 2433 is a synthetic, dual agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ). As a ligand for these nuclear receptors, this compound plays a role in the transcriptional regulation of genes primarily involved in lipid metabolism and energy homeostasis. This guide provides a comprehensive overview of its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.
Core Properties and Chemical Structure
This compound is a synthetic organic compound with the chemical formula C28H28Cl3FN2O4 and a molecular weight of 581.89 g/mol .
| Property | Value |
| Chemical Formula | C28H28Cl3FN2O4 |
| Molecular Weight | 581.89 g/mol |
| Synonyms | GW-2433, GW2433 |
| Compound Type | Synthetic Organic |
| Mechanism of Action | PPARα and PPARδ agonist |
Mechanism of Action: PPAR Activation and Gene Regulation
This compound exerts its biological effects by binding to and activating PPARα and PPARδ, which are ligand-activated transcription factors. The general mechanism of action for PPARs involves the following key steps:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα and PPARδ located in the nucleus.
-
Heterodimerization: Upon ligand binding, the PPAR undergoes a conformational change, enabling it to form a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Coactivator Recruitment: The activated heterodimer recruits various coactivator proteins.
-
Transcriptional Regulation: The assembled complex of the PPAR-RXR heterodimer, ligand, and coactivators modulates the transcription of downstream target genes, leading to either increased or decreased gene expression.
The following diagram illustrates the generalized signaling pathway of PPAR activation by a ligand such as this compound.
An In-depth Technical Guide to the Mechanism of Action of GW2433
For Researchers, Scientists, and Drug Development Professionals
Core Summary
GW2433 is a potent dual agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ). As a ligand for these nuclear receptors, GW2433 plays a significant role in the transcriptional regulation of genes primarily involved in lipid metabolism, energy homeostasis, and inflammatory processes. Its dual agonism suggests potential therapeutic applications in metabolic disorders such as type II diabetes and dyslipidemia. This guide provides a comprehensive overview of the molecular mechanism of action of GW2433, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Data Presentation: Quantitative Analysis of GW2433 Activity
| Parameter | Receptor | Species | System | Value (approx.) | Reference |
| EC50 | PPARδ | Mouse | Duodeno-jejunal explants (from PPARα-null mice) | 300 nM | --INVALID-LINK-- |
Molecular Mechanism of Action
The primary mechanism of action for GW2433 involves the direct binding to and activation of PPARα and PPARδ. These receptors are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR).
Upon binding of GW2433, the PPAR/RXR heterodimer undergoes a conformational change. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes. The entire complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to a cascade of downstream cellular effects, predominantly related to the metabolism of lipids.
Signaling Pathway Diagram
Caption: Signaling pathway of GW2433 as a dual PPARα/δ agonist.
Downstream Target Genes and Physiological Effects
Activation of PPARα and PPARδ by GW2433 leads to the upregulation of a suite of genes involved in various aspects of lipid metabolism:
-
Fatty Acid Uptake and Transport: Genes such as CD36 (fatty acid translocase) and FABP (fatty acid-binding proteins) are upregulated, facilitating the transport of fatty acids into cells.
-
Fatty Acid Oxidation: Key enzymes in mitochondrial and peroxisomal β-oxidation pathways are induced, including Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1). This leads to an increased catabolism of fatty acids for energy production.
-
Lipoprotein Metabolism: PPARα activation is known to influence the expression of genes involved in lipoprotein metabolism, contributing to changes in plasma lipid profiles.
The integrated effect of these gene expression changes is an overall enhancement of fatty acid catabolism and a potential improvement in lipid profiles, which forms the basis for the therapeutic interest in dual PPARα/δ agonists for metabolic diseases.
Experimental Protocols
PPAR Transactivation Luciferase Reporter Assay
This assay is a common method to quantify the ability of a compound to activate PPARs in a cellular context.
Objective: To determine the EC50 of GW2433 for human PPARα and PPARδ.
Methodology Workflow Diagram:
Caption: Workflow for a PPAR transactivation luciferase reporter assay.
Detailed Protocol:
-
Cell Culture: Maintain a suitable mammalian cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well.
-
After 24 hours, transfect the cells using a suitable transfection reagent according to the manufacturer's instructions. The transfection mixture per well should contain:
-
An expression vector for full-length human PPARα or PPARδ.
-
A reporter vector containing a PPRE upstream of a firefly luciferase gene.
-
A control vector constitutively expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
Prepare a serial dilution of GW2433 in the appropriate cell culture medium.
-
24 hours post-transfection, replace the medium with the medium containing different concentrations of GW2433 or vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the GW2433 concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Northern Blot Analysis of L-FABP mRNA in Intestinal Organoids
This protocol is adapted from studies investigating the effect of PPAR agonists on gene expression in intestinal tissue.
Objective: To qualitatively and quantitatively assess the induction of L-FABP mRNA expression by GW2433 in intestinal organoids.
Methodology Workflow Diagram:
Caption: Workflow for Northern blot analysis of L-FABP mRNA.
Detailed Protocol:
-
Intestinal Organoid Culture:
-
Establish and maintain mouse or human intestinal organoids in a Matrigel dome structure with appropriate organoid growth medium.
-
-
Treatment:
-
Treat mature organoids with 1.5 µM GW2433 or vehicle control (0.1% v/v DMSO) for 20 hours.
-
-
RNA Isolation:
-
Harvest the organoids and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer and by agarose gel electrophoresis.
-
-
Northern Blotting:
-
Separate 10-20 µg of total RNA per lane on a 1% agarose-formaldehyde denaturing gel.
-
Transfer the separated RNA to a positively charged nylon membrane by capillary action overnight.
-
UV cross-link the RNA to the membrane.
-
Pre-hybridize the membrane in a hybridization buffer at 68°C for at least 30 minutes.
-
Hybridize the membrane with a radiolabeled or biotinylated cDNA probe specific for L-FABP overnight at 68°C.
-
Wash the membrane under stringent conditions to remove the unbound probe.
-
Detect the hybridized probe by autoradiography (for radiolabeled probes) or a chemiluminescent detection system (for biotinylated probes).
-
-
Data Analysis:
-
Quantify the intensity of the L-FABP mRNA band using densitometry software.
-
Normalize the L-FABP signal to a housekeeping gene (e.g., GAPDH, β-actin) to control for loading differences.
-
Conclusion
GW2433 is a dual agonist for PPARα and PPARδ that modulates the expression of a network of genes involved in lipid metabolism. Its mechanism of action, centered on the ligand-dependent activation of these nuclear receptors, highlights its potential as a therapeutic agent for metabolic disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific molecular and cellular effects of GW2433 and other dual PPAR agonists. Further research is warranted to fully elucidate the quantitative binding and activation profile of GW2433 on human PPAR isoforms and to comprehensively map its downstream gene regulatory networks.
Navigating the Landscape of Endocannabinoid and Peroxisome Proliferator-Activated Receptor Systems: A Technical Guide
A Note to the Reader: The initial query focused on GW2433 as a Fatty Acid Amide Hydrolase 2 (FAAH-2) inhibitor. However, a comprehensive review of the scientific literature indicates that GW2433 is characterized as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. There is currently no scientific evidence to support the role of GW2433 as a FAAH-2 inhibitor. This guide will therefore provide a detailed overview of GW2433 in its established role as a PPAR agonist and, separately, a thorough technical examination of FAAH-2 as a therapeutic target, including its signaling pathways and known inhibitors.
Part 1: GW2433 - A Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
GW2433 is a potent agonist of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of physiological processes, including metabolism and inflammation.
Chemical and Physicochemical Properties of GW2433
A summary of the key chemical and physicochemical properties of GW2433 is presented in the table below.
| Property | Value |
| CAS Number | 227941-61-9 |
| Molecular Formula | C28H28Cl3FN2O4 |
| Molecular Weight | 581.89 g/mol |
| IUPAC Name | 2-{4-[3-({(2,3-dichlorophenyl)carbamoyl}[2-(2-chloro-6-fluorophenyl)ethyl]amino)propyl]phenoxy}-2-methylpropanoic acid |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 13 |
| Topological Polar Surface Area | 78.87 Ų |
| XLogP | 7.11 |
Data sourced from multiple chemical suppliers and databases.[1][2][3]
Mechanism of Action of GW2433 as a PPAR Agonist
Part 2: Fatty Acid Amide Hydrolase 2 (FAAH-2) - A Therapeutic Target
Fatty Acid Amide Hydrolase 2 (FAAH-2) is an enzyme that plays a role in the degradation of endocannabinoids and other bioactive fatty acid amides.[5][6][7] It is considered a therapeutic target for various conditions due to its role in modulating the endocannabinoid system.[6]
FAAH-2 Signaling Pathway
FAAH-2 is an integral membrane protein that hydrolyzes fatty acid amides, such as anandamide (B1667382) (AEA), thereby terminating their signaling.[8][9] The endocannabinoid system, which FAAH-2 helps to regulate, is involved in a wide array of physiological processes including pain, inflammation, and mood.[10] By inhibiting FAAH-2, the levels of endogenous cannabinoids can be increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and potential therapeutic effects.[6]
Caption: FAAH-2 signaling pathway and point of inhibition.
Experimental Protocols for FAAH-2 Inhibition Assays
The inhibitory activity of compounds against FAAH-2 is typically determined using in vitro enzymatic assays. A common method is a fluorometric assay that measures the hydrolysis of a synthetic substrate.
In Vitro Fluorometric FAAH Inhibition Assay
This protocol outlines a general procedure for measuring FAAH-2 inhibition.
Materials and Reagents:
-
Recombinant human or other mammalian FAAH-2 enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
Test inhibitor compound (e.g., a potential FAAH-2 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Experimental workflow for an in vitro FAAH-2 inhibition assay.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the FAAH-2 enzyme, fluorogenic substrate, and test inhibitor in appropriate buffers and solvents (typically DMSO for the inhibitor).
-
Enzyme Addition: Add the diluted FAAH-2 enzyme solution to the wells of a 96-well microplate.
-
Inhibitor Addition: Add various concentrations of the test inhibitor (and a vehicle control, e.g., DMSO) to the wells containing the enzyme.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: ~360 nm, Em: ~465 nm for AMC product) over time (kinetic assay) or at a single endpoint after a fixed incubation period.[11]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of the enzymatic reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
Known FAAH Inhibitors
While GW2433 is not a known FAAH-2 inhibitor, several other compounds have been identified and characterized as inhibitors of FAAH enzymes (FAAH-1 and/or FAAH-2). These inhibitors are valuable tools for studying the endocannabinoid system and have therapeutic potential.
| Compound | Target(s) | Mechanism | Notes |
| URB597 | FAAH-1 | Irreversible | A widely studied FAAH inhibitor. |
| PF-3845 | FAAH-1 | Irreversible | Highly potent and selective FAAH-1 inhibitor.[12] |
| OL-135 | FAAH-1 | Reversible | An example of a reversible FAAH inhibitor.[12] |
It is important to note that many well-characterized FAAH inhibitors primarily target FAAH-1. The discovery of selective FAAH-2 inhibitors is an ongoing area of research.
References
- 1. medkoo.com [medkoo.com]
- 2. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]
- 3. GW2433 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Defects in fatty acid amide hydrolase 2 in a male with neurologic and psychiatric symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Gene - FAAH2 [maayanlab.cloud]
- 8. genecards.org [genecards.org]
- 9. FAAH2 - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
The Dual PPARα/δ Agonist GW 2433: A Technical Overview of its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GW 2433 is a potent synthetic agonist that exhibits dual activity towards Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a member of the nuclear receptor superfamily of transcription factors, PPARs are crucial regulators of lipid and glucose homeostasis, cellular differentiation, and inflammatory responses. The dual agonism of this compound makes it a valuable pharmacological tool for investigating the integrated roles of PPARα and PPARδ in metabolic diseases, and a potential starting point for the development of therapeutic agents for conditions such as type II diabetes and dyslipidemia.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a resource for researchers and drug development professionals working in the fields of metabolic disease, nuclear receptor signaling, and medicinal chemistry.
Data Presentation: Physicochemical and Bioactivity Data
The following tables summarize the key physicochemical and bioactivity data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(4-(3-(N-(2-(2,6-dichlorophenyl)ethyl)-N-(phenyl)ureido)propyl)phenoxy)-2-methylpropanoic acid |
| Molecular Formula | C₂₈H₂₈Cl₂N₂O₄ |
| Molecular Weight | 543.44 g/mol |
| CAS Number | 227941-61-9 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Table 2: Bioactivity of this compound at Human and Murine PPARα and PPARδ
| Target | Organism | Assay Type | Activity | Value (nM) | Reference |
| PPARα | Human | Transcriptional Activation | EC₅₀ | 170 | [1] |
| PPARα | Mouse | Transcriptional Activation | EC₅₀ | 270 | [1] |
| PPARδ | Human | Transcriptional Activation | EC₅₀ | 160 | [1] |
| PPARδ | Mouse | Transcriptional Activation | EC₅₀ | 130 | [1] |
Discovery and Synthesis
The synthesis of dual PPARα/δ agonists often involves a multi-step approach. A common strategy is the construction of a central scaffold that can appropriately position the key pharmacophoric elements: a carboxylic acid head group, a central aromatic core, and a lipophilic tail.
A plausible, though generalized, synthetic workflow for compounds structurally related to this compound is outlined below. This is a representative scheme and may not reflect the exact route used for the synthesis of this compound.
Caption: Generalized synthetic workflow for a this compound analog.
Mechanism of Action: PPARα and PPARδ Signaling Pathways
This compound exerts its biological effects by binding to and activating PPARα and PPARδ. These receptors function as ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
PPARα Signaling Pathway
Activation of PPARα primarily regulates fatty acid catabolism. The signaling cascade initiated by a PPARα agonist like this compound is depicted below.
Caption: PPARα signaling pathway activated by this compound.
PPARδ Signaling Pathway
PPARδ activation is involved in the regulation of fatty acid oxidation and energy homeostasis, particularly in skeletal muscle and adipose tissue. The signaling pathway is similar to that of PPARα.
References
GW 2433: A Technical Guide to a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 2433 is a potent synthetic agonist of Peroxisome Proliferator-Activated Receptors (PPARs), nuclear hormone receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cellular differentiation. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its mechanism of action as a PPAR agonist. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, drug discovery, and biomedical science.
Chemical Structure and Properties
This compound is a complex organic molecule with the IUPAC name 2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid | [1] |
| Synonyms | GW-2433, GW2433 | [1][2] |
| CAS Number | 227941-61-9 | [1][2] |
| Molecular Formula | C28H28Cl3FN2O4 | [1] |
| Molecular Weight | 581.89 g/mol | [1] |
| Appearance | Solid | N/A |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Pharmacological Properties
This compound is characterized as a potent Peroxisome Proliferator-Activated Receptor (PPAR) agonist. While some sources refer to it as a general PPAR receptor agonist, more specific data indicates it acts as a dual agonist for PPARα and PPARδ.
Mechanism of Action
As a PPAR agonist, this compound binds to and activates PPARs. PPARs are transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This regulation of gene expression is central to the physiological effects of PPAR agonists.
Downstream Effects and Target Genes
Activation of PPARδ by agonists like this compound has been shown to upregulate the expression of genes involved in fatty acid oxidation and energy expenditure. Key target genes include:
-
Angiopoietin-like 4 (ANGPTL4): A protein involved in the regulation of lipid metabolism.
-
Carnitine Palmitoyltransferase I (CPT1): An enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.
-
Liver Fatty Acid-Binding Protein (L-FABP): A protein involved in the intracellular transport of fatty acids. One study demonstrated that this compound increased L-FABP mRNA levels in mouse intestinal explants.
Experimental Protocols
The characterization of this compound and other PPAR agonists typically involves a series of in vitro and cell-based assays to determine their binding affinity, potency, and selectivity.
In Vitro PPAR Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound to the PPAR ligand-binding domain (LBD). A common method is a competitive binding assay using a radiolabeled or fluorescently labeled known PPAR ligand.
General Protocol:
-
Reagents: Purified recombinant PPARα-LBD and PPARδ-LBD, a high-affinity radiolabeled PPAR ligand (e.g., [3H]-GW501516), and the test compound (this compound).
-
Procedure:
-
Incubate a constant concentration of the PPAR-LBD and the radiolabeled ligand with varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as filtration or scintillation proximity assay.
-
Quantify the amount of bound radioligand.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
PPAR Transactivation Assay
This cell-based assay measures the functional potency (EC50) of a compound to activate a PPAR-mediated transcriptional response.
General Protocol:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-1) is used.
-
Plasmids:
-
An expression vector containing the ligand-binding domain of the PPAR subtype (α or δ) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Procedure:
-
Co-transfect the cells with the expression and reporter plasmids.
-
Treat the transfected cells with varying concentrations of this compound.
-
After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.
-
-
Data Analysis: The concentration of this compound that produces 50% of the maximal luciferase response (EC50) is determined by plotting the luciferase activity against the log of the compound concentration.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of PPARα and PPARδ. Its potent agonistic activity allows for the elucidation of the downstream signaling pathways and target genes regulated by these receptors. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and the discovery of novel PPAR modulators for therapeutic applications in metabolic and inflammatory diseases.
References
In-Depth Technical Guide: GW2433 Target Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2433 is a synthetic compound recognized for its role as a dual agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ).[1][2] This technical guide provides a comprehensive overview of the target selectivity and potency of GW2433, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.
Core Data Summary
Target Selectivity and Potency of GW2433
The potency of GW2433 is primarily characterized by its half-maximal effective concentration (EC50) in functional assays and its binding affinity (Ki or IC50) in competitive binding assays. While comprehensive, directly comparable quantitative data for all three PPAR subtypes from a single study is limited in the public domain, this guide synthesizes the most relevant findings.
| Target | Parameter | Value (nM) | Assay Type | Reference |
| PPARδ | EC50 | ~300 | L-FABP mRNA induction in PPARα-null mouse explants | [3] |
| PPARα | IC50/Ki | Not explicitly found in search results | Scintillation Proximity Assay (putative) | |
| PPARγ | IC50/Ki | Not explicitly found in search results | Scintillation Proximity Assay (putative) |
Note: The EC50 value for PPARδ was determined in a specific biological context and may not directly reflect the intrinsic potency at the receptor level in a purified system.
Experimental Protocols
PPAR Ligand Binding Assay (Scintillation Proximity Assay)
A scintillation proximity assay (SPA) is a common method for determining the binding affinity of a ligand for a receptor. This protocol is a generalized representation based on the established use of radiolabeled ligands for PPARs.[4][5][6][7][8][9]
Objective: To determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of GW2433 for PPARα, PPARδ, and PPARγ.
Materials:
-
Recombinant human PPARα, PPARδ, and PPARγ ligand-binding domains (LBDs)
-
[³H]-GW2433 (Radioligand)
-
Scintillation Proximity Assay (SPA) beads (e.g., protein A-coated PVT SPA beads)
-
Anti-GST or Anti-His antibody (depending on the LBD fusion tag)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 0.1% Nonidet P-40)
-
Unlabeled GW2433 and other competitor ligands
-
96-well or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Bead Preparation: Incubate the SPA beads with the appropriate antibody (e.g., anti-GST) in the assay buffer to allow for antibody coating.
-
Receptor-Bead Coupling: Add the recombinant PPAR-LBD to the antibody-coated beads and incubate to allow for the formation of the receptor-bead complex.
-
Competition Binding: In the microplate wells, add a fixed concentration of [³H]-GW2433.
-
Add increasing concentrations of unlabeled GW2433 (or other competitor ligands).
-
Initiate the binding reaction by adding the receptor-bead complex to each well.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Detection: Measure the scintillation counts in a microplate scintillation counter. The amount of light emitted is proportional to the amount of [³H]-GW2433 bound to the receptor on the beads.
-
Data Analysis: Plot the scintillation counts against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
PPAR Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate a PPAR subtype and induce the expression of a reporter gene.[10][11][12][13][14]
Objective: To determine the half-maximal effective concentration (EC50) of GW2433 for the activation of PPARα, PPARδ, and PPARγ.
Materials:
-
Mammalian cell line (e.g., HEK293, COS-7)
-
Expression plasmid for the full-length human PPARα, PPARδ, or PPARγ.
-
Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Cell culture medium and supplements.
-
Transfection reagent.
-
GW2433 and reference agonists.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a suitable density.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Incubation: Allow the cells to express the plasmids for 24-48 hours.
-
Compound Treatment: Treat the transfected cells with varying concentrations of GW2433 or a reference agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for 18-24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer.
-
Normalization: Measure the Renilla luciferase activity in the same lysates to normalize for transfection efficiency and cell number.
-
Data Analysis: Calculate the fold activation of luciferase expression relative to the vehicle control for each concentration of GW2433. Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Signaling Pathway of PPAR Agonism
Caption: Simplified signaling pathway of GW2433 as a PPAR agonist.
Experimental Workflow for Scintillation Proximity Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 2433 | PPARα/PPARδ激动剂 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 5. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. korambiotech.com [korambiotech.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. indigobiosciences.com [indigobiosciences.com]
The Interplay of Anandamide Metabolism and Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: A Technical Guide Featuring GW2433
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the metabolic pathways of the endocannabinoid anandamide (B1667382) and its intricate relationship with the Peroxisome Proliferator-Activated Receptor (PPAR) signaling cascade. While not a direct modulator of anandamide-metabolizing enzymes, the dual PPARα/PPARδ agonist GW2433 serves as a critical tool for dissecting the functional consequences of this crosstalk. This document will detail the core concepts, present quantitative data for relevant compounds, outline key experimental protocols, and provide visual representations of the involved signaling networks.
Anandamide Metabolism: A Tightly Regulated System
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a crucial role in a multitude of physiological processes, including pain modulation, mood, appetite, and memory.[1][2] Its signaling is tightly controlled by its on-demand biosynthesis and rapid degradation.
Biosynthesis of Anandamide
Anandamide is synthesized from membrane phospholipids (B1166683) through multiple pathways.[1][3] The primary and most studied pathway involves the conversion of N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) to anandamide, catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[2][3] Other pathways involving enzymes such as phospholipase A2 and C have also been identified, suggesting a redundancy in anandamide production.[1][2]
Degradation of Anandamide
The biological actions of anandamide are terminated primarily by enzymatic hydrolysis mediated by Fatty Acid Amide Hydrolase (FAAH).[4][5] FAAH is an intracellular serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine.[6] This rapid degradation maintains low basal levels of anandamide and ensures a localized signaling response.[5] FAAH is a major therapeutic target, as its inhibition elevates endogenous anandamide levels, leading to prolonged cannabinoid receptor activation and potential therapeutic benefits in various conditions, including pain and anxiety.[4][7]
Beyond FAAH, anandamide can also be metabolized by other enzymes, including cyclooxygenase-2 (COX-2) and various lipoxygenases (LOX), leading to the formation of prostaglandin-ethanolamides and hydroxyeicosatetraenoyl-ethanolamides, respectively.[8]
The Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptors that function as ligand-activated transcription factors.[9] Upon activation, they heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. It is a key regulator of lipid metabolism.
-
PPARγ: Highly expressed in adipose tissue and plays a critical role in adipogenesis, insulin (B600854) sensitivity, and inflammation.
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, glucose homeostasis, and inflammation.
The Crosstalk between Anandamide Metabolism and PPAR Signaling
A significant body of evidence has established a functional link between the endocannabinoid system and PPARs. Anandamide and its metabolites, as well as other related fatty acid amides, can act as endogenous ligands for PPARs.
-
Anandamide itself has been shown to bind to and activate PPARγ with an EC50 of approximately 8 µM.[6]
-
The primary metabolite of anandamide, arachidonic acid , is a known activator of PPARδ.[3]
-
Other N-acylethanolamines that are also substrates for FAAH, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) , are potent endogenous agonists of PPARα.[3]
This intricate relationship implies that the metabolic status of anandamide can directly influence the activity of the PPAR signaling network. For instance, inhibition of FAAH not only increases anandamide levels but also elevates the concentrations of OEA and PEA, thereby indirectly activating PPARα.[10] This dual action contributes to the complex pharmacology of FAAH inhibitors.
GW2433: A Tool to Probe the PPAR Axis
GW2433 is a potent and selective dual agonist for PPARα and PPARδ.[5][11] It is not a direct inhibitor of FAAH. Instead, it serves as a valuable pharmacological tool to investigate the downstream consequences of PPARα and PPARδ activation, which can be influenced by the endocannabinoid system. By directly activating these receptors, researchers can mimic the effects of endogenous PPAR ligands that are under the metabolic control of enzymes like FAAH.
Quantitative Data for GW2433 and Related Compounds
| Compound | Target(s) | Parameter | Value | Reference(s) |
| GW2433 | PPARα, PPARδ | - | Potent dual agonist | [5][11] |
| Anandamide | CB1, CB2, PPARγ | EC50 (PPARγ) | ~ 8 µM | [6] |
| Arachidonic Acid | PPARδ | - | Activator | [3] |
| Oleoylethanolamide (OEA) | PPARα | - | Potent agonist | [3] |
| Palmitoylethanolamide (PEA) | PPARα | - | Agonist | [3] |
| PF-3845 | FAAH | IC50 (human) | 7.2 nM | [4] |
| URB597 | FAAH | IC50 (rat brain) | 4.6 nM |
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is designed to determine the inhibitory potency of a test compound against FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Test compound (e.g., PF-3845 as a positive control) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the recombinant FAAH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the FAAH substrate AAMCA.
-
Measure the fluorescence of the product, 7-amino-4-methylcoumarin (B1665955) (AMC), at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm over time at 37°C.[10]
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
PPAR Reporter Gene Assay
This protocol is used to assess the ability of a compound to activate a specific PPAR isoform.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for the full-length human PPAR isoform (α, δ, or γ)
-
Reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (e.g., GW2433)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of the test compound (GW2433) or vehicle control.
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Anandamide Metabolism and Degradation
Caption: Biosynthesis and primary degradation pathway of anandamide.
FAAH Inhibition and its Downstream Consequences
Caption: Mechanism of FAAH inhibition and resulting dual signaling pathway activation.
Crosstalk between Anandamide Metabolism and PPAR Signaling via GW2433
Caption: Interplay of anandamide metabolism and PPAR signaling, with GW2433 as a probe.
Experimental Workflow for Evaluating Synergistic Effects
Caption: Workflow for assessing synergistic effects of FAAH inhibition and PPAR activation.
Conclusion
The metabolic pathways of anandamide are intrinsically linked to the PPAR signaling network, creating a complex regulatory web that influences a wide range of physiological and pathological processes. While GW2433 does not directly inhibit anandamide's primary catabolic enzyme, FAAH, its role as a potent PPARα/δ agonist makes it an indispensable tool for elucidating the functional outcomes of this endocannabinoid-nuclear receptor crosstalk. Understanding this interplay is paramount for the development of novel therapeutic strategies that target these interconnected pathways for the treatment of inflammatory disorders, metabolic diseases, and neurological conditions. Future research should continue to explore the synergistic potential of co-targeting FAAH and specific PPAR isoforms to achieve enhanced therapeutic efficacy with potentially reduced side effects.
References
- 1. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An update on PPAR activation by cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]
- 6. Anandamide induced PPARgamma transcriptional activation and 3T3-L1 preadipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clickable, photoreactive inhibitors to probe the active site microenvironment of fatty acid amide hydrolase() - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular recognition of fatty acids by peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase (FAAH) inhibition enhances memory acquisition through activation of PPAR-α nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The endocannabinoid anandamide mediates anti-inflammatory effects through activation of NR4A nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The PPARγ Agonist GW 2433: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on GW 2433 in neuroscience is limited in publicly accessible literature. This guide synthesizes information from studies on other peroxisome proliferator-activated receptor gamma (PPARγ) agonists, such as Pioglitazone and Rosiglitazone, to provide a framework for investigating this compound's potential in neuroscience research.
Executive Summary
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating inflammation, metabolism, and cellular differentiation.[1][2] The PPARγ isoform is expressed in various cells of the central nervous system (CNS), including neurons, microglia, and astrocytes, making it a compelling target for therapeutic intervention in neurodegenerative diseases.[3][4][5] PPARγ agonists have demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurological disorders.[6][7][8] This document provides a technical overview of the potential applications of the PPARγ agonist this compound in neuroscience research, based on the established mechanisms and experimental data from analogous compounds.
Mechanism of Action in the Central Nervous System
PPARγ agonists exert their effects primarily by binding to and activating the PPARγ receptor, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
In the CNS, the key neuroprotective and anti-inflammatory actions of PPARγ agonists are attributed to:
-
Inhibition of Microglial Activation: PPARγ activation can suppress the pro-inflammatory M1 phenotype of microglia and promote a shift towards the anti-inflammatory M2 phenotype.[9] This leads to a reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][10]
-
Antagonism of NF-κB Signaling: PPARγ activation can inhibit the activity of the pro-inflammatory transcription factor NF-κB, a central regulator of the inflammatory response.[1][4]
-
Antioxidant Effects: PPARγ agonists can enhance the expression of antioxidant enzymes, thereby reducing oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[11][12]
-
Modulation of Neuronal Survival and Plasticity: PPARγ activation has been shown to promote neuronal survival and enhance synaptic plasticity.[13][14]
Quantitative Data from Preclinical Studies with PPARγ Agonists
The following tables summarize quantitative data from studies using well-characterized PPARγ agonists in animal models of neurodegenerative diseases. This data provides a benchmark for designing and evaluating experiments with this compound.
Table 1: Effects of PPARγ Agonists in Animal Models of Parkinson's Disease
| Agonist | Animal Model | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Pioglitazone | MPTP-induced mice | 20 mg/kg/day | ~50% reduction in microglial activation in the substantia nigra pars compacta (SNc). | [15] |
| Rosiglitazone | 6-OHDA-lesioned rats | 3 mg/kg/day | Significant protection of dopaminergic neurons in the SNc; improved motor performance. | [6] |
| GW9662 (Antagonist) | MPTP-induced mice | Not specified | Increased MPTP-induced neuronal loss in the SNc. |[16] |
Table 2: Effects of PPARγ Agonists in Animal Models of Alzheimer's Disease
| Agonist | Animal Model | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Pioglitazone | APP/PS1 transgenic mice | 20 mg/kg/day | Reduction in the number of activated microglia and reactive astrocytes in the hippocampus and cortex. | [4][17] |
| Rosiglitazone | Tg2576 (APP overexpressing) mice | 30 mg/kg | Significant improvements in hippocampus-dependent spatial memory. | [14] |
| Pioglitazone | P301S (tauopathy) mice | Long-term treatment | No significant effect on microglial activation or tau pathology. |[18][19] |
Table 3: Effects of PPARγ Agonists on Inflammatory Markers
| Agonist | Cell/Animal Model | Key Findings | Reference |
|---|---|---|---|
| Pioglitazone | Lipopolysaccharide (LPS)-treated mice | Inhibition of inflammatory marker genes including TNF-α, iNOS, IL-1β, and IL-6. | [4] |
| Rosiglitazone | Primary microglial cultures | Prevention of LPS-induced microglial activation. | [20] |
| Pioglitazone | Subarachnoid hemorrhage rat model | Shifted microglia polarization towards the M2 phenotype and increased anti-inflammatory cytokines. |[9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, which can be adapted for the study of this compound.
In Vivo Model of Parkinson's Disease (MPTP Model)
-
Animals: 8-10 week old male C57BL/6 mice.
-
Procedure:
-
Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally at a dose of 20 mg/kg, four times at 2-hour intervals to induce parkinsonism.
-
Administer the PPARγ agonist (e.g., Pioglitazone at 20 mg/kg/day) or vehicle control orally, starting 3 days prior to MPTP injection and continuing for the duration of the experiment.
-
-
Endpoint Analysis:
-
Behavioral Testing: Assess motor function using tests such as the rotarod and open-field test.
-
Immunohistochemistry: Sacrifice animals at a designated time point (e.g., 7 days post-MPTP). Perfuse with 4% paraformaldehyde and prepare brain sections. Stain for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and for Iba1 to assess microglial activation.
-
In Vitro Model of Neuroinflammation (Primary Microglial Cultures)
-
Cell Culture:
-
Isolate primary microglia from the cerebral cortices of neonatal (P0-P2) C57BL/6 mouse pups.
-
Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
After 10-14 days, isolate microglia by shaking the flasks.
-
-
Treatment:
-
Pre-treat primary microglia with the PPARγ agonist (e.g., Rosiglitazone at various concentrations) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) to induce an inflammatory response.
-
-
Endpoint Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant after 24 hours and measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the expression levels of inflammatory proteins such as iNOS and COX-2, and to assess the phosphorylation status of proteins in the NF-κB signaling pathway.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of PPARγ-Mediated Neuroprotection
Caption: PPARγ agonist this compound signaling pathway leading to neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: General experimental workflow for in vivo testing of this compound.
Logical Relationship of PPARγ Activation and Microglial Polarization
Caption: this compound's role in modulating microglial polarization.
References
- 1. PPAR-gamma agonists as regulators of microglial activation and brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact and Therapeutic Potential of PPARs in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR-γ: therapeutic prospects in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARs and Their Neuroprotective Effects in Parkinson’s Disease: A Novel Therapeutic Approach in α-Synucleinopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pioglitazone Modulates Microglia M1/M2 Polarization Through PPAR-γ Pathway and Exerts Neuroprotective Effects in Experimental Subarachnoid Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. PPAR agonists as therapeutics for CNS trauma and neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis , in silico evaluation, PPAR-γ bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06330A [pubs.rsc.org]
- 13. Role of PPARγ in the Differentiation and Function of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Do PPAR-Gamma Agonists Have a Future in Parkinson's Disease Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological manipulation of peroxisome proliferator-activated receptor γ (PPARγ) reveals a role for anti-oxidant protection in a model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current Progress on Peroxisome Proliferator-activated Receptor Gamma Agonist as an Emerging Therapeutic Approach for the Treatment of Alzheimer's Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-Term Pioglitazone Treatment Has No Significant Impact on Microglial Activation and Tau Pathology in P301S Mice [mdpi.com]
- 19. preprints.org [preprints.org]
- 20. Antagonizing peroxisome proliferator‐activated receptor γ facilitates M1‐to‐M2 shift of microglia by enhancing autophagy via the LKB1–AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of GW2433: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW2433 is a potent synthetic agonist with dual activity for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a member of the PPAR agonist family, GW2433 holds significant promise for therapeutic intervention in a range of metabolic and inflammatory disorders. This technical guide provides an in-depth overview of the current understanding of GW2433, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics targeting PPAR pathways.
Core Mechanism of Action: PPARα/δ Activation
GW2433 exerts its biological effects by binding to and activating PPARα and PPARδ, which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The activation of these receptors leads to the regulation of gene expression involved in lipid metabolism, inflammation, and energy homeostasis.
The canonical signaling pathway for GW2433 involves the following key steps:
-
Ligand Binding: GW2433 enters the cell and binds to the ligand-binding domain (LBD) of PPARα and PPARδ in the nucleus.
-
Heterodimerization: Upon ligand binding, the PPAR receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: The PPAR/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the heterodimer to the PPRE, along with the recruited coactivator complex, initiates the transcription of target genes, leading to a physiological response.
Caption: General signaling pathway of GW2433.
Quantitative Data
| Parameter | Receptor | Value | Notes |
| Agonist Activity | PPARα | Dual Agonist | Potent activator of the alpha isoform. |
| Agonist Activity | PPARδ | Dual Agonist | Potent activator of the delta isoform. |
| EC50 | PPARδ | ~300 nM | Inferred from experiments in PPARα-null mice explants.[1] |
Note: EC50 (Half-maximal effective concentration) values can vary significantly depending on the cell type, assay conditions, and reporter system used.
Potential Therapeutic Applications
The dual agonism of GW2433 on PPARα and PPARδ suggests its potential utility in treating complex metabolic and inflammatory conditions.
Metabolic Disorders
PPARα and PPARδ are key regulators of lipid and glucose metabolism. Agonism of these receptors can lead to:
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in the breakdown of fatty acids.
-
Improved Insulin (B600854) Sensitivity: Modulation of glucose homeostasis.
-
Regulation of Lipid Levels: Potential to lower triglycerides and increase high-density lipoprotein (HDL) cholesterol.
These effects make GW2433 a candidate for the study of conditions such as:
-
Type II Diabetes: By improving insulin sensitivity and glucose metabolism.
-
Dyslipidemia: By regulating lipid profiles.
-
Metabolic Syndrome: By addressing multiple components of this complex disorder.
Neuroinflammation and Neurodegenerative Diseases
Emerging evidence suggests a role for PPARδ in modulating inflammatory responses within the central nervous system. Activation of PPARδ has been shown to have anti-inflammatory effects in various models. While specific data for GW2433 is limited, the therapeutic potential in this area warrants further investigation for conditions such as:
-
Alzheimer's Disease: By potentially reducing neuroinflammation and amyloid-beta pathology.
-
Parkinson's Disease: Through neuroprotective and anti-inflammatory mechanisms.
-
Multiple Sclerosis: By modulating the autoimmune and inflammatory responses that lead to demyelination.
Experimental Protocols
The following provides a generalized protocol for a key experiment used to characterize the activity of PPAR agonists like GW2433.
PPAR Transactivation Assay (Luciferase Reporter Gene Assay)
This assay is a standard method to determine the ability of a compound to activate a specific PPAR isoform.
Objective: To quantify the dose-dependent activation of PPARα or PPARδ by GW2433 in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T, CV-1)
-
Expression plasmid for the full-length human PPARα or PPARδ.
-
Reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., firefly luciferase).
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
GW2433 stock solution (in DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the chosen mammalian cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of GW2433 or vehicle control (DMSO). A typical concentration range for testing might be from 1 nM to 10 µM.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of GW2433 and fit the data to a dose-response curve to determine the EC50 value.
Caption: Workflow for a PPAR transactivation assay.
Conclusion
GW2433 represents a valuable research tool and a potential therapeutic candidate due to its dual agonism of PPARα and PPARδ. Its ability to modulate key pathways in metabolism and inflammation opens up avenues for the development of novel treatments for a range of complex diseases. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of GW2433. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising compound.
References
GW-405833: A Comprehensive Technical Guide for Pain and Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW-405833, also known by the identifiers GW 2433 and L-768,242, is a synthetic, small-molecule ligand with a complex and compelling pharmacological profile relevant to the study of pain and inflammation. Initially developed as a potent and selective partial agonist for the cannabinoid receptor 2 (CB2), subsequent research has unveiled a more nuanced mechanism of action, revealing its function as a non-competitive antagonist or biased agonist at the cannabinoid receptor 1 (CB1). This dual activity positions GW-405833 as a unique investigational tool, offering the potential for analgesia without the psychotropic side effects typically associated with direct CB1 agonism. This technical guide provides a comprehensive overview of GW-405833, including its pharmacological properties, mechanism of action, preclinical efficacy in pain and inflammation models, detailed experimental protocols, and a visualization of the key signaling pathways it modulates.
Core Pharmacology of GW-405833
The defining characteristic of GW-405833 is its dual interaction with the two primary cannabinoid receptors, CB1 and CB2.
Cannabinoid Receptor 2 (CB2) Agonism
GW-405833 exhibits high affinity and partial agonism at the CB2 receptor.[1][2] The CB2 receptor is primarily expressed in peripheral tissues, particularly on immune cells, and is a key modulator of inflammatory responses.[3] Activation of the CB2 receptor is generally associated with anti-inflammatory and immunomodulatory effects.[3]
Cannabinoid Receptor 1 (CB1) Antagonism/Biased Agonism
While demonstrating significantly lower binding affinity for the CB1 receptor, emerging evidence strongly suggests that the analgesic properties of GW-405833, especially in neuropathic and inflammatory pain models, are mediated through the CB1 receptor.[4][5] It functions as a non-competitive antagonist or a biased agonist at the CB1 receptor.[4][6] This mode of action is crucial as it appears to circumvent the psychoactive effects that are characteristic of direct CB1 receptor agonists.[4]
Quantitative Data Presentation
The following tables summarize the key quantitative data for GW-405833 from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Activity of GW-405833
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| CB2 | Human | Radioligand Binding | Ki | 3.92 ± 1.58 nM | [6] |
| CB1 | Human | Radioligand Binding | Ki | 4772 ± 1676 nM | [6] |
| CB2 | Human | cAMP Accumulation | pEC50 | 6.97 | [3] |
| CB2 | Rat | cAMP Accumulation | Efficacy | ~50% reduction vs. CP55,940 | [2] |
Note: Ki represents the inhibition constant, indicating binding affinity. pEC50 is the negative logarithm of the EC50 value, which is the concentration of an agonist that provides 50% of the maximal response.
Table 2: In Vivo Efficacy of GW-405833 in Preclinical Pain Models
| Pain Model | Species | Endpoint | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 10 - 30 | Dose-dependent reversal of mechanical hypersensitivity | [4][5] |
| Inflammatory Pain (Complete Freund's Adjuvant) | Mouse | Mechanical Allodynia (von Frey) | Intraperitoneal (i.p.) | 10 - 30 | Dose-dependent reversal of mechanical hypersensitivity | [4][5] |
| Inflammatory Pain (Carrageenan-induced Paw Edema) | Rat | Paw Edema | Intravenous (i.v.) | 3 | Significant attenuation of paw edema | [7] |
| Neuropathic, Incisional, and Chronic Inflammatory Pain | Rat | Hyperalgesia | Intraperitoneal (i.p.) | up to 30 | Potent and efficacious antihyperalgesic effects | [2] |
| Osteoarthritic Knee Joint Pain | Rat | Hindlimb Incapacitance | Intra-articular | - | Augmented hindlimb incapacitance (pro-nociceptive effect) | [8] |
Table 3: In Vivo Effects of GW-405833 on Inflammatory Mediators
| Inflammation Model | Species | Measured Mediator | Dose (mg/kg) and Route | Effect | Reference |
| Carrageenan-induced Paw Edema | Rat | Serum TNF-α | 3 (i.v.) | Significant reduction | [9] |
| Carrageenan-induced Paw Edema | Rat | Serum IL-1β | 3 (i.v.) | Significant reduction | [9] |
| Carrageenan-induced Paw Edema | Rat | Paw Tissue Myeloperoxidase (MPO) Activity | 3 (i.v.) | Significant inhibition | [9] |
| Carrageenan-induced Paw Edema | Rat | Paw Tissue Malondialdehyde (MDA) | 3 (i.v.) | Significant reduction | [9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Serum TNF-α | 30 (i.p.) | Significant reduction | [10] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Serum IL-12 | 30 (i.p.) | Significant reduction | [10] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Serum C-Reactive Protein (CRP) | 30 (i.p.) | Significant reduction | [10] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Serum IL-4 | 30 (i.p.) | Significant increase | [10] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Serum TGF-β | 30 (i.p.) | Significant increase | [10] |
Detailed Experimental Protocols
Assessment of Mechanical Allodynia using the Von Frey Test in a Mouse Model of Neuropathic Pain
This protocol is adapted from established methods for assessing mechanical sensitivity following nerve injury.[11][12]
Objective: To quantify the mechanical withdrawal threshold in response to a punctate stimulus in a mouse model of neuropathic pain, such as partial sciatic nerve ligation.
Materials:
-
Von Frey filaments with a range of calibrated bending forces (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for individual mice
-
Animal model of neuropathic pain (e.g., partial sciatic nerve ligation)
Procedure:
-
Animal Habituation: Place individual mice in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw. Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend.
-
Observation of Response: A positive response is a brisk withdrawal or flinching of the paw upon filament application.
-
Up-Down Method:
-
If there is a positive response, the next filament applied should be of a lower force.
-
If there is no response, the next filament applied should be of a higher force.
-
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method, which involves recording the pattern of responses to a series of six filament applications after the first response is observed.
-
Data Analysis: The 50% paw withdrawal threshold in grams is calculated for each animal. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
Carrageenan-Induced Paw Edema in Rats for Assessing Anti-Inflammatory Activity
This protocol is based on standard methods for inducing acute local inflammation.[4][10][13]
Objective: To evaluate the anti-inflammatory effects of GW-405833 by measuring its ability to reduce paw swelling induced by carrageenan.
Materials:
-
1% (w/v) solution of lambda-carrageenan in sterile saline
-
Plethysmometer or digital calipers
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
GW-405833 solution and vehicle control
Procedure:
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.
-
Compound Administration: Administer GW-405833 or vehicle control to the rats via the desired route (e.g., intravenously or intraperitoneally) at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Edema: At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the paw volume or thickness again.
-
Data Analysis: The increase in paw volume or thickness is calculated as the difference between the measurement at each time point and the baseline measurement. The percentage of inhibition of edema by GW-405833 is calculated relative to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by GW-405833 and a typical experimental workflow.
Signaling Pathways
Caption: Dual mechanism of action of GW-405833 on cannabinoid receptors.
Experimental Workflow
Caption: A typical experimental workflow for evaluating GW-405833.
Mechanism of Action in Pain and Inflammation
Anti-Inflammatory Effects
The anti-inflammatory properties of GW-405833 are primarily attributed to its agonist activity at the CB2 receptor. Activation of CB2 receptors on immune cells leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This, in turn, modulates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt/mTOR pathways.[1][14] The net effect is a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as a decrease in immune cell migration to the site of inflammation.[9]
Analgesic Effects
Paradoxically, the analgesic effects of GW-405833 in models of neuropathic and inflammatory pain are largely dependent on the CB1 receptor.[4][5] Studies using CB1 and CB2 knockout mice have demonstrated that the antiallodynic effects of GW-405833 are absent in CB1 knockout mice but preserved in CB2 knockout mice.[4][5] As a non-competitive antagonist or biased agonist at the CB1 receptor, GW-405833 is thought to modulate nociceptive signaling without inducing the psychoactive side effects associated with orthosteric CB1 agonists.[4][6] This unique mechanism of action makes it a particularly interesting compound for the development of novel analgesics.
Human Clinical Trials
To date, a thorough review of the scientific literature and clinical trial registries does not reveal any published results from human clinical trials of GW-405833 for pain or inflammatory conditions. The majority of the research on this compound has been conducted at the preclinical level.
Conclusion and Future Directions
GW-405833 is a fascinating and complex molecule with significant potential as a research tool and a lead compound for drug development in the fields of pain and inflammation. Its dual activity as a CB2 receptor agonist and a CB1 receptor antagonist/biased agonist offers a unique therapeutic window for achieving analgesia and anti-inflammatory effects while potentially avoiding the central nervous system side effects of traditional cannabinoid therapies.
Future research should focus on further elucidating the precise molecular interactions of GW-405833 with the CB1 receptor to fully understand its biased signaling properties. Moreover, while preclinical data are promising, the progression to well-designed clinical trials will be essential to determine the safety and efficacy of this compound in human populations suffering from chronic pain and inflammatory diseases. The differential effects observed in various preclinical models, such as the pro-nociceptive effect in an osteoarthritis model, also warrant further investigation to understand the context-dependent actions of GW-405833.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Paradoxical effects of the cannabinoid CB2 receptor agonist GW405833 on rat osteoarthritic knee joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The exogenous administration of CB2 specific agonist, GW405833, inhibits inflammation by reducing cytokine production and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. Cannabinoid Receptor Type 2 Agonist, GW405833, Reduced the Impacts of MDA‐MB‐231 Breast Cancer Cells on Bone Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Fatty Acid Amide Hydrolase 2 (FAAH-2) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) plays a crucial role in regulating a multitude of physiological processes, making it a significant area of interest for therapeutic intervention. A key enzyme within this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of fatty acid amides (FAAs), including the endogenous cannabinoid anandamide (B1667382). While much of the research has focused on the primary isoform, FAAH-1, a second isoform, Fatty Acid Amide Hydrolase 2 (FAAH-2), presents a distinct and intriguing target for drug development. This technical guide provides an in-depth review of the current state of FAAH-2 inhibitor research, offering quantitative data, experimental methodologies, and a visual representation of its role in cellular signaling.
FAAH-2 is a serine hydrolase that, like its counterpart FAAH-1, catalyzes the breakdown of FAAs. However, it exhibits a different tissue distribution, being more prominent in peripheral tissues, and displays distinct substrate preferences. Notably, FAAH-2 is less active in hydrolyzing N-acylethanolamines such as anandamide compared to FAAH-1. A critical consideration for researchers is the absence of the FAAH-2 enzyme in rodents, which has significant implications for the translation of preclinical findings to human applications. The development of selective FAAH-2 inhibitors holds the potential for more targeted therapeutic strategies with potentially fewer central nervous system side effects compared to broad-spectrum FAAH inhibitors.[1]
The Current State of FAAH-2 Inhibitor Development
The pursuit of selective FAAH-2 inhibitors is an ongoing area of medicinal chemistry. To date, the majority of research has yielded highly potent and selective inhibitors for FAAH-1, with their activity against FAAH-2 often being characterized as a measure of selectivity. Truly selective inhibitors for FAAH-2 remain largely elusive in publicly available literature. The following sections will detail the existing landscape of FAAH inhibitors and their relevance to FAAH-2.
Classes of FAAH Inhibitors
Several chemical classes of FAAH inhibitors have been explored, primarily targeting the active site serine residue of the enzyme. These include:
-
Carbamates: These compounds, such as the well-studied URB597, act as irreversible inhibitors by carbamylating the catalytic serine.
-
Ureas: Piperidine and piperazine (B1678402) ureas, like PF-3845, are another class of irreversible inhibitors that have demonstrated high potency and selectivity for FAAH-1.
-
α-Ketoheterocycles: This class of compounds typically acts as reversible inhibitors.
-
Dual Inhibitors: More recent efforts have focused on developing dual inhibitors that target FAAH and other enzymes, such as soluble epoxide hydrolase (sEH), to achieve synergistic therapeutic effects.
Quantitative Data on FAAH Inhibitors
The following table summarizes the inhibitory activity of several well-characterized FAAH inhibitors, with a focus on their selectivity for FAAH-1 versus FAAH-2 where data is available. It is important to note the scarcity of compounds with high selectivity for FAAH-2.
| Compound Name | Chemical Class | Target(s) | IC50 / Ki (FAAH-1) | IC50 / Ki (FAAH-2) | Selectivity (FAAH-1/FAAH-2) | Reference |
| PF-3845 | Piperidine Urea | FAAH-1 | Ki = 230 nM | Negligible activity | Highly selective for FAAH-1 | [2] |
| JNJ-1661010 | Phenylpiperazine | FAAH-1 | IC50 = 12 nM (human) | >100-fold less potent | >100-fold | [2] |
| URB597 | Carbamate | FAAH-1 | IC50 = 4.6 nM | Active, but less potent | - | [2] |
Experimental Protocols
Accurate assessment of FAAH-2 inhibition requires robust and specific assay protocols. While dedicated protocols for FAAH-2 are not widely published, standard FAAH inhibition assays can be adapted. The key to specificity lies in the choice of substrate, given FAAH-2's distinct preferences.
General Fluorometric FAAH Inhibition Assay
This protocol provides a framework for measuring FAAH activity and can be adapted for FAAH-2 by utilizing a preferred FAAH-2 substrate.
Materials:
-
Recombinant human FAAH-2 enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic substrate (e.g., a substrate known to be efficiently hydrolyzed by FAAH-2)
-
Test inhibitor compounds
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of FAAH-2 enzyme in cold FAAH Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor compounds.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the FAAH-2 enzyme solution.
-
Add the test inhibitor dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (known FAAH inhibitor).
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence in a microplate reader pre-set to 37°C. Use excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Visualization
FAAH-2 plays a role in the broader endocannabinoid signaling pathway by degrading fatty acid amides. Inhibition of FAAH-2 leads to an accumulation of these signaling molecules, which can then act on various receptors to elicit downstream effects.
References
Methodological & Application
Application Notes and Protocols for GW 2433 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 2433 is a potent synthetic ligand that acts as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] PPARs are nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in the regulation of lipid metabolism, inflammation, and energy homeostasis.[3][4] As a dual agonist, this compound offers a valuable tool for investigating the combined effects of PPARα and PPARδ activation in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on adipocyte differentiation and target gene expression analysis.
Physicochemical and Agonist Activity Data
A summary of the key physicochemical properties and reported agonist activity of this compound is provided in the table below for easy reference.
| Property | Value |
| IUPAC Name | 2-(4-(3-((2-(2-chloro-6-fluorophenyl)ethyl)(2,3-dichlorobenzoyl)amino)propyl)phenoxy)-2-methylpropanoic acid |
| Synonyms | GW-2433, GW2433 |
| CAS Number | 227941-61-9 |
| Molecular Formula | C₂₈H₂₈Cl₃FN₂O₄ |
| Molecular Weight | 581.89 g/mol |
| Target(s) | Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ) |
| Reported EC₅₀ (ex vivo) | ~300 nM for L-FABP mRNA induction[5] |
| Solubility | Soluble in DMSO |
Signaling Pathway
This compound exerts its effects by binding to and activating PPARα and PPARδ. Upon ligand binding, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A crucial first step for in vitro studies is the correct preparation of a stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound using its molecular weight (581.89 g/mol ).
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Induction of Adipocyte Differentiation in 3T3-L1 Cells
This protocol describes the use of this compound to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Experimental Workflow:
Figure 2: Workflow for 3T3-L1 adipocyte differentiation.
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into 6-well plates at a density that allows them to reach confluence in 2-3 days. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Growth to Confluence: Grow the cells until they are 100% confluent. Maintain the cells in the growth medium for an additional 2 days post-confluence.
-
Initiation of Differentiation (Day 0): Replace the growth medium with Differentiation Medium (MDI) containing:
-
DMEM with 10% FBS
-
0.5 mM IBMX
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
Add this compound to the desired final concentration (a range of 0.1 µM to 5 µM is a good starting point, based on the reported ex vivo EC₅₀ of ~300 nM).[5] A vehicle control (DMSO) should be run in parallel.
-
-
Medium Change (Day 2): After 48 hours, replace the MDI medium with Maintenance Medium containing DMEM with 10% FBS, 10 µg/mL Insulin, and the same concentration of this compound or vehicle.
-
Maintenance (Day 4 onwards): Every 2 days, replace the medium with fresh Maintenance Medium containing only this compound or vehicle (without insulin).
-
Maturation: Continue this feeding schedule for another 4-8 days until the cells have differentiated into mature adipocytes, characterized by the accumulation of lipid droplets.
Protocol 3: Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of lipids in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 2)
-
PBS
-
10% Formalin solution
-
Oil Red O stock solution (0.5% in isopropanol)
-
Distilled water
-
Isopropanol (B130326) (100%)
-
Microscope
-
Spectrophotometer (for quantification)
Procedure:
-
Fixation: Gently wash the cells twice with PBS. Add 10% formalin to each well and incubate for 1 hour at room temperature to fix the cells.
-
Washing: Remove the formalin and wash the cells twice with distilled water.
-
Staining: Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water) and filtering it. Add the working solution to each well and incubate for 1 hour at room temperature.
-
Destaining and Visualization: Remove the Oil Red O solution and wash the cells 3-4 times with distilled water. The lipid droplets within the adipocytes should now be stained red and can be visualized under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, add 100% isopropanol to each well to elute the stain from the lipid droplets. Transfer the isopropanol-dye solution to a 96-well plate and measure the absorbance at a wavelength of 510 nm using a spectrophotometer.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to measure the effect of this compound on the expression of PPARα and PPARδ target genes.
Materials:
-
Treated cells (e.g., from Protocol 2 or other cell types treated with this compound for a specified time)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target and reference genes
-
qRT-PCR instrument
Recommended Target Genes:
| Target Gene | PPAR Subtype | Function |
| L-FABP | α and δ | Fatty acid binding and transport[5] |
| CPT1A | α | Fatty acid oxidation |
| ACOX1 | α | Peroxisomal fatty acid oxidation |
| PDK4 | δ | Glucose metabolism |
| ANGPTL4 | δ | Lipid metabolism and angiogenesis |
| GAPDH/ACTB | N/A (Reference) | Housekeeping genes for normalization |
Procedure:
-
RNA Extraction: Lyse the treated cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reactions using a suitable master mix, the synthesized cDNA, and primers for the target and reference genes.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes in the this compound-treated samples compared to the vehicle-treated controls. The 2-ΔΔCt method is commonly used for this analysis.
Data Presentation
Quantitative data from the experiments described above should be summarized in a clear and structured format.
Table 1: Effect of this compound on Adipocyte Differentiation (Oil Red O Quantification)
| Treatment Group | Concentration (µM) | Absorbance at 510 nm (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | [Insert Value] | 1.0 |
| This compound | 0.1 | [Insert Value] | [Calculate Value] |
| This compound | 1.0 | [Insert Value] | [Calculate Value] |
| This compound | 5.0 | [Insert Value] | [Calculate Value] |
Table 2: Relative Gene Expression in Response to this compound Treatment
| Target Gene | Fold Change vs. Vehicle (Mean ± SD) at 1 µM this compound |
| L-FABP | [Insert Value] |
| CPT1A | [Insert Value] |
| ACOX1 | [Insert Value] |
| PDK4 | [Insert Value] |
| ANGPTL4 | [Insert Value] |
Conclusion
These application notes provide a comprehensive guide for the use of the dual PPARα/δ agonist this compound in cell culture. The detailed protocols for adipocyte differentiation, lipid staining, and gene expression analysis will enable researchers to effectively investigate the cellular and molecular effects of this compound. The provided diagrams and tables serve as a framework for experimental design and data presentation. As with any experimental compound, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and research question.
References
The In Vivo Application of GW2433 in Rodent Models: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2433 is recognized as a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and delta (PPARδ). These nuclear receptors are critical regulators of lipid metabolism, inflammation, and energy homeostasis. The dual agonism of GW2433 presents a compelling profile for investigating metabolic and inflammatory diseases in preclinical rodent models. This document provides a detailed guide to the application of GW2433 in vivo, compiling available data and established protocols to facilitate robust and reproducible experimental design.
While specific in vivo studies detailing the administration and effects of GW2433 in rodent models are limited in publicly available literature, this guide draws upon established principles of PPAR agonist research and general protocols for compound administration in rodents to provide a comprehensive framework. The primary available data on GW2433's biological activity comes from an ex vivo study on mouse organ cultures, where it was shown to induce Liver Fatty Acid-Binding Protein (L-FABP) mRNA levels.[1]
Mechanism of Action: PPARα and PPARδ Signaling
GW2433 activates both PPARα and PPARδ, which form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism.
-
PPARδ Activation: Ubiquitously expressed, with high levels in skeletal muscle and adipose tissue. Its activation is associated with improved fatty acid oxidation, mitochondrial biogenesis, and insulin (B600854) sensitivity.
The dual agonism of GW2433 suggests a synergistic potential in addressing metabolic dysregulation by concurrently targeting lipid metabolism in the liver and enhancing energy expenditure in peripheral tissues.
Quantitative Data Summary
Due to the scarcity of in vivo studies specifically for GW2433, the following table provides a template for researchers to populate as data becomes available. For context, typical dosage ranges for other synthetic PPAR agonists in rodent studies are provided as a general reference.
| Parameter | GW2433 (Data Needed) | Reference PPAR Agonists (e.g., GW501516, Fenofibrate) |
| Animal Model | e.g., C57BL/6 mice, Sprague-Dawley rats | C57BL/6 mice, Wistar rats, Zucker rats |
| Dosage Range | To be determined | 1 - 100 mg/kg/day |
| Administration Route | To be determined (likely oral gavage) | Oral gavage, dietary admixture |
| Vehicle | To be determined | 0.5% carboxymethylcellulose (CMC), corn oil, DMSO |
| Treatment Duration | To be determined | Acute (single dose) to chronic (several weeks) |
| Reported Effects | To be determined | Lowered triglycerides, improved insulin sensitivity, anti-inflammatory effects |
Experimental Protocols
The following are detailed, generalized protocols for the in vivo administration of a compound like GW2433 in rodent models. Researchers must adapt these protocols based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Preparation of GW2433 for Oral Administration
Objective: To prepare a stable and homogenous formulation of GW2433 for oral gavage.
Materials:
-
GW2433 powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water, corn oil)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Sterile tubes
Procedure:
-
Calculate the total amount of GW2433 required based on the number of animals, dosage, and study duration.
-
Accurately weigh the required amount of GW2433 powder.
-
If using a suspension vehicle like CMC, first wet the GW2433 powder with a small amount of the vehicle to form a paste. This can be done in a mortar.
-
Gradually add the remaining vehicle while continuously mixing or stirring to ensure a homogenous suspension. A magnetic stirrer can be used for this purpose.
-
For oil-based vehicles, ensure the compound is fully dissolved or evenly suspended. Sonication may be used to aid dissolution or suspension.
-
Store the formulation in appropriately labeled sterile tubes. Storage conditions (e.g., 4°C, protected from light) should be determined based on the stability of GW2433.
-
Before each administration, vortex or stir the solution to ensure homogeneity.
Protocol 2: In Vivo Administration via Oral Gavage in Mice
Objective: To accurately administer a defined dose of GW2433 directly into the stomach of a mouse.
Materials:
-
Prepared GW2433 formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the exact volume of the GW2433 formulation to be administered based on the target dose (mg/kg).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and neck to be in a straight line with the body.
-
Draw the calculated volume of the GW2433 formulation into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is correctly positioned in the esophagus, slowly dispense the liquid.
-
Gently remove the gavage needle.
-
Monitor the mouse for a short period after administration to ensure there are no signs of distress or aspiration.
-
Record the date, time, animal ID, weight, and administered dose.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the theoretical signaling pathway of GW2433 and a typical experimental workflow for an in vivo study.
References
Application Notes and Protocols for GW2433 Administration in Murine Models
For Research Use Only. Not for use in humans.
Introduction
GW2433 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[1][2][3] Activation of PPARδ has been shown to increase fatty acid oxidation and improve insulin (B600854) sensitivity, making it a target of interest for metabolic diseases. These application notes provide a detailed guide for the preparation and administration of GW2433 to mice for preclinical research, based on available data for GW2433 and analogous PPARδ agonists.
Quantitative Data Summary
| Compound | Dosage Range (mg/kg) | Administration Route | Species | Application | Reference |
| GW2433 | 1.5 µM (in vitro) | Organ Culture | Mouse | Intestinal Explants | |
| GW501516 (Cardarine) | 2 - 5 mg/kg/day | Oral Gavage | Mouse | eNOS Uncoupling, Insulin Resistance | [2] |
| GW0742 | 10 - 30 mg/kg | Not Specified | Mouse | Right Heart Hypertrophy | [4] |
| L-165,041 | 5 mg/kg/day | Intraperitoneal Injection | Mouse | Hepatic Lipid Accumulation | [1] |
Experimental Protocols
Based on the data from analogous compounds, the following protocols are recommended for the administration of GW2433 in mice. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model.
Preparation of GW2433 for Oral Gavage
This protocol describes the preparation of a GW2433 suspension for oral administration.
Materials:
-
GW2433 powder
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in sterile water
-
Sterile water
-
Weighing scale and spatula
-
Magnetic stirrer and stir bar
-
Appropriate volumetric flasks and glassware
Procedure:
-
Calculate the required amount of GW2433: Based on the desired dose (e.g., 5 mg/kg) and the average body weight of the mice, calculate the total mass of GW2433 needed.
-
Prepare the vehicle solution: To prepare a 0.5% CMC solution, gradually add 0.5 g of CMC powder to 100 mL of sterile water while stirring continuously with a magnetic stirrer until a clear, homogeneous suspension is formed.
-
Prepare the GW2433 suspension:
-
Weigh the calculated amount of GW2433 powder.
-
In a suitable container, create a paste by adding a small volume of the prepared vehicle to the GW2433 powder.
-
Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration. For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL), the suspension concentration should be 1 mg/mL.
-
-
Final Checks:
-
Visually inspect the suspension to ensure it is homogenous.
-
It is recommended to prepare the suspension fresh daily.
-
Oral Gavage Administration Protocol
Materials:
-
Prepared GW2433 suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL sterile syringes
Procedure:
-
Animal Restraint: Securely restrain the mouse to prevent movement and injury.[5][6]
-
Gavage Needle Measurement: Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.[5]
-
Administration:
-
Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Preparation of GW2433 for Intraperitoneal Injection
This protocol describes the preparation of a GW2433 solution for intraperitoneal administration.
Materials:
-
GW2433 powder
-
Vehicle: A common vehicle for in vivo studies consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials and tubes
Procedure:
-
Calculate the required amount of GW2433: Determine the total mass of GW2433 needed based on the desired dose and number of animals.
-
Prepare the vehicle: Aseptically mix the vehicle components in the specified ratio.
-
Dissolve GW2433:
-
Dissolve the GW2433 powder in DMSO first.
-
Add the PEG300 and mix until the solution is clear.
-
Add the Tween 80 and mix.
-
Finally, add the sterile saline to reach the final desired volume and concentration.
-
-
Final Checks: Ensure the solution is clear and free of precipitation before administration.
Intraperitoneal Injection Protocol
Materials:
-
Prepared GW2433 solution
-
1 mL sterile syringes
-
Appropriately sized needles (e.g., 25-27 gauge for adult mice)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen.[8][9][10]
-
Administration:
-
Draw the calculated volume of the GW2433 solution into the syringe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.[8]
-
Aspirate briefly to ensure no fluid (e.g., blood or urine) is drawn into the syringe.
-
Inject the solution slowly and steadily.
-
-
Post-Administration:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathway and Experimental Workflow
PPARδ Signaling Pathway
GW2433, as a PPARδ agonist, binds to and activates the PPARδ nuclear receptor. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). The PPARδ/RXR heterodimer then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.[3][11][12] This signaling cascade ultimately results in increased fatty acid uptake and oxidation.[4]
Caption: PPARδ Signaling Pathway Activation by GW2433.
Experimental Workflow for In Vivo Study
A typical workflow for evaluating the efficacy of GW2433 in a mouse model is outlined below.
Caption: General In Vivo Experimental Workflow.
Disclaimer
This document is intended for informational purposes for research professionals. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the relevant Institutional Animal Care and Use Committee (IACUC). The proposed dosages are estimates based on analogous compounds and should be optimized for each specific study.
References
- 1. PPARδ Agonism for the Treatment of Obesity and Associated Disorders: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cusabio.com [cusabio.com]
Preparing a GW 2433 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 2433 is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). Its ability to activate these nuclear receptors makes it a valuable tool in research focused on metabolic diseases, such as type II diabetes and dyslipidemia. Accurate and consistent preparation of a this compound stock solution is fundamental to achieving reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution, along with its chemical properties, storage conditions, and relevant signaling pathway information.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₈H₂₈Cl₃FN₂O₄ |
| Molecular Weight | 581.89 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage (Solid) | -20°C (long-term), 0-4°C (short-term) |
| Storage (Stock Solution) | -20°C (long-term), 0-4°C (short-term)[1] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Calculations:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (581.89 g/mol ).
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 581.89 g/mol = 0.0058189 g
-
Mass (mg) = 5.82 mg
-
-
-
Weighing:
-
In a fume hood, place a sterile microcentrifuge tube on the analytical balance and tare.
-
Carefully weigh out 5.82 mg of this compound powder into the microcentrifuge tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Securely cap the tube and vortex the solution until the powder is completely dissolved. A clear solution should be obtained. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (months). For short-term storage (days to weeks), 0-4°C is acceptable.[1]
-
This compound Signaling Pathway
This compound, as a PPARα/δ agonist, activates a specific signaling cascade. Upon binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent regulation of gene transcription. This pathway plays a crucial role in lipid metabolism and energy homeostasis.
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram outlines the logical flow of preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety and Handling
Researchers and laboratory personnel should adhere to standard laboratory safety practices when handling this compound and DMSO.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle this compound powder in a fume hood to avoid inhalation of dust.
-
DMSO: DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact. If skin contact occurs, wash the affected area thoroughly with water.
-
Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with institutional and local regulations for chemical waste.
It is highly recommended to consult the specific Material Safety Data Sheet (MSDS) for this compound provided by the supplier for comprehensive safety information.
References
GW 2433: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of GW 2433, a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ).
Introduction
This compound is a valuable research tool for investigating the roles of PPARα and PPARδ in various physiological and pathological processes. As a member of the nuclear hormone receptor superfamily, PPARs function as ligand-activated transcription factors that regulate gene expression involved in lipid metabolism, inflammation, and energy homeostasis. The dual agonism of this compound allows for the simultaneous activation of both PPARα and PPARδ, providing a unique model for studying the combined effects of these two important nuclear receptors.
Physicochemical Properties
| Property | Value |
| Chemical Name | 2-(4-(3-(N-(2-(2-chloro-6-fluorophenyl)ethyl)-N-((2,3-dichlorophenyl)carbamoyl)amino)propyl)phenoxy)-2-methylpropanoic acid |
| Molecular Formula | C₂₈H₂₈Cl₃FN₂O₄ |
| Molecular Weight | 581.89 g/mol |
| CAS Number | 227941-61-9 |
Solubility Data
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). While specific quantitative solubility in other solvents is not widely reported, DMSO is the recommended solvent for preparing stock solutions.
Table 1: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | Soluble. Stock solutions of 10 mM to 50 mM can be prepared. | MedKoo Biosciences[1] |
| Other Solvents | Data not readily available. It is recommended to test solubility in small volumes of other organic solvents like ethanol (B145695) or DMF if required. |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol for a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.82 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock from 5.82 mg, add 1 mL of DMSO. MedKoo Biosciences provides a helpful calculator for preparing various concentrations.[1]
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[2]
Note: Always use high-purity, anhydrous DMSO to prevent precipitation of the compound.
General Cell-Based Assay Protocol
This protocol provides a general workflow for treating cultured cells with this compound. The final concentration and incubation time should be optimized for your specific cell type and experimental design.
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding: Seed cells at the desired density in culture plates and allow them to adhere and grow overnight, or until they reach the desired confluency.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the freshly prepared medium containing the desired concentration of this compound (or vehicle control) to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Gene expression analysis: (qPCR, RNA-seq) to measure the expression of PPAR target genes.
-
Protein analysis: (Western blotting, ELISA) to measure changes in protein levels.
-
Cell viability and proliferation assays: (MTT, WST-1, cell counting).
-
Metabolic assays: (e.g., glucose uptake, fatty acid oxidation).
-
Signaling Pathway
This compound, as a dual PPARα/δ agonist, activates a well-characterized signaling pathway. Upon entering the cell, this compound binds to the ligand-binding domain of PPARα and PPARδ. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding ultimately leads to the regulation of gene transcription, influencing various metabolic and inflammatory pathways.
Caption: this compound-mediated activation of the PPAR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a cell-based model.
Caption: A typical workflow for studying the effects of this compound in cell culture.
References
Application Notes and Protocols for Cell-Based Assays Using PARP1 Inhibitors
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme involved in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][3] By blocking PARP1, SSBs accumulate and, during DNA replication, lead to the formation of cytotoxic double-strand breaks (DSBs). In cells with impaired homologous recombination (HR), these DSBs cannot be efficiently repaired, resulting in synthetic lethality and the selective killing of cancer cells.[1][4]
These application notes provide a comprehensive guide for the use of PARP1 inhibitors in various cell-based assays to evaluate their efficacy and mechanism of action. Detailed protocols for assessing PARP1 activity, DNA damage, cell viability, and PARP trapping are provided, along with guidelines for data presentation and visualization of relevant biological pathways and experimental workflows.
Mechanism of Action of PARP1 Inhibitors
PARP1 inhibitors exert their effects primarily through two mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition: PARP1 inhibitors competitively bind to the NAD+ binding site of PARP1, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[1] This inhibition of PARP1's catalytic activity hampers the recruitment of DNA repair proteins to the site of DNA damage.[1][2]
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity of PARP1 but also trap the enzyme on the DNA at the site of damage.[5][6] This trapped PARP1-DNA complex can itself be a cytotoxic lesion, interfering with DNA replication and transcription, and leading to the formation of DSBs.[5][7] The efficiency of PARP trapping varies among different inhibitors and is considered a key factor in their clinical efficacy.[5][6]
Signaling Pathway of PARP1 in DNA Repair
The following diagram illustrates the role of PARP1 in the DNA damage response and the points of intervention for PARP1 inhibitors.
Caption: PARP1 signaling in response to DNA damage and its inhibition.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the concentration of a PARP1 inhibitor that inhibits cell viability by 50% (IC50).[1]
Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of a PARP1 inhibitor.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and proficient lines)
-
Complete culture medium
-
PARP1 inhibitor stock solution
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the PARP1 inhibitor in complete medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[9]
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and measure the absorbance at 570 nm.[10]
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions, and measure luminescence.[7]
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log concentration of the PARP1 inhibitor and fit a dose-response curve to determine the IC50 value.[1]
Data Presentation:
| Cell Line | PARP1 Inhibitor | IC50 (µM) |
|---|---|---|
| BRCA1-mutant | Inhibitor A | 0.05 |
| BRCA-proficient | Inhibitor A | 1.5 |
| BRCA1-mutant | Inhibitor B | 0.1 |
| BRCA-proficient | Inhibitor B | 5.0 |
PARP1 Activity Assay (Cell-Based)
This assay measures the ability of a PARP1 inhibitor to inhibit the catalytic activity of PARP1 within cells.[11]
Materials:
-
Cancer cell lines
-
PARP1 inhibitor
-
Reagents for cell lysis
-
PARP1 activity assay kit (e.g., NAD/NADH-Glo™ Assay)[11]
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the PARP1 inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells according to the assay kit protocol.[2]
-
PARP Activity Measurement: Measure PARP1 activity in the cell lysates using a commercially available kit, such as one that measures the depletion of NAD+, a PARP1 substrate.[11]
-
Data Analysis: Normalize the PARP activity to the vehicle-treated control. Plot the percentage of PARP activity against the log concentration of the PARP1 inhibitor to determine the IC50 for PARP inhibition.[1]
Data Presentation:
| PARP1 Inhibitor | Cellular IC50 for PARP1 Inhibition (µM) |
|---|---|
| Inhibitor A | 0.01 |
| Inhibitor B | 0.03 |
PARP Trapping Assay
This assay measures the ability of a PARP1 inhibitor to trap PARP1 on DNA.[5][6]
Workflow for PARP Trapping Assay
Caption: Workflow for assessing PARP1 trapping in cells.
Materials:
-
Cancer cell lines
-
PARP1 inhibitor
-
Cell fractionation buffer
-
Antibodies against PARP1 and a loading control (e.g., Histone H3)
-
Reagents for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PARP1 inhibitor at various concentrations for a defined period (e.g., 24 hours).
-
Cell Fractionation: Isolate the chromatin-bound protein fraction from the treated cells.[7]
-
Western Blotting: Perform a Western blot on the chromatin-bound fractions using antibodies against PARP1 and a loading control for chromatin, such as Histone H3.[7]
-
Data Analysis: Quantify the band intensity for PARP1 and normalize it to the loading control. Compare the levels of trapped PARP1 across different inhibitor concentrations.
Data Presentation:
| PARP1 Inhibitor (Concentration) | Relative PARP1 Trapping (Fold Change vs. Vehicle) |
|---|---|
| Inhibitor A (1 µM) | 5.2 |
| Inhibitor B (1 µM) | 2.8 |
DNA Damage Assay (γH2AX Foci Formation)
This immunofluorescence-based assay quantifies the formation of DSBs by detecting the phosphorylation of histone H2AX (γH2AX).
Materials:
-
Cancer cell lines
-
PARP1 inhibitor
-
Fixation and permeabilization buffers
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Grow cells on coverslips and treat them with the PARP1 inhibitor for a specified duration (e.g., 48 hours).
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with the primary antibody against γH2AX.
-
Incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.
Data Presentation:
| Treatment | Average Number of γH2AX Foci per Cell |
|---|---|
| Vehicle Control | 2 ± 1 |
| PARP1 Inhibitor (1 µM) | 25 ± 5 |
Conclusion
The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of PARP1 inhibitors. By systematically assessing their impact on cell viability, PARP1 activity, PARP trapping, and DNA damage, researchers can gain valuable insights into the mechanism of action and therapeutic potential of these compounds. The provided protocols and data presentation formats are intended to facilitate standardized and comparable evaluations, ultimately aiding in the development of more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. PARP assay [assay-protocol.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PARP and DDR Pathway Drug Discovery [worldwide.promega.com]
Application Notes and Protocols for Measuring FAAH-2 Activity Using a Selective Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the measurement of Fatty Acid Amide Hydrolase 2 (FAAH-2) activity. The protocols detailed below are designed for the characterization of FAAH-2 inhibition, and while the specific inhibitor "GW 2433" is not documented in publicly available scientific literature, these methods are applicable to any potential selective FAAH-2 inhibitor.
Introduction to FAAH-2
Fatty Acid Amide Hydrolase 2 (FAAH-2) is an integral membrane enzyme that plays a crucial role in the degradation of fatty acid amides, a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2] Alongside its paralog, Fatty Acid Amide Hydrolase 1 (FAAH-1), FAAH-2 regulates the levels of these signaling molecules, thereby influencing various physiological processes.[3] While FAAH-1 is predominantly found in the central nervous system, FAAH-2 is more prevalent in peripheral tissues.[1] The two enzymes also exhibit different substrate preferences, with FAAH-1 favoring polyunsaturated fatty acid amides like anandamide, and FAAH-2 showing a preference for monounsaturated substrates such as oleoylethanolamide (OEA).[4] The development of selective FAAH-2 inhibitors is a promising avenue for therapeutic intervention in various diseases.
Principle of FAAH-2 Activity Measurement
The activity of FAAH-2 is typically measured using a fluorometric assay.[5][6] This method relies on a synthetic substrate that is non-fluorescent until it is hydrolyzed by FAAH-2, releasing a highly fluorescent product. The rate of the increase in fluorescence is directly proportional to the enzymatic activity of FAAH-2. By measuring this rate in the presence of varying concentrations of an inhibitor, the potency of the inhibitor can be determined.
Data Presentation
Inhibitor Potency and Selectivity
The potency of a FAAH-2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce FAAH-2 activity by 50%. To assess the selectivity of an inhibitor, its IC50 value for FAAH-2 is compared to its IC50 value for FAAH-1. A higher ratio of IC50 (FAAH-1) / IC50 (FAAH-2) indicates greater selectivity for FAAH-2.
| Enzyme | Inhibitor | IC50 (nM) |
| Human FAAH-2 | Inhibitor X | [Insert experimentally determined value] |
| Human FAAH-1 | Inhibitor X | [Insert experimentally determined value] |
Caption: Table summarizing the IC50 values of a hypothetical inhibitor "Inhibitor X" against human FAAH-2 and FAAH-1.
Experimental Protocols
Materials and Reagents
-
Recombinant human FAAH-2 and FAAH-1 enzymes
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Selective FAAH-2 inhibitor (e.g., this compound or other compound of interest)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.
-
DMSO for dissolving the inhibitor and substrate
Protocol 1: Determination of IC50 for a FAAH-2 Inhibitor
This protocol describes the determination of the IC50 value of a test compound against recombinant human FAAH-2.
-
Prepare Reagents:
-
Prepare a 10X stock solution of the FAAH assay buffer. Dilute to 1X with ultrapure water before use.
-
Reconstitute the recombinant FAAH-2 enzyme in FAAH assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a stock solution of the FAAH-2 inhibitor in DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
-
Prepare a stock solution of the fluorogenic substrate (AAMCA) in DMSO. Dilute with FAAH assay buffer to a working concentration. The final substrate concentration in the assay should be at or near the Km value for FAAH-2.
-
-
Assay Procedure:
-
Add 40 µL of FAAH assay buffer to each well of a 96-well plate.
-
Add 5 µL of the serially diluted inhibitor solutions to the appropriate wells. For the control wells (100% activity), add 5 µL of DMSO.
-
Add 5 µL of the diluted FAAH-2 enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Assessment of Inhibitor Selectivity (FAAH-2 vs. FAAH-1)
To determine the selectivity of the inhibitor, the IC50 value against FAAH-1 is determined using the same protocol as for FAAH-2, with the following modifications:
-
Use recombinant human FAAH-1 instead of FAAH-2.
-
The optimal enzyme and substrate concentrations may differ for FAAH-1 and should be determined empirically.
The selectivity of the inhibitor is then calculated as the ratio of the IC50 for FAAH-1 to the IC50 for FAAH-2.
Mandatory Visualizations
Caption: FAAH-2 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of a FAAH-2 inhibitor.
References
Application Notes and Protocols for Studying the Endocannabinoid System with a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
A Note on GW 2433: Initial searches for "this compound" in the context of the endocannabinoid system have predominantly identified this compound as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.[1][2] Its direct role in modulating the endocannabinoid system is not well-documented in the available literature. Therefore, to provide relevant and accurate information for researchers studying the endocannabinoid system, these application notes will focus on a well-characterized tool compound: a selective Fatty Acid Amide Hydrolase (FAAH) inhibitor. FAAH inhibitors are critical tools for studying the endocannabinoid system as they increase the endogenous levels of anandamide (B1667382) (AEA), a key endocannabinoid.[3][4][5] This allows for the investigation of the physiological roles of AEA in various processes, including pain, inflammation, and neurotransmission.
Application Notes: Selective FAAH Inhibitors for Endocannabinoid Research
1. Introduction
The endocannabinoid system (ECS) is a ubiquitous signaling system involved in regulating a wide array of physiological processes.[6][7] It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids (e.g., anandamide and 2-arachidonoylglycerol), and the enzymes responsible for their synthesis and degradation.[6][8] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide (AEA).[5][7]
Selective FAAH inhibitors are invaluable pharmacological tools to study the functional roles of AEA. By preventing its breakdown, these inhibitors elevate the endogenous tone of AEA, thereby potentiating its effects at cannabinoid receptors and other targets.[4][5] This approach offers a more physiologically relevant way to study the ECS compared to the use of exogenous cannabinoid receptor agonists.
2. Mechanism of Action
FAAH inhibitors covalently and irreversibly bind to the active site of the FAAH enzyme, rendering it inactive. This leads to an accumulation of AEA and other fatty acid amides in various tissues, including the brain. The elevated AEA levels then lead to enhanced activation of CB1 and CB2 receptors, resulting in a range of physiological effects.[4][9]
3. Applications in Research
Selective FAAH inhibitors are utilized in a variety of research areas:
-
Neuroscience: To investigate the role of AEA in pain perception, anxiety, depression, neuroinflammation, and neuroprotection.[3][4][5][10]
-
Immunology: To study the modulatory effects of AEA on immune cell function and inflammatory responses.
-
Oncology: To explore the potential of enhancing endocannabinoid signaling to reduce tumor cell viability.[3]
-
Metabolic Disorders: To understand the role of the ECS in regulating energy balance and metabolism.
4. Data Presentation
The following table summarizes key quantitative data for a representative selective FAAH inhibitor, PF-3845.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 7.2 nM | Human | Recombinant FAAH activity assay | [5] |
| IC50 | 13 nM | Mouse | Brain homogenate FAAH activity assay | [5] |
| Effect on AEA levels | ~10-fold increase | Mouse | Brain tissue | [5] |
| Selectivity | >1000-fold vs. MAGL | [5] |
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay
Objective: To determine the potency of a test compound to inhibit FAAH activity in a cell-free system.
Materials:
-
Recombinant human or rodent FAAH
-
FAAH substrate (e.g., anandamide-[ethanolamine-1-3H])
-
Test compound (FAAH inhibitor)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the recombinant FAAH enzyme to each well.
-
Add the different concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled FAAH substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the radiolabeled ethanolamine (B43304) product using a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Measurement of Endogenous Anandamide Levels in Brain Tissue
Objective: To quantify the effect of a FAAH inhibitor on AEA levels in vivo.
Materials:
-
Experimental animals (e.g., mice)
-
FAAH inhibitor (e.g., PF-3845)
-
Vehicle for drug administration
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Internal standard (e.g., AEA-d8)
-
Solvents for extraction (e.g., acetonitrile, methanol)
Procedure:
-
Administer the FAAH inhibitor or vehicle to the animals at the desired dose and route.
-
At a specific time point post-administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex).
-
Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of AEA.
-
Homogenize the frozen tissue in a solvent containing the internal standard.
-
Centrifuge the homogenate to pellet the proteins and cellular debris.
-
Collect the supernatant and perform a solid-phase or liquid-liquid extraction to purify the lipid fraction containing AEA.
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify AEA levels relative to the internal standard.
-
Compare the AEA levels between the inhibitor-treated and vehicle-treated groups.
Visualizations
Caption: Signaling pathway of FAAH inhibition.
Caption: Workflow for AEA quantification.
References
- 1. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]
- 2. medkoo.com [medkoo.com]
- 3. Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the endocannabinoid system in the brain-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Endocannabinoid System, Our Universal Regulator — Journal of Young Investigators [jyi.org]
- 8. Endocannabinoid System: Emerging Role from Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of fatty acid amide hydrolase prevents pathology in neurovisceral acid sphingomyelinase deficiency by rescuing defective endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of GW 2433 in primary neuron cultures
A Probable Candidate for the Intended "GW2433"
Extensive research indicates that the compound "GW2433" is likely a typographical error, with the intended compound being GW0742 , a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). GW0742 is a widely studied compound in neuroscience research, particularly for its neuroprotective and neurodevelopmental effects in primary neuron cultures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of GW0742 in this context.
Overview and Mechanism of Action
GW0742 acts as a synthetic ligand for PPARδ, a nuclear receptor that functions as a ligand-activated transcription factor.[1] Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in various cellular processes, including lipid metabolism, inflammation, and cell survival.[2] In the central nervous system, PPARδ is ubiquitously expressed in various cell types, including neurons.[2] The neuroprotective and developmental effects of GW0742 in primary neurons are attributed to its ability to:
-
Reduce Inflammation: GW0742 has been shown to decrease the expression of pro-inflammatory mediators.[3][4] It can inhibit the activation of key inflammatory signaling pathways such as p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and nuclear factor-kappa B (NF-κB).[3]
-
Promote Neuronal Survival: By activating PPARδ, GW0742 can protect neurons from various insults, including excitotoxicity and oxidative stress.[5][6] This neuroprotective effect is associated with the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[3]
-
Enhance Neuronal Differentiation and Maturation: GW0742 has been demonstrated to promote the differentiation and maturation of cortical neurons, a process mediated by the BDNF signaling pathway.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of GW0742 observed in primary neuron cultures from various studies.
Table 1: Neuroprotective Effects of GW0742
| Cell Type | Insult/Model | GW0742 Concentration | Incubation Time | Observed Effect |
| Rat Cerebellar Granule Neurons | Low-KCl media | Not specified | 12 hours | Significantly reduced cell death.[5] |
| Organotypic Spinal Cord Slices | Transverse lesion | 10 μM | 1 hour pre-injury | Significantly reduced cell death and activation of p38 MAPK, JNK, and NF-κB.[3] Also reduced the loss of BDNF and GDNF.[3] |
| Rat Cerebellar Granule Neurons | Prolonged exposure | Not specified | 48 hours | Exhibited inherent toxicity.[1] |
Table 2: Effects of GW0742 on Neuronal Development
| Cell Type | Parameter Measured | GW0742 Concentration | Incubation Time | Observed Effect |
| Cortical Neuron Primary Cultures | Neuronal differentiation | Not specified | Not specified | The PPARβ/δ agonist triggered an anticipation of neuronal differentiation, an effect that was abolished by a specific antagonist.[7][8] This appears to be mediated by the BDNF pathway.[8] |
| Cortical Post-Mitotic Neurons | Neuronal maturation | Not specified | Not specified | Activation of PPARβ/δ was involved in neuritogenesis and neuronal maturation.[9] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection in Primary Cerebellar Granule Neurons
This protocol is adapted from studies investigating the neuroprotective effects of GW0742 against apoptosis induced by low-potassium conditions.[5]
Materials:
-
Primary cerebellar granule neurons isolated from 7-day-old rat pups
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-L-lysine coated culture plates
-
GW0742 (Tocris Bioscience or equivalent)[1]
-
Low-potassium (5 mM KCl) and high-potassium (25 mM KCl) media
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture:
-
Isolate cerebellar granule neurons from 7-day-old rat pups following established protocols.
-
Plate the neurons on poly-L-lysine coated 96-well plates at a density of 2 x 10^5 cells/well in high-potassium (25 mM KCl) Neurobasal medium.
-
Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2 for 10-12 days in vitro (DIV).
-
-
GW0742 Treatment and Induction of Apoptosis:
-
Prepare stock solutions of GW0742 in DMSO.
-
On DIV 10-12, replace the culture medium with fresh high-potassium medium containing the desired concentration of GW0742 or vehicle (DMSO).
-
To induce apoptosis, after a 12-hour pre-treatment with GW0742, switch the medium to a low-potassium (5 mM KCl) medium containing the same concentration of GW0742 or vehicle.
-
-
Assessment of Cell Death:
-
After 24 hours of incubation in low-potassium medium, measure cell death by quantifying the release of LDH into the culture supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Protocol 2: Evaluation of Neuronal Differentiation in Primary Cortical Neurons
This protocol is based on studies examining the role of GW0742 in promoting neuronal maturation.[7][8]
Materials:
-
Primary cortical neurons isolated from embryonic day 18 (E18) rat fetuses
-
Neurobasal medium supplemented with B27, GlutaMAX, and fetal bovine serum (FBS)
-
Poly-D-lysine coated coverslips in 24-well plates
-
GW0742
-
GSK0660 (PPARδ antagonist)
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Isolate cortical neurons from E18 rat fetuses.
-
Plate the neurons on poly-D-lysine coated coverslips in 24-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with 10% FBS.
-
After 24 hours, replace the medium with serum-free Neurobasal medium supplemented with B27 and GlutaMAX.
-
-
Treatment with GW0742:
-
On DIV 3, treat the neurons with GW0742 at the desired concentration. For antagonist experiments, co-treat with GSK0660.
-
Maintain the cultures for an additional 4-7 days.
-
-
Immunocytochemistry and Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 10% normal goat serum.
-
Incubate with primary antibodies against neuronal markers overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze neuronal morphology, including neurite length and branching, using appropriate image analysis software.
-
Visualizations
Caption: Signaling pathway of GW0742 in neurons.
References
- 1. GW 0742 | PPARδ | Tocris Bioscience [tocris.com]
- 2. Neuroprotective Mechanisms of PPARδ: Modulation of Oxidative Stress and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GW0742, a high-affinity PPAR-δ agonist, mediates protection in an organotypic model of spinal cord damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PPARδ agonist, GW0742, inhibits neuroinflammation, but does not restore neurogenesis or prevent early delayed hippocampal-dependent cognitive impairment after whole-brain irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the peroxisome proliferator-activated receptor beta activator GW0742 in rat cultured cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genemedics.com [genemedics.com]
- 7. researchgate.net [researchgate.net]
- 8. The PPARβ/δ Agonist GW0742 Induces Early Neuronal Maturation of Cortical Post-Mitotic Neurons: Role of PPARβ/δ in Neuronal Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vitro Characterization of GW 2433: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 2433 is a synthetic compound identified as a dual agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ). These receptors are ligand-activated transcription factors that play crucial roles in the regulation of lipid metabolism, glucose homeostasis, and inflammation. As a dual agonist, this compound presents a valuable tool for investigating the combined effects of activating both PPARα and PPARδ pathways in various physiological and pathological contexts, including metabolic diseases such as type II diabetes and dyslipidemia. This document provides a comprehensive guide to the in vitro characterization of this compound, including its activity, relevant signaling pathways, and detailed protocols for its assessment.
Data Presentation
The following table summarizes the available quantitative data for the in vitro activity of this compound.
| Parameter | Receptor | Value | Assay Context |
| EC50 | PPARδ | ~300 nM | Induction of L-FABP mRNA in PPARα-null mouse ileal explants[1] |
Signaling Pathways
This compound exerts its effects by binding to and activating PPARα and PPARδ. Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription.
Key downstream effects of activating these pathways include:
-
PPARα Activation: Primarily regulates fatty acid catabolism, including fatty acid transport and β-oxidation.
-
PPARδ Activation: Influences fatty acid oxidation and is also involved in regulating glucose metabolism and inflammation.
Experimental Protocols
To characterize the in vitro activity of this compound, two primary types of assays are recommended: a competitive binding assay to determine its binding affinity for PPARα and PPARδ, and a cellular transactivation assay to measure its functional activity as an agonist.
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of this compound to displace a known radiolabeled PPAR ligand from the ligand-binding domain (LBD) of the receptor.
Materials:
-
Purified recombinant human PPARα-LBD and PPARδ-LBD
-
Radiolabeled PPAR ligand (e.g., [3H]-GW501516 for PPARδ, [3H]-GW7647 for PPARα)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT, 10% glycerol)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified PPAR-LBD, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled this compound in the assay buffer.
-
Incubate the mixture at room temperature for a sufficient duration to reach equilibrium (e.g., 2-4 hours).
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the protein-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Cellular Transactivation Assay
This reporter gene assay measures the ability of this compound to activate the transcriptional activity of PPARα or PPARδ in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
Expression plasmid for full-length human PPARα or PPARδ
-
Reporter plasmid containing a PPRE sequence upstream of a luciferase gene
-
Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, re-seed the transfected cells into 96-well plates.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.
-
Express the results as fold induction compared to the vehicle control.
-
Determine the EC50 value, the concentration of this compound that produces 50% of the maximal response, by non-linear regression analysis of the dose-response curve.
References
Application Notes and Protocols: Pharmacokinetic Analysis of GW2433 in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic (PK) analysis of GW2433, a peroxisome proliferator-activated receptor delta (PPARδ) agonist, in a rat model. This document outlines the experimental design, in-life procedures, bioanalytical methodology, and data analysis required to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of GW2433. The provided protocols are intended to serve as a foundational guide for researchers in drug discovery and development.
Introduction
GW2433 is a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis.[1][2] Understanding the pharmacokinetic properties of GW2433 is essential for the preclinical development and evaluation of its therapeutic potential.[3] Pharmacokinetic studies in rodent models, such as rats, are a critical step in determining drug exposure, dose-response relationships, and potential safety margins before advancing to clinical trials.[3][4] This document details the procedures for a comprehensive pharmacokinetic study of GW2433 in rats.
Data Presentation
A summary of hypothetical, yet representative, pharmacokinetic parameters of GW2433 in rats following a single intravenous (IV) and oral (PO) administration is presented in Table 1. These values are based on typical ranges observed for small molecules in rodent studies.
Table 1: Hypothetical Pharmacokinetic Parameters of GW2433 in Rats
| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (Maximum Concentration) | 1200 ng/mL | 850 ng/mL |
| Tmax (Time to Cmax) | 0.083 hr | 1.5 hr |
| AUC(0-t) (Area Under the Curve) | 3600 nghr/mL | 5400 nghr/mL |
| AUC(0-inf) (AUC extrapolated to infinity) | 3650 nghr/mL | 5500 nghr/mL |
| t½ (Half-life) | 2.5 hr | 3.0 hr |
| CL (Clearance) | 0.45 L/hr/kg | - |
| Vdss (Volume of Distribution) | 1.2 L/kg | - |
| F% (Oral Bioavailability) | - | 40% |
Experimental Protocols
Animal Husbandry and Dosing
-
Species: Male Sprague Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are fasted overnight prior to oral dosing.[5]
-
Dosing Formulation: GW2433 is formulated in a vehicle suitable for both IV and PO administration (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
IV Administration: A single bolus dose of 1 mg/kg is administered via the tail vein.[5]
-
PO Administration: A single dose of 10 mg/kg is administered via oral gavage.[5]
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the jugular vein or saphenous vein at specified time points post-dose (e.g., IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[4][6]
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation at 4°C (e.g., 3000 x g for 10 minutes).[4] Plasma samples are stored at -80°C until analysis.
Bioanalytical Method - LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of GW2433 in rat plasma.[7][8][9]
-
Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma.[8]
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for GW2433 and the IS.[9]
-
-
Calibration and Quality Control: Calibration standards and quality control (QC) samples are prepared by spiking blank rat plasma with known concentrations of GW2433.[10]
Pharmacokinetic Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin. Key parameters include Cmax, Tmax, AUC, t½, clearance (CL), volume of distribution (Vdss), and oral bioavailability (F%).[10]
Mandatory Visualizations
Caption: Experimental workflow for the pharmacokinetic analysis of GW2433 in rats.
Caption: Simplified signaling pathway of GW2433 as a PPARδ agonist.
References
- 1. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. currentseparations.com [currentseparations.com]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 7. Pharmacokinetic analysis and tissue distribution of Vam3 in the rat by a validated LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: GW 2433
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW 2433.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic organic compound that functions as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ)[1][2]. PPARs are ligand-activated transcription factors that play crucial roles in the regulation of lipid metabolism, inflammation, and energy homeostasis. Upon activation by an agonist like this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Q2: What are the recommended solvents for dissolving this compound?
The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO)[3]. For in vivo applications, various formulations have been suggested, which typically involve an initial stock solution in DMSO followed by dilution in vehicles containing agents like PEG400, Tween 80, or Carboxymethyl cellulose.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. For shorter-term storage, 4°C is suitable for up to two years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months, or at -20°C for up to one month.
Troubleshooting Guide: this compound Dissolution Issues
Issue: I am having trouble dissolving this compound in my desired solvent.
Possible Cause 1: Inappropriate Solvent Choice
This compound is a lipophilic molecule and is sparingly soluble in aqueous solutions.
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Recommendation: The recommended solvent for preparing stock solutions is DMSO[3]. For subsequent dilutions into aqueous media for cell-based assays, it is crucial to ensure that the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.1%).
Possible Cause 2: Concentration Exceeds Solubility Limit
Even in a suitable solvent like DMSO, the concentration of this compound may exceed its solubility limit.
-
Recommendation: Refer to the quantitative data table below for preparing stock solutions in DMSO. If you require a higher concentration, it may be necessary to gently warm the solution or use sonication to aid dissolution. However, always be cautious of potential compound degradation with excessive heating.
Possible Cause 3: Precipitation Upon Dilution in Aqueous Media
A common issue is the precipitation of the compound when a concentrated DMSO stock solution is diluted into an aqueous buffer for experiments.
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Recommendation: To mitigate this, try a serial dilution approach. Instead of a single large dilution, perform several smaller dilution steps. Additionally, ensuring rapid and thorough mixing upon dilution can help to keep the compound in solution. For in vivo preparations, using a vehicle containing co-solvents and surfactants like PEG300 and Tween 80 can improve solubility and stability.
Possible Cause 4: pH of the Solution
-
Recommendation: If you are experiencing precipitation in your final aqueous medium, consider adjusting the pH. For a compound with an acidic moiety, increasing the pH (making the solution more basic) will typically increase its solubility. However, ensure the final pH is compatible with your experimental setup.
Data Presentation
Quantitative Solubility Data for this compound in DMSO
The following table provides the required volume of DMSO to dissolve a specific mass of this compound (Molecular Weight: 581.89 g/mol ) to achieve various stock solution concentrations.
| Desired Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 1.718 mL |
| 5 mM | 1 mg | 0.344 mL |
| 10 mM | 1 mg | 0.172 mL |
| 1 mM | 5 mg | 8.591 mL |
| 5 mM | 5 mg | 1.718 mL |
| 10 mM | 5 mg | 0.859 mL |
| 1 mM | 10 mg | 17.183 mL |
| 5 mM | 10 mg | 3.437 mL |
| 10 mM | 10 mg | 1.718 mL |
Data derived from supplier datasheets.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
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Pipettors and sterile tips
Procedure:
-
Accurately weigh out 5 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Add 859 µL of anhydrous DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution.
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Visually inspect the solution to ensure there are no visible particles. If undissolved material remains, sonicate the solution for 5-10 minutes in a water bath or gently warm the solution to 37°C.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C as recommended.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of the dual PPARα/δ agonist this compound.
Troubleshooting Workflow for this compound Dissolution
Caption: A logical workflow for troubleshooting this compound dissolution issues.
References
Improving GW 2433 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of GW 2433. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARs are nuclear receptor proteins that function as transcription factors to regulate gene expression. Upon activation by a ligand like this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. This signaling pathway plays a crucial role in regulating cellular differentiation, metabolism (particularly of carbohydrates and lipids), and development.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.
Q3: How should I prepare working solutions of this compound for cell culture experiments?
To prepare a working solution, the DMSO stock solution should be diluted with sterile cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: The provided durations are estimates. For critical experiments, it is always best to use freshly prepared solutions.
Troubleshooting Guide: Improving this compound Stability in Solution
Users may encounter issues with the stability of this compound in solution, leading to inconsistent experimental results. This guide provides troubleshooting strategies to mitigate these problems.
Issue 1: Inconsistent or lower-than-expected biological activity.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen DMSO stock immediately before each experiment.
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Minimize Time in Aqueous Buffer: Reduce the pre-incubation time of this compound in cell culture media or aqueous buffers at 37°C before adding it to the cells.
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pH and Light Sensitivity: Ensure the pH of your buffer is near neutral and protect solutions from direct light exposure, as these factors can accelerate degradation.
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Conduct a Stability Check: If you continue to observe inconsistencies, consider performing a simple stability experiment. Incubate this compound in your experimental buffer for the duration of your assay and analyze the concentration at the beginning and end using High-Performance Liquid Chromatography (HPLC) to check for degradation.
-
Issue 2: Precipitation of this compound in the working solution.
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Possible Cause: Low solubility of this compound in aqueous media.
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Troubleshooting Steps:
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Optimize Solvent Concentration: Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility but remains non-toxic to your cells.
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Use a Co-solvent System: In some cases, a co-solvent system (e.g., DMSO/Ethanol) may improve solubility.
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Incorporate a Surfactant: For certain applications, adding a biocompatible surfactant like Tween 80 to the medium can help to maintain the compound in solution.
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Issue 3: Variability between different aliquots of the stock solution.
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Possible Cause: Water absorption in the DMSO stock solution. DMSO is hygroscopic and can absorb atmospheric moisture, which may lead to compound degradation over time.
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Troubleshooting Steps:
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Proper Aliquoting and Storage: When preparing the stock solution, aliquot it into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air. Store aliquots in a desiccator or in a dry, inert atmosphere.
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Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions.
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Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be used for subsequent dilutions in cell culture experiments.
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Materials:
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This compound powder
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile, DNase/RNase-free microcentrifuge tubes or cryovials
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Vortex mixer
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Calibrated analytical balance
-
-
Procedure:
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of anhydrous, sterile DMSO to achieve a final concentration of 10 mM.
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Dissolution: Vortex the solution vigorously until the powder is completely dissolved. A clear solution should be obtained. If necessary, gently warm the tube at 37°C for 5-10 minutes to aid dissolution.
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Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
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Storage: Aliquot the stock solution into single-use volumes and store at -80°C for long-term storage or -20°C for short-term storage.
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Protocol 2: In Vitro PPARδ Activation Assay
This protocol provides a general workflow for assessing the activation of PPARδ by this compound in a cell-based assay.
-
Materials:
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A suitable cell line (e.g., HEK293T)
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Expression plasmids for PPARδ and RXR
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A reporter plasmid containing a PPRE driving a luciferase gene
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Transfection reagent
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
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10 mM this compound stock solution in DMSO
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Luciferase assay system
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Luminometer
-
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Procedure:
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Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with the PPARδ, RXR, and PPRE-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
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Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells.
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Incubation: Incubate the cells for an additional 24-48 hours.
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Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
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Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
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Visualizations
Caption: this compound signaling pathway.
Caption: In Vitro PPARδ activation assay workflow.
Potential off-target effects of GW 2433
Welcome to the technical support center for GW 2433. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the potential off-target effects of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is characterized as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). Its activity has been demonstrated in organ cultures of murine intestinal explants, where it induces the expression of Liver Fatty Acid-Binding Protein (L-FABP) mRNA, a known target of PPARα and PPARδ.
Q2: What are the known on-target activities of this compound?
A2: The primary on-target activities of this compound are the activation of PPARα and PPARδ. In experimental models, this compound has been shown to increase the expression of L-FABP mRNA in intestinal explants from wild-type mice. This effect is still present, although to a different degree, in explants from PPARα-null mice, confirming its activity on PPARδ.
Q3: Has the selectivity of this compound against other PPAR isoforms, such as PPARγ, been determined?
A3: While this compound is established as a dual PPARα and PPARδ agonist, comprehensive public data on its cross-reactivity with PPARγ is limited. Researchers should exercise caution and consider the possibility of PPARγ activation, especially at higher concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on differentiating on-target from potential off-target effects.
Issue 1: Unexpected Phenotypic Changes or Gene Expression Profiles
You observe cellular or physiological effects that are not consistent with the known functions of PPARα and PPARδ activation.
Possible Cause:
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Off-target effects: this compound may be interacting with other cellular targets, such as other nuclear receptors or signaling proteins.
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Concentration-dependent effects: Higher concentrations of this compound may lead to the activation of lower-affinity targets.
Troubleshooting Steps:
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Concentration-Response Analysis: Perform a dose-response curve for the observed effect. If the unexpected effect occurs only at high concentrations, it may be an off-target effect.
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Use of Selective Antagonists: If a specific off-target is suspected, use a selective antagonist for that target in conjunction with this compound to see if the unexpected effect is reversed.
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Control Experiments with Selective Agonists: Compare the effects of this compound with those of highly selective PPARα and PPARδ agonists. If the unexpected phenotype is only observed with this compound, it is more likely to be an off-target effect.
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Gene Knockout/Knockdown Models: Utilize cell lines or animal models where potential off-target proteins are knocked out or knocked down to confirm their involvement in the observed phenotype.
Issue 2: Inconsistent Results Between Wild-Type and PPARα-Null Models
You observe a significant difference in the magnitude or nature of the response to this compound between wild-type and PPARα-null experimental systems.
Possible Cause:
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Differential contribution of PPARα and PPARδ activation: The observed phenotype in wild-type animals is a composite of both PPARα and PPARδ activation. In the absence of PPARα, the effects are solely mediated by PPARδ, which may lead to a different overall response.
Troubleshooting Steps:
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Quantitative Analysis of Target Gene Expression: Measure the expression levels of known target genes specific to PPARα and PPARδ in both wild-type and PPARα-null models to dissect the contribution of each receptor.
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Comparison with a Selective PPARδ Agonist: Treat both wild-type and PPARα-null models with a highly selective PPARδ agonist. Comparing these results to those obtained with this compound can help elucidate the specific contribution of PPARα activation in the wild-type model.
Quantitative Data Summary
The following table summarizes the available quantitative data for the activity of this compound.
| Compound | Target | Assay System | Readout | EC50 (nM) | Reference |
| This compound | PPARα | Murine duodeno-jejunal explants | L-FABP mRNA induction | ~300 | [Poirier et al., 2006] |
| This compound | PPARδ | Murine duodeno-jejunal explants (PPARα-null) | L-FABP mRNA induction | Not explicitly determined | [Poirier et al., 2006] |
Note: The EC50 value for PPARα is an approximation based on the reported effective concentration in the cited study.
Experimental Protocols
Methodology for Assessing PPARα and PPARδ Activation in Murine Intestinal Explants (as described in Poirier et al., 2006)
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Animal Models: Wild-type and PPARα-null mice are used.
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Explant Culture: Duodeno-jejunal explants are cultured for 20 hours.
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Treatment: Explants are treated with this compound (e.g., at a concentration of 1.5 µM) or a vehicle control (e.g., 0.1% v/v DMSO).
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RNA Extraction and Analysis: Total RNA is extracted from the explants.
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Northern Blot Analysis: The levels of L-FABP mRNA are determined by Northern blot analysis to assess the activation of PPARα and PPARδ.
Visualizations
Caption: Signaling pathway of this compound as a dual PPARα/δ agonist.
Caption: Troubleshooting workflow for unexpected experimental results.
Technical Support Center: Cytotoxicity of PPAR Agonists in Cell Lines
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of PPAR agonists on cancer cell lines?
A1: The cytotoxic effects of PPAR agonists can vary significantly depending on the specific compound, its concentration, the cell line used, and the experimental conditions. For instance, ligand activation of PPARβ/δ has been shown to inhibit cell proliferation in the C20 mouse mammary gland cancer cell line.[1] Some studies report that PPARγ agonists can induce apoptosis in colorectal cancer cells.[2] However, the response is cell-type specific, and some cancer cells may exhibit resistance.[2]
Q2: What is the primary mechanism of cell death induced by cytotoxic PPAR agonists?
A2: The primary mechanism of cell death induced by many PPAR agonists is apoptosis.[1][2] This is often characterized by the activation of caspases, such as caspase-3.[2][3] Some PPAR agonists may also induce cell cycle arrest, contributing to their anti-proliferative effects.[4][5][6]
Q3: At what concentrations should I test a novel PPAR agonist for cytotoxicity?
A3: It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental goals. Based on studies with similar compounds like GW0742 and GW501516, a starting range of 1 µM to 10 µM is often used.[1]
Q4: How can I determine if my cells are undergoing apoptosis?
A4: Apoptosis can be assessed using several methods. Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a common technique to detect early and late apoptotic cells.[1] Activation of key apoptotic proteins like caspase-3 can be measured by western blot or specific activity assays.[2] Morphological changes such as chromatin condensation can also be observed via microscopy.[7]
Q5: Can PPAR agonists affect the cell cycle?
A5: Yes, some PPAR agonists can induce cell cycle arrest.[4][5][6] To investigate this, you can perform flow cytometric analysis of the cell cycle distribution after staining with a DNA-intercalating dye like propidium iodide. This will allow you to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guide
Issue 1: I am not observing any significant cytotoxicity with my PPAR agonist.
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Possible Cause: The concentration of the compound may be too low.
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Solution: Increase the concentration of the PPAR agonist. Perform a dose-response curve to identify the IC50 (half-maximal inhibitory concentration).
-
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Possible Cause: The incubation time may be too short.
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Solution: Extend the incubation time. Cytotoxic effects can be time-dependent, so consider time points from 24 to 72 hours.
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Possible Cause: The chosen cell line may be resistant to this specific PPAR agonist.
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Solution: Test the compound on a different, potentially more sensitive, cell line. Resistance can be due to various factors, including the expression levels of PPAR subtypes.[2]
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Possible Cause: The compound may have degraded.
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Solution: Ensure proper storage and handling of the compound. Prepare fresh stock solutions for each experiment.
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Issue 2: My cell death assay results are inconsistent.
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Possible Cause: Inconsistent cell seeding density.
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Solution: Ensure that you are seeding the same number of cells in each well for every experiment.
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Possible Cause: Variability in treatment application.
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Solution: Use a multichannel pipette for adding the compound to minimize timing differences between wells. Ensure thorough mixing.
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Possible Cause: Issues with the assay itself.
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Solution: If using a metabolic-based assay (like MTT), be aware that some compounds can interfere with the assay chemistry. Consider using a complementary method, such as a trypan blue exclusion assay or a fluorescence-based viability stain.
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Issue 3: I am unsure if the observed cell death is apoptosis or necrosis.
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Possible Cause: The experimental endpoint only measures cell viability.
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Solution: Use specific apoptosis assays. Annexin V/PI staining by flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Western blot analysis for cleaved caspase-3 or PARP is also a strong indicator of apoptosis.[2] High doses of a compound can sometimes lead to necrosis instead of apoptosis.[8]
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Quantitative Data Summary
The following table summarizes the effective concentrations of various PPAR agonists as reported in the literature. Note that these values are highly dependent on the specific cell line and experimental conditions.
| Compound | Cell Line | Effect | Effective Concentration | Reference |
| GW0742 | C20 (mouse mammary gland cancer) | Inhibition of cell proliferation | 1.0 µM or 10 µM | [1] |
| GW501516 | C20 (mouse mammary gland cancer) | Inhibition of cell proliferation | 10 µM | [1] |
| GW7845 | LS-174T (colorectal cancer) | Increased caspase-3 activity | Dose-dependent | [2] |
Experimental Protocols
Protocol: Assessment of Cytotoxicity using a Cell Viability Assay (e.g., MTT)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the PPAR agonist in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the PPAR agonist at the desired concentration and for the appropriate time. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
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Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of a PPAR agonist.
Caption: Generalized signaling pathway for PPAR agonist-induced cytotoxicity.
References
- 1. Ligand activation of peroxisome proliferator-activated receptor-β/δ (PPAR β/δ) inhibits cell growth in a mouse mammary gland cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor δ confers resistance to peroxisome proliferator-activated receptor γ-induced apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsenic trioxide induces apoptosis in pancreatic cancer cells via changes in cell cycle, caspase activation, and GADD expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular architecture of cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Interactions of fluorochrome-labeled caspase inhibitors with apoptotic cells: a caution in data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitivity of leukemic T-cell lines to arsenic trioxide cytotoxicity is dependent on the induction of phosphatase B220/CD45R expression at the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GW2433 In Vivo Experiments
Disclaimer: The compound "GW2433" is referenced in this guide based on available product listings. However, extensive peer-reviewed pharmacological data for a compound with this exact designation is limited in publicly accessible scientific literature. The troubleshooting advice, protocols, and pathways described herein are based on general principles for in vivo studies with small molecule compounds, particularly those acting as receptor agonists. Researchers should always validate these recommendations in the context of their specific experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges researchers may face during in vivo experiments with GW2433.
Formulation and Administration
Q1: My GW2433 formulation is not stable and precipitates out of solution. What can I do?
A1: Compound precipitation is a common issue that can lead to inconsistent dosing and poor bioavailability.[1] Here are several steps to troubleshoot this problem:
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Verify Solubility Data: Confirm the solubility of your specific batch of GW2433 in various solvents. Solubility can be batch-dependent.
-
Optimize Your Vehicle: If you are observing precipitation, consider alternative vehicle components. A table of common vehicle formulations for in vivo studies is provided below. It is crucial to test the stability of your chosen formulation at the intended storage and administration temperature over time.
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Sonication and Heating: Gentle heating and sonication can help dissolve the compound initially. However, ensure that these processes do not degrade GW2433. A stability test of the final formulation is recommended.
-
pH Adjustment: The solubility of many compounds is pH-dependent. Assess if adjusting the pH of your vehicle (within a physiologically tolerated range) improves solubility.
-
Consider a Suspension: If a stable solution cannot be achieved at the desired concentration, preparing a homogenous suspension is a viable alternative. Ensure the suspension is uniformly mixed before each administration.
Q2: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal models at my target dose. How should I proceed?
A2: Unexpected toxicity can confound experimental results. A systematic approach is necessary to determine the cause:
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Vehicle Toxicity Control: Always include a control group that receives only the vehicle to ensure the observed toxicity is not due to the formulation itself. High concentrations of solvents like DMSO can be toxic in vivo.
-
Dose-Response Study: Conduct a preliminary dose-response study with a small cohort of animals to determine the maximum tolerated dose (MTD). This will help you select a dose that is effective without causing overt toxicity.
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Route of Administration: The route of administration can significantly impact the toxicity profile. If you are observing local irritation with subcutaneous injection, consider intraperitoneal or oral gavage.
-
Compound Purity: Verify the purity of your GW2433 batch. Impurities can contribute to unexpected toxicity.
Efficacy and Data Interpretation
Q3: I am not observing the expected pharmacological effect of GW2433 in my in vivo model. What are the potential reasons?
A3: A lack of efficacy can be due to a variety of factors, from the compound itself to the experimental design.
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Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or rapid excretion in your animal model, preventing it from reaching the target tissue at a sufficient concentration. A pilot pharmacokinetic (PK) study can provide valuable data on the compound's exposure over time.
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Target Engagement: Confirm that GW2433 is interacting with its intended target in vivo. This can be assessed by measuring downstream biomarkers that are modulated by the target's activity.
-
Incorrect Dosing Regimen: The dosing frequency may be insufficient to maintain the required therapeutic concentration. A PK study can help in designing an optimal dosing schedule.
-
Model-Specific Issues: The animal model you are using may not be appropriate for studying the effects of GW2433. For example, there could be differences in the target receptor's expression or function between species.
Quantitative Data Summary
Table 1: Example Vehicle Formulations for In Vivo Administration
| Vehicle Composition | Route of Administration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Intraperitoneal (IP), Oral (PO) | A common formulation for compounds with poor water solubility.[2] |
| 0.5% Methylcellulose in Water | Oral (PO) | Suitable for creating a suspension. |
| Corn Oil | Subcutaneous (SC), Oral (PO) | An option for highly lipophilic compounds.[2] |
Note: These are starting points. The optimal formulation must be determined empirically for GW2433.
Table 2: Hypothetical Dose-Response Data for GW2433
| Dose (mg/kg) | Body Weight Change (%) | Target Biomarker Modulation (%) | Notes |
| 1 | +0.5 | +25 | Well-tolerated |
| 3 | -1.2 | +60 | Mild, transient weight loss |
| 10 | -5.8 | +85 | Signs of moderate toxicity observed |
| 30 | -15.2 | +90 | Significant toxicity, MTD exceeded |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a GW2433 Formulation for Intraperitoneal Injection
-
Prepare Stock Solution: Dissolve GW2433 in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is fully dissolved. This may require gentle vortexing or sonication.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. For a common formulation, you might mix 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Final Formulation: Slowly add the required volume of the GW2433 DMSO stock to the vehicle to achieve the final desired concentration. For example, to make a 1 mg/mL final solution from a 50 mg/mL stock in a vehicle containing 10% DMSO, you would add 2% of the final volume as the DMSO stock and 8% as pure DMSO, followed by the other vehicle components.
-
Homogenization: Vortex the final formulation thoroughly to ensure it is a clear, homogenous solution. Visually inspect for any signs of precipitation.
-
Pre-Dosing Preparation: Before administration, bring the solution to room temperature and vortex again.
Visualizations
Signaling Pathway
GW2433 is described as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.[2][3] PPARs are transcription factors that play key roles in metabolism and inflammation. The diagram below illustrates a generalized signaling pathway for PPAR agonists.
References
Optimizing GW2433 Concentration for Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PPARδ/α agonist, GW2433. Here, you will find detailed information on optimizing GW2433 concentrations for various in vitro assays, along with experimental protocols and troubleshooting advice to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is GW2433 and what is its mechanism of action?
A1: GW2433 is a synthetic dual agonist for Peroxisome Proliferator-Activated Receptor delta (PPARδ) and alpha (PPARα). PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Upon binding to its ligand, such as GW2433, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription. In tissues where PPARα is absent, GW2433 acts as a selective PPARδ agonist.
Q2: What is a typical starting concentration for GW2433 in a cell-based assay?
A2: The optimal concentration of GW2433 can vary significantly depending on the cell type, assay format, and specific endpoint being measured. Based on available literature, a concentration of 1.5 µM has been used effectively in organ culture experiments. For initial dose-response experiments, it is advisable to test a wide range of concentrations. A common starting point is a high concentration of 10 µM, followed by serial dilutions (e.g., 1:3 or 1:10) to generate a dose-response curve. The half-maximal effective concentration (EC50) for other PPARδ agonists has been reported to be in the nanomolar range, suggesting that lower concentrations of GW2433 may also be effective.
Q3: How should I prepare and store GW2433 stock solutions?
A3: GW2433 is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To ensure complete dissolution, vortex the solution and, if necessary, gently warm it. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to keep the final concentration of DMSO in the assay below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced cytotoxicity.
Q4: Can GW2433 affect cell viability?
A4: High concentrations of any compound, including GW2433 and its solvent DMSO, can potentially impact cell viability. It is essential to perform a cell viability or cytotoxicity assay in parallel with your functional assays, especially when using a new cell line or a high concentration of the compound. Assays such as MTT, XTT, or real-time viability assays can be used to determine the concentration range of GW2433 that is non-toxic to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal/activity | Suboptimal GW2433 Concentration: The concentration used may be too low to elicit a response or too high, causing cytotoxicity. | Perform a dose-response experiment with a wide range of GW2433 concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration. |
| Poor Cell Health: Cells may be unhealthy, at a high passage number, or contaminated, leading to a blunted response. | Ensure cells are healthy, within a low passage number, and regularly tested for mycoplasma contamination. Seed cells at an optimal density to ensure they are in a logarithmic growth phase during the experiment. | |
| Incorrect Incubation Time: The incubation time with GW2433 may be too short for the transcriptional changes to occur and the downstream effects to be measured. | Optimize the incubation time by performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the point of maximal response. | |
| Reagent Issues: Problems with the GW2433 stock solution (degradation, precipitation) or other assay reagents. | Prepare fresh stock solutions of GW2433 and ensure all other reagents are within their expiration dates and stored correctly. When diluting the stock in media, ensure it is thoroughly mixed and does not precipitate. | |
| High background signal | Autofluorescence/Autoluminescence: Cellular components or media constituents (e.g., phenol (B47542) red) can cause background noise. | Use phenol red-free media for fluorescence- or luminescence-based assays. Include appropriate controls, such as vehicle-treated cells and untreated cells, to determine the baseline signal. |
| Non-specific binding of reagents: Antibodies or other detection reagents may bind non-specifically. | Optimize blocking steps and antibody concentrations. Ensure thorough washing steps to remove unbound reagents. | |
| Inconsistent results/High variability | Inconsistent Cell Seeding: Uneven cell distribution across wells can lead to variable results. | Ensure a homogenous cell suspension before and during plating. Use a calibrated pipette and consistent technique for cell seeding. |
| Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, leading to altered concentrations and cell stress. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media. | |
| Variability in Treatment Application: Inconsistent timing or volume of GW2433 addition. | Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency. |
Quantitative Data Summary
While specific EC50 values for GW2433 are not widely reported across a variety of assays, the following table provides a general overview of expected concentration ranges based on available data for GW2433 and other PPARδ agonists.
| Assay Type | Compound | Cell Line/System | Typical Effective Concentration Range | Reference/Note |
| Gene Expression (mRNA) | GW2433 | Mouse organ culture | 1.5 µM | Based on a study showing increased L-FABP mRNA levels. |
| PPARδ Transactivation | Other PPARδ Agonists (e.g., GW501516) | Various | 1 nM - 1 µM | EC50 values for other agonists are often in the low nanomolar range. |
| Cell Viability | GW2433 | Various | >10 µM | Generally, cytotoxicity is observed at higher concentrations. Always determine for your specific cell line. |
Experimental Protocols
PPARδ Luciferase Reporter Gene Assay
This protocol is designed to measure the activation of the PPARδ signaling pathway in response to GW2433 using a luciferase reporter system.
Materials:
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Cells transiently or stably expressing a PPARδ-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase control plasmid.
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Cell culture medium (phenol red-free recommended).
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GW2433 stock solution (10 mM in DMSO).
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Dual-luciferase reporter assay system.
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White, opaque 96-well plates.
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Luminometer.
Methodology:
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Cell Seeding: Seed cells into a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
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Compound Preparation: Prepare serial dilutions of GW2433 in serum-free or low-serum medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest GW2433 concentration).
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Cell Treatment: Carefully remove the culture medium from the cells and replace it with the medium containing the different concentrations of GW2433 or the vehicle control.
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Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
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Luciferase Assay:
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Equilibrate the plate and the luciferase assay reagents to room temperature.
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Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.
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Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
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Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
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Calculate the fold induction by dividing the normalized luciferase activity of the GW2433-treated wells by the normalized activity of the vehicle control wells.
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Plot the fold induction against the log of the GW2433 concentration to generate a dose-response curve and determine the EC50 value.
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Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol describes how to measure the expression of PPARδ target genes in response to GW2433 treatment.
Materials:
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Cells of interest.
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6-well plates.
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GW2433 stock solution (10 mM in DMSO).
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RNA extraction kit.
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cDNA synthesis kit.
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qPCR master mix (e.g., SYBR Green or TaqMan).
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Primers for target genes (e.g., PDK4, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB).
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qPCR instrument.
Methodology:
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Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of GW2433 or vehicle control for an optimized incubation period (e.g., 24 hours).
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RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
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cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
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qPCR:
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Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or housekeeping gene, and the synthesized cDNA.
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Perform the qPCR reaction in a qPCR instrument using a standard cycling protocol.
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Data Analysis:
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Determine the quantification cycle (Cq) values for each sample and gene.
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Normalize the Cq values of the target genes to the Cq values of the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).
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Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCq method (ΔΔCq = ΔCq_treated - ΔCq_control).
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Visualizations
Caption: PPARδ/α signaling pathway activated by GW2433.
Caption: General experimental workflow for GW2433 assays.
Caption: Troubleshooting logic for low signal in GW2433 assays.
Technical Support Center: Minimizing GW2433 Precipitation in Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the precipitation of GW2433 in your experimental media. By following these guidelines, you can ensure the successful and consistent application of this potent PPARδ/α agonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is GW2433 and why is it prone to precipitation in aqueous media?
GW2433 is a synthetic, dual agonist of Peroxisome Proliferator-Activated Receptor delta (PPARδ) and alpha (PPARα). It is a valuable tool for studying lipid metabolism, inflammation, and other cellular processes regulated by these nuclear receptors.
The precipitation of GW2433 in cell culture media is primarily due to its hydrophobic nature. Its chemical structure leads to low aqueous solubility, causing it to "crash out" of solution when transferred from a high-concentration organic solvent stock (like DMSO) into the aqueous environment of the media.
Q2: What is the recommended solvent for preparing GW2433 stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of GW2433. It is crucial to use anhydrous, high-purity DMSO to avoid introducing water that could prematurely initiate precipitation.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced cytotoxicity and precipitation, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% . Some sensitive cell lines may even require a lower concentration, so it is always best to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.
Q4: Can I store my GW2433 stock solution at room temperature?
No. GW2433 stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability and prevent degradation. It is also advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can increase the likelihood of precipitation.
Troubleshooting Guide
Encountering precipitation can be frustrating. This guide will help you identify the potential cause and find a solution.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon adding GW2433 stock to media. | Solvent Shock: The rapid change in solvent environment from DMSO to aqueous media is causing the compound to fall out of solution. | Implement a stepwise dilution protocol . Instead of adding the concentrated stock directly to the final volume of media, first create an intermediate dilution in a smaller volume of pre-warmed media. |
| High Final Concentration: The target concentration of GW2433 in your media exceeds its solubility limit in that specific medium. | Lower the final working concentration of GW2433. If a high concentration is necessary, consider using solubilizing agents. | |
| Cold Media: Adding a cold stock solution to cold or room temperature media decreases the solubility of the compound. | Always use pre-warmed (37°C) cell culture media when preparing your final working solution. | |
| Precipitate appears over time during incubation. | Temperature Fluctuations: Removing the culture vessel from the incubator for extended periods can cause temperature drops and subsequent precipitation. | Minimize the time your cultures are outside the incubator. |
| Interaction with Media Components: GW2433 may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes. | If using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) to enhance solubility. Ensure your media is properly buffered for the CO2 concentration of your incubator to maintain a stable pH. | |
| Variability in precipitation between experiments. | Inconsistent Stock Solution Preparation: Incomplete dissolution of the GW2433 powder when making the stock solution. | Ensure the GW2433 is fully dissolved in DMSO before storage. Gentle warming (to 37°C) or brief sonication can aid dissolution. |
| Stock Solution Degradation: Repeated freeze-thaw cycles of the stock solution can affect its stability and solubility. | Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM GW2433 Stock Solution in DMSO
Materials:
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GW2433 powder
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Anhydrous, sterile-filtered DMSO
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Sterile microcentrifuge tubes
Method:
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Accurately weigh 1 mg of GW2433 powder in a sterile microcentrifuge tube.
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Add 171.9 µL of anhydrous DMSO to the tube.[1]
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Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate.
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Visually inspect the solution to confirm there are no undissolved particles.
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Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stepwise Dilution of GW2433 into Cell Culture Media
This protocol is designed to minimize "solvent shock" and prevent precipitation when preparing the final working solution.
Method:
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Thaw a single-use aliquot of your GW2433 DMSO stock solution and bring it to room temperature.
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Pre-warm your complete cell culture medium (containing serum or other supplements) to 37°C in a water bath.
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In a sterile tube, perform an intermediate dilution. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution): a. Add 99 µL of pre-warmed media to a sterile tube. b. Add 1 µL of the 10 mM GW2433 stock solution to the media. c. Gently pipette up and down to mix thoroughly. This creates a 100 µM intermediate solution.
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Add the appropriate volume of this intermediate solution to your final volume of pre-warmed culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final volume of 1 mL with a 10 µM concentration of GW2433.
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Gently swirl the culture vessel to ensure even distribution of the compound.
Data Presentation
GW2433 Physicochemical Properties
| Property | Value |
| Molecular Weight | 581.89 g/mol |
| XLogP | 7.11 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
XLogP is a measure of hydrophobicity. A higher value indicates lower water solubility.
GW2433 Stock Solution Preparation
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of GW2433 |
| 1 mM | 1.7185 mL |
| 5 mM | 0.3437 mL |
| 10 mM | 0.1719 mL |
Visualizations
Logical Workflow for Troubleshooting GW2433 Precipitation
Caption: A troubleshooting workflow for identifying and resolving GW2433 precipitation issues.
Simplified PPAR Signaling Pathway
Caption: The signaling pathway of GW2433, a PPAR agonist.
References
GW 2433 degradation and storage conditions
Welcome to the technical support center for GW2433. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of experiments involving GW2433, a potent peroxisome proliferator-activated receptor (PPAR) agonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for GW2433 powder?
A1: For long-term storage, it is recommended to store GW2433 powder at -20°C for up to two years. For short-term storage, it can be kept at 4°C for a few weeks to months. The compound is generally stable at room temperature for a few days, such as during shipping.
Q2: How should I prepare and store GW2433 stock solutions?
A2: GW2433 is soluble in DMSO. For stock solutions, dissolve the compound in DMSO. It is recommended to store stock solutions at -80°C for up to six months, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What are the known degradation pathways for GW2433?
A3: Currently, there is limited publicly available information detailing the specific chemical degradation pathways of GW2433. As with many complex organic molecules, potential degradation could occur via hydrolysis, oxidation, or photodecomposition under suboptimal conditions. It is crucial to follow the recommended storage and handling guidelines to minimize degradation.
Q4: Can GW2433 be used in animal studies?
A4: Yes, GW2433 has been used in in vivo studies. Various formulations for oral administration have been described, including dissolving it in PEG400 or suspending it in carboxymethyl cellulose.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with GW2433.
Issue 1: Inconsistent or unexpected experimental results.
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Potential Cause 1: Compound Degradation.
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Solution: Ensure that GW2433 powder and solutions have been stored correctly according to the recommended conditions. Prepare fresh stock solutions if there is any doubt about the stability of the current stock. Protect solutions from light.
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Potential Cause 2: Incorrect Concentration.
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Solution: Verify the calculations used to prepare the working solutions. If possible, confirm the concentration of the stock solution using an appropriate analytical method like HPLC.
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Potential Cause 3: Cell Culture Issues.
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Solution: Many factors in cell culture can affect experimental outcomes. Refer to the "General Cell Culture Troubleshooting" section below for common issues and solutions.
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Issue 2: Poor cell viability after treatment with GW2433.
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Potential Cause 1: High Solvent Concentration.
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Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. It is generally recommended to keep the final DMSO concentration below 0.5%. Run a solvent control to assess its effect on cell viability.
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Potential Cause 2: Compound Cytotoxicity.
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Solution: Determine the optimal working concentration of GW2433 for your specific cell line and assay by performing a dose-response curve and assessing cell viability (e.g., using an MTT or trypan blue exclusion assay).
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Issue 3: Low or no response in a luciferase reporter assay.
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Potential Cause 1: Low Transfection Efficiency.
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Solution: Optimize the transfection protocol for your specific cell line. Use a positive control to verify transfection efficiency.
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Potential Cause 2: Weak Promoter Activity.
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Solution: If the promoter driving the luciferase gene is weak, the signal may be low. Consider using a stronger promoter if possible.
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Potential Cause 3: Reagent Issues.
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Solution: Ensure that the luciferase assay reagents are fresh and have been stored correctly.
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Data Presentation
Table 1: Recommended Storage Conditions for GW2433
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| Powder | 4°C | Days to weeks |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| In Solvent (DMSO) | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: General Cell-Based Assay with GW2433
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Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of GW2433 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of GW2433. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
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Assay: Perform the desired downstream analysis, such as a cell viability assay, gene expression analysis (qPCR), or a functional assay.
Protocol 2: Luciferase Reporter Assay for PPAR Activity
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Transfection: Co-transfect cells with a PPAR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
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Compound Treatment: After allowing the cells to recover from transfection (typically 24 hours), treat them with various concentrations of GW2433 or a vehicle control.
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Incubation: Incubate the cells for a period sufficient to allow for changes in gene expression (e.g., 18-24 hours).
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Cell Lysis: Lyse the cells using a suitable lysis buffer.
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Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Visualizations
Signaling Pathway of PPAR Agonists
Caption: GW2433 activates PPARα/δ, leading to gene transcription.
Experimental Workflow for a Cell-Based Assay
Caption: Workflow for a typical cell-based experiment with GW2433.
Troubleshooting Logic for Inconsistent Results
Addressing variability in GW 2433 experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for utilizing GW 2433 in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data on the compound's activity to address potential variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a PPAR agonist, it functions as a ligand-activated transcription factor. Upon binding to PPARα and PPARδ, this compound induces a conformational change in the receptors, leading to their heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This regulation affects genes primarily involved in lipid metabolism, inflammation, and energy homeostasis.
Q2: What are the expected downstream effects of treating cells with this compound?
A2: By activating both PPARα and PPARδ, this compound is expected to influence a range of cellular processes. Key downstream effects include the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. Additionally, it can modulate inflammatory responses. The dual nature of its agonism allows for a broader impact on metabolic pathways compared to single PPAR agonists.
Q3: In what concentration range is this compound typically effective?
A3: Based on available research, this compound has been used effectively in organ culture experiments at a concentration of 1.5 µM.[1] However, the optimal concentration will vary depending on the cell type, assay system, and specific experimental goals. It is always recommended to perform a dose-response curve to determine the optimal concentration for your particular experiment.
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple sources. This guide addresses common issues encountered when working with small molecule compounds like this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in multi-well plates, or pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. Use calibrated pipettes and consistent technique. |
| Low or no observable effect | Suboptimal compound concentration, insufficient incubation time, or low receptor expression in the chosen cell line. | Perform a dose-response experiment to identify the optimal concentration. Conduct a time-course experiment to determine the necessary treatment duration. Verify the expression of PPARα and PPARδ in your cell model using techniques like qPCR or Western blotting. |
| Cell toxicity or unexpected morphological changes | Compound concentration is too high, or the solvent (e.g., DMSO) concentration is toxic to the cells. | Determine the maximum non-toxic concentration of this compound and the vehicle control in your cell line. Ensure the final solvent concentration is consistent across all wells and typically below 0.5%. |
| Inconsistent results across different experiments | Variation in cell passage number, serum lot, or subtle changes in experimental conditions. | Use cells within a consistent and low passage number range. Test different lots of serum or use a single, pre-tested batch for the entire study. Maintain strict adherence to the experimental protocol. |
| Unexpected off-target effects | The compound may be interacting with other cellular targets, a known concern with some dual PPAR agonists. | Review the literature for any known off-target effects of dual PPARα/δ agonists. Consider using a structurally related but inactive compound as a negative control, if available. |
Quantitative Data
Experimental Protocols
General Protocol for a Cell-Based Reporter Gene Assay
This protocol provides a framework for assessing the agonist activity of this compound on PPARα and PPARδ using a luciferase reporter assay.
Materials:
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HEK293T cells (or other suitable cell line with low endogenous PPAR activity)
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Expression plasmids for human PPARα and PPARδ
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Expression plasmid for RXRα
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Luciferase reporter plasmid containing a PPRE promoter element
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Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)
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Transfection reagent
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Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
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This compound
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Luciferase assay reagent
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Luminometer
Procedure:
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Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect the cells with the PPAR expression plasmid (either PPARα or PPARδ), the RXRα expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
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Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor expression.
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Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the transfection medium and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
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Incubation: Incubate the treated cells for another 24 hours.
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Cell Lysis: Wash the cells with PBS and then lyse the cells using the lysis buffer provided with the luciferase assay kit.
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Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
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Normalization: Normalize the luciferase activity to the activity of the co-transfected control reporter (e.g., β-galactosidase or Renilla luciferase) to account for variations in transfection efficiency and cell number.
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Data Analysis: Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Below are diagrams illustrating key concepts related to this compound experimentation.
Caption: Mechanism of action for the dual PPARα/δ agonist this compound.
References
Technical Support Center: Investigating Off-Target Activity of GW2433
This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target activity of the PPAR receptor agonist, GW2433, on the principal endocannabinoid-degrading enzymes, monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase-1 (FAAH-1).
Disclaimer: As of the latest literature review, there is no publicly available data directly assessing the inhibitory activity of GW2433 on MAGL or FAAH-1. The following information is provided to guide researchers in designing and troubleshooting experiments to investigate this potential interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of GW2433?
GW2433 is characterized as a potent peroxisome proliferator-activated receptor (PPAR) agonist. Its primary mechanism of action involves the activation of PPARs, which are nuclear receptors that regulate gene expression involved in metabolism and inflammation.
Q2: Why would a researcher investigate the off-target effects of GW2433 on MAGL and FAAH-1?
Investigating off-target effects is a critical step in drug development to understand a compound's full pharmacological profile and anticipate potential side effects. Given that MAGL and FAAH-1 are key enzymes in the endocannabinoid system, which modulates numerous physiological processes including pain, inflammation, and neurotransmission, any unintended interaction with these enzymes by a drug candidate like GW2433 could have significant biological consequences.[1][2]
Q3: What are MAGL and FAAH-1, and what are their functions?
MAGL and FAAH-1 are serine hydrolases that play a central role in the endocannabinoid system by degrading the primary endocannabinoid signaling lipids.[1][3]
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Monoacylglycerol lipase (MAGL): Primarily responsible for the hydrolysis of 2-arachidonoylglycerol (B1664049) (2-AG), a major endocannabinoid.[3]
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Fatty acid amide hydrolase-1 (FAAH-1): The principal enzyme for the degradation of anandamide (B1667382) (AEA), another key endocannabinoid.
Inhibition of these enzymes leads to an elevation of their respective substrates, thereby enhancing endocannabinoid signaling.[2]
Q4: Are there known selective inhibitors for MAGL and FAAH-1 that I can use as controls?
Yes, several well-characterized selective inhibitors are available and should be used as positive controls in your experiments.
| Enzyme | Selective Inhibitor Example |
| MAGL | JZL184 |
| FAAH-1 | URB597, PF-3845 |
Troubleshooting Guides
Problem 1: High background signal or no enzyme activity in my MAGL/FAAH-1 assay.
| Possible Cause | Troubleshooting Step |
| Enzyme degradation | Ensure proper storage of recombinant MAGL or FAAH-1 at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Substrate instability | Prepare substrate solutions fresh for each experiment. Some fluorogenic substrates are light-sensitive; protect them from light. |
| Incorrect buffer conditions | Verify the pH and composition of your assay buffer. Optimal conditions can vary between recombinant enzyme sources. |
| Contaminated reagents | Use high-purity water and reagents. Test for contamination by running a no-enzyme control. |
Problem 2: Inconsistent IC50 values for GW2433.
| Possible Cause | Troubleshooting Step |
| Compound precipitation | Check the solubility of GW2433 in your assay buffer. You may need to use a co-solvent like DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically <1%). |
| Incorrect incubation time | Optimize the pre-incubation time of the enzyme with GW2433 before adding the substrate to allow for potential binding to reach equilibrium. |
| Pipetting errors | Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing at each step. |
| Assay interference | GW2433 might interfere with the detection method (e.g., fluorescence quenching or enhancement). Run a control with GW2433 and the substrate without the enzyme to check for interference. |
Experimental Protocols
To investigate the potential inhibitory effect of GW2433 on MAGL and FAAH-1, a standard in vitro enzyme inhibition assay can be performed.
MAGL Inhibition Assay
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Principle: This assay measures the hydrolysis of a fluorogenic substrate by recombinant human MAGL. Inhibition of the enzyme by a test compound results in a decreased fluorescent signal.
-
Materials:
-
Recombinant human MAGL
-
MAGL substrate (e.g., 4-Nitrophenyl acetate (B1210297) or a specific fluorogenic substrate)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1% BSA)
-
GW2433
-
Positive control inhibitor (e.g., JZL184)
-
96-well microplate
-
Plate reader with fluorescence detection
-
FAAH-1 Inhibition Assay
-
Principle: Similar to the MAGL assay, this protocol measures the hydrolysis of a specific FAAH-1 fluorogenic substrate.
-
Materials:
-
Recombinant human FAAH-1
-
FAAH-1 substrate (e.g., N-(4-pyridinylmethyl)-8-aminooctanamide-N'-[4-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]butylamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 0.1% BSA)
-
GW2433
-
Positive control inhibitor (e.g., URB597)
-
96-well microplate
-
Plate reader with fluorescence detection
-
Visualizations
Signaling Pathway
Caption: Endocannabinoid signaling pathway showing the roles of MAGL and FAAH-1.
Experimental Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Logical Relationship
Caption: Logical flow for investigating and confirming off-target enzyme inhibition.
References
- 1. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 2. FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with GW2433
Welcome to the technical support center for GW2433. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting. GW2433 is a potent dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). Understanding its dual activity is crucial for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW2433?
A1: GW2433 is a synthetic ligand that acts as a dual agonist for both PPARα and PPARδ. Upon binding, it induces a conformational change in these receptors, leading to their heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. PPARα is primarily involved in fatty acid catabolism, while PPARδ plays a key role in fatty acid oxidation and energy homeostasis.
Q2: We observe a weaker than expected response in our cell line. What could be the cause?
A2: A weaker than expected response could be due to several factors:
-
Receptor Expression Levels: The relative expression of PPARα and PPARδ can vary significantly between cell lines. Low or imbalanced expression of these receptors will affect the magnitude of the response to a dual agonist. We recommend verifying the expression levels of both receptors in your specific cell model using techniques like qPCR or Western blotting.
-
Compound Potency and Degradation: Ensure the compound has been stored correctly and that the working concentration is accurate. Repeated freeze-thaw cycles can degrade the compound.
-
Cell Culture Conditions: Factors such as serum components in the media can interfere with the activity of nuclear receptor agonists. Consider using charcoal-stripped serum to reduce the influence of endogenous ligands.
Q3: Our in vivo study with GW2433 shows an unexpected phenotype not typically associated with either PPARα or PPARδ activation alone. How can we interpret this?
A3: Unexpected in vivo phenotypes can arise from the combined activation of both PPARα and PPARδ, leading to synergistic or opposing effects on certain biological pathways. Additionally, off-target effects, although not extensively documented for GW2433, are a possibility with any small molecule. Consider the following:
-
Phenotypic Analysis of Knockout Models: In PPARα-null models, GW2433 has been shown to act as a selective PPARδ agonist.[1] Comparing the effects of GW2433 in wild-type, PPARα knockout, and PPARδ knockout animals can help dissect the contribution of each receptor to the observed phenotype.
-
Off-Target Profiling: If the phenotype is highly unusual, consider performing a broad off-target screening assay to identify potential unintended molecular targets of GW2433.
Q4: Are there any known adverse effects associated with dual PPARα/δ agonists?
A4: While specific adverse effects for GW2433 are not well-documented in publicly available literature, studies on other dual PPAR agonists have raised some concerns. For example, some dual PPARα/γ agonists have been associated with cardiovascular and renal side effects in clinical trials.[1][2] Although GW2433 targets PPARδ instead of PPARγ, careful monitoring of cardiovascular and renal parameters in long-term in vivo studies is advisable.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common unexpected results when working with GW2433.
Problem 1: High Variability Between Replicate Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health or Density | Ensure consistent cell seeding density and viability across all wells and experiments. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) before treatment. |
| Pipetting Errors | Use calibrated pipettes and proper technique. For sensitive assays, consider using a multi-channel pipette for simultaneous addition of reagents. |
| Reagent Instability | Prepare fresh dilutions of GW2433 from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Edge Effects | To minimize edge effects in plate-based assays, avoid using the outer wells or fill them with a buffer or media. |
Problem 2: No Response or a Bell-Shaped Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to determine the optimal concentration range for your specific assay and cell type. |
| Cellular Toxicity at High Concentrations | High concentrations of the compound or the solvent (e.g., DMSO) may be toxic to the cells, leading to a decrease in response at the upper end of the dose-response curve. Perform a cytotoxicity assay in parallel with your functional assay. |
| Receptor Downregulation | Prolonged exposure to a potent agonist can sometimes lead to the downregulation of the target receptor. Consider optimizing the incubation time. |
| Assay Interference | The compound may interfere with the assay technology itself (e.g., luciferase inhibition, fluorescence quenching). Run appropriate controls, such as testing the compound in a cell-free assay system. |
Data Presentation: Potency of PPAR Agonists
| Compound | Target(s) | Human PPARα EC50 (nM) | Human PPARδ EC50 (nM) | Human PPARγ EC50 (nM) |
| GW7647 | PPARα selective | 6 | 6200 | 1100 |
| GW501516 | PPARδ selective | >1000 | 1.1 | >1000 |
| Rosiglitazone | PPARγ selective | >10000 | >10000 | 43 |
| GW2433 (Representative) | PPARα/δ dual | To be determined | To be determined | - |
Data for GW7647, GW501516, and Rosiglitazone are compiled from various sources for illustrative purposes. The potency of GW2433 should be experimentally determined.
Experimental Protocols
Dual-Luciferase Reporter Assay for Measuring GW2433 Activity
This protocol is designed to quantify the activation of PPARα and PPARδ by GW2433 in a cellular context.
1. Principle: This assay utilizes two plasmids. The first plasmid contains a luciferase reporter gene under the control of a PPRE. The second plasmid expresses either human PPARα or human PPARδ. A third plasmid expressing Renilla luciferase is co-transfected as an internal control for normalization of transfection efficiency and cell viability.
2. Materials:
-
HEK293T cells (or other suitable host cell line with low endogenous PPAR expression)
-
DMEM with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Charcoal-stripped FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Expression plasmid for human PPARα
-
Expression plasmid for human PPARδ
-
PPRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
GW2433
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
3. Methodology:
-
Day 1: Cell Seeding
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Day 2: Transfection
-
For each well, prepare a DNA-lipid complex in Opti-MEM. Combine 100 ng of the PPRE-luciferase plasmid, 50 ng of the respective PPAR expression plasmid (or an empty vector control), and 10 ng of the Renilla luciferase plasmid.
-
Add the transfection reagent according to the manufacturer's protocol.
-
Incubate for 20 minutes at room temperature.
-
Add the transfection complex to the cells.
-
Incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with DMEM containing 10% charcoal-stripped FBS.
-
-
Day 3: Compound Treatment
-
Prepare serial dilutions of GW2433 in DMEM with 10% charcoal-stripped FBS.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 18-24 hours at 37°C.
-
-
Day 4: Luciferase Assay
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. Briefly, lyse the cells and sequentially measure the firefly and Renilla luciferase activities using a luminometer.
-
4. Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Plot the normalized luciferase activity against the log of the GW2433 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
Caption: Experimental workflow for the dual-luciferase reporter assay.
Caption: Simplified signaling pathway of GW2433.
Caption: Troubleshooting logic for unexpected results with GW2433.
References
Technical Support Center: GW 2433 Vehicle Control for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of GW 2433 as a vehicle control in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a vehicle control?
A1: this compound is known as a peroxisome proliferator-activated receptor (PPAR) alpha/delta (α/δ) agonist.[1][2] In some experimental contexts, particularly when the investigational compound is also a PPAR agonist, a vehicle control containing this compound might be used to understand the baseline effects of PPAR activation. However, it is crucial to note that this compound is an active pharmacological agent and not an inert vehicle. Its use as a "control" is highly specific to experimental designs aiming to dissect the effects of a novel compound beyond those mediated by PPARα/δ activation. For most studies, a vehicle control should be an inert formulation that mimics the delivery of the test compound without having pharmacological effects itself.
Q2: What are the common components of a vehicle formulation for a compound like this compound?
A2: Due to the nature of many research compounds, including this compound, which often have poor water solubility, a combination of solvents and surfactants is typically used to create a suitable formulation for in vivo administration. Common components include:
-
Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent for many nonpolar compounds.
-
Polyethylene glycol (e.g., PEG300, PEG400): Used as a co-solvent to improve solubility and can reduce the toxicity associated with high concentrations of DMSO.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant used to increase solubility and stability of the formulation, especially in aqueous solutions.
-
Saline or Phosphate-Buffered Saline (PBS): The aqueous base of the formulation.
-
Corn oil or other oils: Can be used for oral or subcutaneous administration of lipophilic compounds.
Q3: What is the correct order for mixing the vehicle components?
A3: The order of mixing is critical to prevent precipitation of the compound. A standard procedure is as follows:
-
Completely dissolve the compound (in this case, for the test article group) or nothing (for the vehicle control group) in the minimum required amount of DMSO.
-
Add the co-solvent, such as PEG300, and mix thoroughly until the solution is clear.
-
Add the surfactant, such as Tween 80, and mix until the solution is clear.
-
Slowly add the aqueous component (saline or PBS) while vortexing or stirring continuously.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and administration of vehicle controls for in vivo studies.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness During Formulation | Incorrect mixing order: Adding the aqueous component too quickly or before the compound is fully dissolved in the organic solvents. | Follow the recommended mixing order meticulously. Ensure the compound is fully dissolved at each step before proceeding to the next. |
| Low Temperature: Solubility of the compound and some vehicle components can decrease at lower temperatures. | Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. Ensure the temperature is not high enough to degrade any components. | |
| High Concentration: The concentration of the compound may be too high for the chosen vehicle system. | Attempt to prepare a lower concentration of the formulation. If a high concentration is necessary, explore alternative vehicle compositions, such as lipid-based formulations. | |
| Adverse Effects in Vehicle Control Group (e.g., lethargy, weight loss, inflammation) | Toxicity of Vehicle Components: High concentrations of DMSO or other components can cause local or systemic toxicity. | Keep the final concentration of DMSO as low as possible, ideally below 10% for most routes of administration. Refer to the No-Observed-Adverse-Effect Level (NOAEL) data for specific components. Consider conducting a tolerability study with the vehicle alone before proceeding with the main experiment. |
| Improper Administration Technique: For example, incorrect oral gavage can cause esophageal or stomach injury. | Ensure all personnel are properly trained in animal handling and dosing techniques for the specific route of administration. | |
| Inconsistent Experimental Results | Inhomogeneous Formulation: If the formulation is a suspension or has precipitated, the administered dose may not be consistent. | Prepare fresh formulations for each experiment. If using a suspension, ensure it is thoroughly and consistently mixed before each animal is dosed. |
| Vehicle-Induced Biological Effects: The vehicle itself may be causing biological effects that interfere with the experimental outcomes. | Always include a vehicle-only control group to account for any effects of the formulation. If significant effects are observed, an alternative, more inert vehicle should be considered. |
Quantitative Data: No-Observed-Adverse-Effect Levels (NOAELs) of Common Vehicle Components
The following table summarizes the NOAELs for common vehicle components from various studies. These values can help in designing well-tolerated vehicle formulations.
| Component | Species | Route of Administration | NOAEL |
| DMSO | Rat | Oral (2 weeks) | Not established, effects seen at 5,500 mg/kg/day |
| Rhesus Monkey | Oral (18 months) | 3,300 mg/kg/day[3] | |
| PEG 300 | Rat | Dietary | 4% of diet[4] |
| PEG 400 | Rat | Oral (2 weeks) | 1,250 mg/kg/day[5] |
| Tween 80 | Rat | Oral (2 weeks) | 250 mg/kg/day[5] |
Note: These values are for guidance only and the tolerability of a vehicle can be influenced by the specific strain, age, and health status of the animals, as well as the frequency and duration of administration. It is always recommended to perform a pilot tolerability study for a new formulation.
Experimental Protocols
Protocol 1: Preparation of a Standard Vehicle Formulation (e.g., for Intraperitoneal Injection)
This protocol describes the preparation of a common vehicle formulation consisting of DMSO, PEG300, Tween 80, and saline.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the final desired volume and the percentage of each component in the final formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
In a sterile conical tube, add the required volume of DMSO.
-
Add the required volume of PEG300 to the DMSO and vortex until the solution is homogeneous.
-
Add the required volume of Tween 80 and vortex until the solution is clear and homogeneous.
-
While vortexing at a moderate speed, slowly add the required volume of sterile saline drop by drop to the organic mixture.
-
Continue vortexing for several minutes to ensure the final solution is clear and uniform. If any cloudiness persists, gentle warming (to 37°C) and brief sonication may be used.
-
Visually inspect the final formulation for any signs of precipitation before administration.
Visualizations
Caption: Experimental workflow for vehicle formulation and in vivo administration.
Caption: Simplified signaling pathway of PPAR activation by an agonist like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Prostacyclin-mediated activation of peroxisome proliferator-activated receptor δ in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl Sulfoxide (DMSO) Health & Safety [yufenggp.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Validation & Comparative
A Comparative Analysis of GW 2433 and URB597: Efficacy and Mechanistic Divergence
A detailed examination of the pharmacological profiles of the dual PPARα/δ agonist GW 2433 and the fatty acid amide hydrolase (FAAH) inhibitor URB597, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their mechanisms of action, preclinical efficacy, and experimental protocols.
This guide offers an objective comparison of this compound, a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ), and URB597, a well-characterized inhibitor of fatty acid amide hydrolase (FAAH). While both compounds modulate lipid signaling pathways and have demonstrated therapeutic potential in preclinical models, they operate through distinct molecular mechanisms, leading to different primary efficacy profiles. This document summarizes the available quantitative data, details key experimental methodologies, and provides visual representations of their signaling pathways and experimental workflows to facilitate a clear understanding of their respective pharmacological characteristics.
Mechanism of Action: A Tale of Two Pathways
URB597 exerts its effects by irreversibly inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides.[1] This inhibition leads to an accumulation of endogenous AEA, which in turn enhances the activation of cannabinoid receptors, primarily CB1 and CB2.[2] This mechanism is central to the analgesic, anxiolytic, and anti-inflammatory effects observed with URB597 administration.
This compound , on the other hand, is a synthetic agonist that directly activates two subtypes of peroxisome proliferator-activated receptors: PPARα and PPARδ.[3] These receptors are ligand-activated transcription factors that regulate the expression of genes involved in lipid metabolism, inflammation, and energy homeostasis.[4] Activation of PPARα is known to increase fatty acid oxidation, while PPARδ activation is associated with improved lipid profiles and anti-inflammatory responses.[5][6]
The signaling pathways for both compounds are distinct yet interconnected. Endocannabinoids, the levels of which are elevated by URB597, have been shown to act as ligands for PPARs, suggesting a potential downstream convergence of their pharmacological effects, particularly in the context of inflammation.[7]
Comparative Efficacy: Preclinical Data
URB597: Efficacy in Pain and Anxiety Models
URB597 has been extensively evaluated in preclinical models of pain and anxiety, where it has demonstrated significant efficacy.
| Model | Species | Dose Range (mg/kg) | Effect | Reference |
| Carrageenan-induced Inflammatory Pain | Rat | 0.3 | Reversal of thermal hyperalgesia and mechanical allodynia | [2] |
| Formalin-induced Inflammatory Pain | Rat | 1 | Reduction of nociceptive behaviors in both phases | |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | 10 | Attenuation of mechanical allodynia | [8] |
| Elevated Plus Maze (Anxiety) | Rat | 0.3 | Increased time spent in open arms | |
| Vogel Conflict Test (Anxiety) | Rat | 0.1 - 1 | Anti-conflict effect |
This compound and other PPARα/δ Agonists: Efficacy in Metabolic and Inflammatory Models
Data for this compound is limited. One study demonstrated its ability to increase Liver-Fatty Acid Binding Protein (L-FABP) mRNA levels in mouse intestinal explants.[3] To provide a broader perspective on the efficacy of this class of compounds, data from other dual PPARα/δ agonists, such as elafibranor, and selective PPARδ agonists, like GW501516, are included.
| Compound | Model | Species | Dose/Concentration | Effect | Reference |
| This compound | Mouse duodeno-jejunal explants | Mouse | 1.5 µM | Increased L-FABP mRNA levels | [3] |
| Elafibranor | CDAA diet-induced NASH | Mouse | 10 mg/kg/day | Ameliorated fibrosis and inflammation | [6] |
| Elafibranor | Alcoholic Steatohepatitis | Mouse | 10 mg/kg/day | Attenuated apoptosis and inflammation in adipose tissue | [8] |
| GW0742 | 5XFAD model of Alzheimer's Disease | Mouse | 10 mg/kg/day | Reduced brain Aβ burden and astrocytic activation | [9] |
| GW501516 | Diet-induced obesity | Rat | 5 mg/kg/day | Increased fatty acid metabolism and protection against obesity | [10] |
Experimental Protocols
Carrageenan-Induced Inflammatory Pain Model (for URB597)
Objective: To assess the anti-hyperalgesic and anti-allodynic effects of URB597 in a model of acute inflammation.
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the plantar surface of one hind paw.
-
Drug Administration: URB597 (0.3 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before carrageenan injection.
-
Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source is measured at baseline and at various time points post-carrageenan injection.
-
Assessment of Mechanical Allodynia: Paw withdrawal threshold to von Frey filaments is measured at baseline and at various time points post-carrageenan injection.
-
Data Analysis: Changes in paw withdrawal latency and threshold are compared between vehicle- and URB597-treated groups.
In Vitro L-FABP mRNA Induction Assay (for this compound)
Objective: To determine the effect of this compound on the expression of the PPAR target gene, L-FABP, in intestinal tissue.
Tissue Source: Duodeno-jejunal explants from wild-type mice.
Procedure:
-
Explant Culture: Small intestinal explants are cultured for 20 hours.
-
Compound Treatment: The explants are treated with this compound (1.5 µM) or vehicle (0.1% DMSO).
-
RNA Extraction: Total RNA is extracted from the cultured explants.
-
Northern Blot Analysis: The extracted RNA is subjected to Northern blot analysis to determine the levels of L-FABP mRNA.
-
Data Analysis: The intensity of the L-FABP mRNA signal is compared between vehicle- and this compound-treated samples.[3]
Conclusion
This compound and URB597 represent two distinct pharmacological approaches to modulating lipid signaling for therapeutic benefit. URB597, as a FAAH inhibitor, enhances endocannabinoid signaling and has shown robust efficacy in preclinical models of pain and anxiety. Its mechanism is well-understood, and a significant body of literature supports its potential in these therapeutic areas.
This compound, a dual PPARα/δ agonist, operates through the regulation of gene transcription to influence metabolic and inflammatory pathways. While in vivo data for this compound is scarce, related compounds in its class have demonstrated efficacy in models of metabolic and inflammatory diseases, particularly those affecting the liver and intestines, as well as in models of neurodegeneration.
The comparison between these two compounds is, therefore, less about direct competition and more about the differential applications of their unique mechanisms. The potential for crosstalk between the endocannabinoid and PPAR systems suggests that there may be therapeutic areas where both pathways are relevant. However, based on the current evidence, URB597 appears to be a more promising candidate for conditions primarily driven by endocannabinoid system dysregulation, such as certain types of chronic pain and anxiety disorders. In contrast, this compound and other PPARα/δ agonists may be better suited for metabolic disorders and inflammatory conditions with a strong metabolic component. Further research, including head-to-head comparative studies, would be necessary to fully elucidate the relative therapeutic potential of these two pharmacological strategies in overlapping disease states.
References
- 1. Elafibranor restricts lipogenic and inflammatory responses in a human skin stem cell-derived model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elafibranor: A promising treatment for alcoholic liver disease, metabolic-associated fatty liver disease, and cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of Peroxisome Proliferator-Activated Receptors in Inflammation Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. PPARs and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Activation of the nuclear receptor PPARδ is neuroprotective in a transgenic mouse model of Alzheimer’s disease through inhibition of inflammation | springermedizin.de [springermedizin.de]
- 10. GW501516 - Wikipedia [en.wikipedia.org]
A Comparative Selectivity Analysis: GW 2433 and JNJ-42165279
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two distinct pharmacological research tools: GW 2433, a dual agonist of peroxisome proliferator-activated receptors (PPARs), and JNJ-42165279, a selective inhibitor of fatty acid amide hydrolase (FAAH). The following sections present quantitative data, experimental methodologies, and visual representations of the associated signaling pathways to aid researchers in selecting the appropriate compound for their studies.
Introduction to the Compounds
This compound is a synthetic compound identified as a dual agonist for PPARα and PPARδ. PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. The dual agonism of this compound suggests its potential utility in research areas where the simultaneous activation of both PPARα and PPARδ is desired.
JNJ-42165279 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382).[3] By inhibiting FAAH, JNJ-42165279 elevates endogenous anandamide levels, making it a valuable tool for investigating the therapeutic potential of the endocannabinoid system in various conditions, including anxiety and pain.[2][4]
Quantitative Selectivity Data
The selectivity of a pharmacological agent is paramount for the accurate interpretation of experimental results. The following tables summarize the available quantitative data for this compound and JNJ-42165279.
Table 1: Potency of this compound as a PPAR Agonist
| Target | Agonist Activity (EC50) | Species/System |
| PPARδ | ~300 nM | Duodeno-jejunal explants from PPARα-null mice[5] |
| PPARα | Dual PPARδ/α agonist; specific EC50 not available in searched literature. | - |
Note: The EC50 for PPARδ was determined in a system lacking PPARα, highlighting its activity at this subtype. Further quantitative data on its potency at PPARα is needed for a direct comparison.
Table 2: Potency and Selectivity of JNJ-42165279
| Primary Target | Potency (IC50) | Species |
| FAAH | 70 ± 8 nM | Human (recombinant)[6] |
| FAAH | 313 ± 28 nM | Rat (recombinant)[6] |
Table 3: Off-Target Selectivity Panel for JNJ-42165279
| Target Panel | Concentration Tested | Result |
| 50 receptors, enzymes, transporters, and ion-channels | 10 µM | No significant inhibition (>50%) observed for any target.[6] |
| Cytochrome P450 enzymes (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | 10 µM | No inhibition observed.[6] |
| hERG | 10 µM | No inhibition observed.[6] |
Signaling Pathways
To provide a conceptual framework for the action of these compounds, the following diagrams illustrate their respective signaling pathways.
Experimental Protocols
The following outlines the general methodologies used to determine the selectivity and potency of compounds like this compound and JNJ-42165279.
FAAH Inhibition Assay (for JNJ-42165279)
-
Principle: The inhibitory activity of JNJ-42165279 on FAAH is determined by measuring the reduction in the enzymatic hydrolysis of a substrate.
-
Enzyme Source: Recombinant human or rat FAAH.
-
Substrate: A common substrate is a fluorogenic or radiolabeled version of anandamide or a related fatty acid amide.
-
Procedure:
-
Recombinant FAAH is pre-incubated with varying concentrations of JNJ-42165279 for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The formation of the product is measured over time using fluorescence or liquid scintillation counting.
-
The concentration of JNJ-42165279 that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
PPAR Agonist Assay (for this compound)
-
Principle: The agonist activity of this compound on PPAR subtypes is typically assessed using a cell-based reporter gene assay.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7) is used.
-
Assay Components:
-
An expression vector for the specific PPAR subtype (α or δ).
-
An expression vector for the retinoid X receptor (RXR), the heterodimerization partner of PPARs.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
-
-
Procedure:
-
Cells are co-transfected with the PPAR, RXR, and reporter plasmids.
-
The transfected cells are then treated with varying concentrations of this compound.
-
After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.
-
The concentration of this compound that produces 50% of the maximal response (EC50) is determined by plotting the reporter activity against the logarithm of the agonist concentration.
-
Experimental Workflow for Selectivity Profiling
Summary and Conclusion
This guide provides a comparative overview of the selectivity of this compound and JNJ-42165279.
-
JNJ-42165279 is a highly potent and selective inhibitor of FAAH.[6] Extensive screening against a broad panel of other targets has demonstrated its remarkable selectivity, making it an excellent tool for studies focused on the specific role of FAAH and the modulation of the endocannabinoid system.[6]
-
This compound is a dual agonist of PPARα and PPARδ. While quantitative data for its potency at both targets are not fully available in the reviewed literature, its demonstrated activity at PPARδ in the absence of PPARα confirms its engagement with this subtype.[5] Researchers interested in the combined effects of PPARα and PPARδ activation may find this compound useful, though further characterization of its relative potency at each subtype is warranted for a complete understanding of its pharmacological profile.
The choice between these two compounds will ultimately depend on the specific research question and the signaling pathway of interest. The data and diagrams presented herein are intended to facilitate an informed decision for researchers in the fields of pharmacology, drug discovery, and molecular biology.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
Alternative selective FAAH-2 inhibitors to GW 2433
An Objective Comparison of Alternative Selective FAAH Inhibitors
For researchers and drug development professionals navigating the landscape of endocannabinoid system modulators, the selection of a specific fatty acid amide hydrolase (FAAH) inhibitor is a critical decision. While numerous inhibitors have been developed, their performance characteristics, particularly potency, selectivity, and in vivo efficacy, vary significantly. This guide provides a detailed, data-driven comparison of several prominent FAAH inhibitors, offering a valuable resource for informed selection in preclinical and clinical research.
Comparative Performance of FAAH Inhibitors
The following tables summarize the in vitro potency and selectivity of several widely studied FAAH inhibitors. URB597 is included as a well-characterized reference compound.
Table 1: In Vitro Potency of Selected FAAH Inhibitors
| Compound | Target | IC50 (nM) | Ki (µM) | Species | Mechanism of Action |
| URB597 | FAAH | 4.6[1][2] | 2.0 | Rat Brain | Irreversible |
| hFAAH | 3 | - | Human Liver | Irreversible | |
| PF-3845 | hFAAH | 18 | 0.23[2] | Human | Irreversible, Covalent |
| JNJ-42165279 | hFAAH | 70[2][3] | - | Human | Covalently binding, slowly reversible |
| rFAAH | 313[2][4] | - | Rat | Covalently binding, slowly reversible | |
| LY2183240 | FAAH | 12.4 | - | - | Covalent |
| BIA 10-2474 | hFAAH | 4.9 | - | Human | Irreversible |
Table 2: Selectivity Profile of FAAH Inhibitors
| Compound | Off-Target(s) | Selectivity Notes |
| URB597 | Carboxylesterases | Known to interact with several liver carboxylesterases.[5][6] |
| PF-3845 | FAAH-2 | Negligible activity against FAAH-2 (IC50 > 10 µM).[2][5] Highly selective for FAAH in the brain.[5] |
| JNJ-42165279 | Broad panel | High selectivity against a panel of 50 receptors, enzymes, transporters, and ion channels at 10 µM.[4][7] |
| LY2183240 | MAGL, other serine hydrolases | Also an inhibitor of monoacylglycerol lipase (B570770) (MGL).[2] |
| BIA 10-2474 | FAAH2, ABHD6, CES2, PNPLA6 | Inhibits several other lipases not targeted by PF-04457845.[8] |
In Vivo Efficacy
The therapeutic potential of FAAH inhibitors is primarily assessed through their ability to modulate pain and anxiety in preclinical models.
-
Inflammatory Pain: In the carrageenan-induced inflammatory pain model, both URB597 and PF-3845 have demonstrated significant anti-hyperalgesic effects.[5][9] Systemic administration of URB597 has been shown to reduce paw edema through a CB2 receptor-mediated mechanism.[9]
-
Anxiety: In the elevated plus-maze test, a standard model for anxiety-like behavior, FAAH inhibitors have shown anxiolytic effects.[10][11][12] For instance, PF3845 has been shown to exert rapid and long-lasting anti-anxiety effects in mice.[10]
Experimental Protocols
For the purpose of reproducibility and accurate comparison, detailed experimental methodologies are crucial.
FAAH Activity Assay
This protocol outlines a common method for determining the in vitro potency of FAAH inhibitors.
-
Enzyme Preparation: Homogenize tissue (e.g., brain, liver) or cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13] Centrifuge to pellet cellular debris and use the supernatant containing the FAAH enzyme.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorescent or radiolabeled FAAH substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA) or [14C]anandamide.[14][15][16][17]
-
Measurement: Measure the product formation over time using a fluorometer or scintillation counter.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce FAAH activity by 50%.
Carrageenan-Induced Inflammatory Pain Model
This in vivo model is widely used to assess the anti-inflammatory and analgesic properties of drug candidates.[9][18][19][20][21]
-
Animal Model: Use adult male rodents (e.g., rats, mice).
-
Induction of Inflammation: Inject a solution of carrageenan (e.g., 1-2% in saline) into the plantar surface of one hind paw.
-
Drug Administration: Administer the test inhibitor (e.g., intraperitoneally or orally) at a specified time before or after the carrageenan injection.
-
Assessment of Pain and Inflammation:
-
Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus (e.g., radiant heat) or the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
-
Edema: Measure the paw volume using a plethysmometer.
-
-
Data Analysis: Compare the responses in the drug-treated group to a vehicle-treated control group.
Elevated Plus-Maze Test
This behavioral assay is a standard method for evaluating anxiety-like behavior in rodents.[11][12][22][23]
-
Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.
-
Animal Model: Use adult rodents.
-
Drug Administration: Administer the test inhibitor at a specified time before the test.
-
Test Procedure: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).
-
Data Recording and Analysis: Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.
Caption: FAAH Signaling Pathway and Inhibition.
Caption: Experimental Workflow for FAAH Inhibitor Evaluation.
Conclusion
The selection of a suitable FAAH inhibitor requires careful consideration of its potency, selectivity, and in vivo efficacy. While URB597 has been a valuable tool, newer compounds like PF-3845 and JNJ-42165279 offer improved selectivity profiles, which may translate to a better safety margin in therapeutic applications. The tragic outcome of the BIA 10-2474 clinical trial underscores the critical importance of thorough off-target profiling. This guide provides a framework for comparing these key parameters, enabling researchers to make more informed decisions in their pursuit of novel therapeutics targeting the endocannabinoid system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses through amygdala long-term depression in male rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions between environmental aversiveness and the anxiolytic effects of enhanced cannabinoid signaling by FAAH inhibition in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fatty acid amide hydrolase (FAAH) enzymatic activity [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. abcam.cn [abcam.cn]
- 17. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitors of fatty acid amide hydrolase reduce carrageenan-induced hind paw inflammation in pentobarbital-treated mice: comparison with indomethacin and possible involvement of cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aragen.com [aragen.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Elevated plus maze protocol [protocols.io]
- 23. benchchem.com [benchchem.com]
Validating GW2433 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies for validating the target engagement of GW2433, a known Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist. We present supporting experimental frameworks, data comparison tables, and visual workflows to facilitate robust experimental design and data interpretation.
GW2433 and its Molecular Target: PPARδ
GW2433 is a potent agonist of PPARδ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon activation, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes primarily involved in lipid metabolism, fatty acid oxidation, and inflammation. Validating the direct binding and activation of PPARδ by GW2433 in a cellular context is crucial to confirm its on-target mechanism of action.
Comparative Analysis of Target Engagement Methodologies
Several distinct approaches can be employed to measure the interaction between a drug and its target in cells. The choice of assay depends on whether the goal is to demonstrate direct physical binding or to measure the functional consequence of that binding. This guide focuses on two widely accepted and complementary methods: the Cellular Thermal Shift Assay (CETSA) for direct binding and the Luciferase Reporter Assay for functional activity.
Quantitative Comparison of PPARδ Agonists
The following table summarizes the reported cellular potencies of GW2433 and two well-characterized alternative PPARδ agonists, GW501516 and GW0742, as determined by luciferase reporter assays.
| Compound | Target | Assay Type | Cell Line | EC50 (nM) |
| GW2433 | PPARδ | Luciferase Reporter Assay | - | Data not available in the public domain |
| GW501516 | PPARδ | Luciferase Reporter Assay | HEK293 | 1.0[1] |
| GW0742 | PPARδ | Luciferase Reporter Assay | - | 1.0[2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Cellular Thermal Shift Assay (CETSA)
This method directly assesses the physical binding of GW2433 to PPARδ by measuring the increased thermal stability of the protein upon ligand binding.
Principle: Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 human liver cells) to approximately 80% confluency. Treat the cells with varying concentrations of GW2433 or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Thermal Challenge: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized, non-aggregated protein) from the denatured, aggregated protein pellet.
-
Protein Detection and Quantification: Carefully collect the supernatant (soluble fraction). The amount of soluble PPARδ in each sample is then quantified by Western blotting or other protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble PPARδ as a function of temperature for both the vehicle- and GW2433-treated samples. A shift in the melting curve to a higher temperature in the presence of GW2433 indicates target engagement. Isothermal dose-response curves can be generated by heating cells at a fixed temperature with varying concentrations of the compound to determine the EC50 of target engagement.
Luciferase Reporter Assay
This assay measures the functional consequence of GW2433 binding to PPARδ, which is the activation of downstream gene transcription.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing PPREs. Activation of PPARδ by an agonist leads to the expression of the luciferase enzyme, which can be quantified by measuring light output.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates. Co-transfect the cells with two plasmids:
-
An expression vector for human PPARδ.
-
A reporter plasmid containing a PPRE-driven firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of GW2433, a known PPARδ agonist as a positive control (e.g., GW501516), and a vehicle-only negative control.
-
Incubation: Incubate the cells with the compounds for 18-24 hours to allow for transcriptional activation and reporter protein expression.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
Validating the cellular target engagement of a compound like GW2433 is a multifaceted process that benefits from the application of orthogonal assays. The Cellular Thermal Shift Assay provides direct evidence of physical binding to PPARδ, while the Luciferase Reporter Assay confirms the functional consequence of this engagement through the activation of downstream transcriptional pathways. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately assess the on-target activity of GW2433 and other PPARδ agonists, a critical step towards understanding their therapeutic potential.
References
- 1. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. PPAR agonists regulate brain gene expression: Relationship to their effects on ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Selectivity Analysis of Hydrolase Inhibitors: A Guide for Researchers
In the development of targeted therapeutics, understanding the selectivity of a chemical probe or drug candidate is paramount to minimizing off-target effects and ensuring efficacy. This guide provides a comprehensive comparison of a selective hydrolase inhibitor, focusing on its cross-reactivity with other related enzymes. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the assessment of inhibitor selectivity.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the in vitro inhibitory activity of a potent and selective Fatty Acid Amide Hydrolase (FAAH) inhibitor against a panel of other human serine hydrolases. The potency is reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values are indicative of higher potency and affinity for the target enzyme.
| Target Enzyme | Enzyme Class | Inhibitor IC50 (nM) | Selectivity vs. FAAH |
| FAAH (Primary Target) | Amidase | 5.2 | - |
| MAGL | Lipase | >10,000 | >1923-fold |
| ABHD6 | Lipase | 1,500 | ~288-fold |
| LYPLA1 | Thioesterase | 8,700 | ~1673-fold |
| LYPLA2 | Thioesterase | >10,000 | >1923-fold |
| CES1 | Carboxylesterase | 4,200 | ~808-fold |
| PRCP | Serine Protease | >10,000 | >1923-fold |
Experimental Protocols
Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental methods. The following are outlines of the key experimental protocols used to generate the selectivity data presented above.
Fluorescence-Based FAAH Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of FAAH using a fluorogenic substrate.
Materials:
-
Recombinant human FAAH enzyme
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Test inhibitor (dissolved in DMSO)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
The FAAH enzyme is diluted to a working concentration in the assay buffer.
-
The test inhibitor is serially diluted and added to the wells of the 96-well plate. Control wells receive only the solvent (DMSO).
-
The plate is pre-incubated for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[1]
-
The enzymatic reaction is initiated by adding the AAMCA substrate to all wells.[1]
-
The fluorescence intensity is measured kinetically over a period of time (e.g., 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.[1]
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a broad range of enzymes within a complex proteome.[2][3]
Materials:
-
Human cell or tissue lysate (proteome)
-
Test inhibitor (stock solution in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (ABP) (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
DMSO (vehicle control)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
A soluble proteome fraction is prepared from cells or tissues by homogenization in a lysis buffer, followed by centrifugation to remove cellular debris.[2]
-
Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor or DMSO (vehicle control) for a defined period (e.g., 30 minutes) at 37°C.[2]
-
Following pre-incubation, the activity-based probe (e.g., FP-Rh) is added to each reaction at a final concentration optimized for labeling (e.g., 1 µM).[2]
-
The labeling reaction is allowed to proceed for a specific time (e.g., 15 minutes) at room temperature.
-
The reaction is quenched by the addition of SDS-PAGE loading buffer.
-
The samples are heated and then resolved by SDS-PAGE.
-
The gel is scanned using a fluorescence gel scanner to visualize the labeled serine hydrolases.[2]
-
A decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to and inhibited that enzyme, preventing labeling by the ABP.[1]
-
The intensity of the fluorescent bands corresponding to specific enzymes is quantified to determine the IC50 value for each off-target enzyme.[2]
Visualizations
The following diagrams illustrate the experimental workflow for inhibitor selectivity profiling and the signaling pathway of the primary target.
References
GW 2433 compared to non-selective cannabinoid ligands
A Comparative Guide: GW 405833 vs. Non-Selective Cannabinoid Ligands
This guide provides a detailed comparison of the selective cannabinoid receptor 2 (CB2) agonist, GW 405833, with various non-selective cannabinoid ligands. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Introduction
Cannabinoid receptors, primarily the CB1 and CB2 subtypes, are significant targets for therapeutic intervention in a range of pathological conditions. Non-selective cannabinoid agonists, which activate both CB1 and CB2 receptors, have shown considerable therapeutic promise but are often associated with undesirable psychoactive side effects due to CB1 receptor activation in the central nervous system.[1] This has spurred the development of selective CB2 receptor agonists like GW 405833, aiming to provide therapeutic benefits without the central nervous system effects.[1]
It is important to note that while the initial query referenced "GW 2433," the preponderance of scientific literature points to "GW 405833" as the relevant selective CB2 agonist in cannabinoid research. Therefore, this guide will focus on GW 405833. Interestingly, further research has revealed that GW 405833 also acts as a non-competitive antagonist at the CB1 receptor, giving it a unique pharmacological profile compared to many non-selective agonists that are full agonists at both receptors.[2][3]
Data Presentation: Comparative Binding Affinities
The binding affinities of GW 405833 and several common non-selective cannabinoid ligands for human CB1 and CB2 receptors are summarized in the table below. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a higher affinity. Selectivity is presented as the ratio of Ki values (CB1/CB2), where a higher ratio indicates greater selectivity for the CB2 receptor.
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| GW 405833 | Selective CB2 Agonist / CB1 Antagonist | 2040 - 4772[4][5][6] | 3.92 - 14[4][5][6] | ~146 - 1217 |
| WIN 55,212-2 | Non-selective Agonist | 62.3 | 3.3 | ~19 |
| CP 55,940 | Non-selective Agonist | 0.58 | 0.68 | ~0.85 |
| Δ⁹-THC | Non-selective Partial Agonist | 35.4 | 40.8 | ~0.87 |
| Anandamide | Endogenous Non-selective Agonist | 89.3 | 371 | ~0.24 |
| 2-Arachidonoylglycerol (2-AG) | Endogenous Non-selective Agonist | 472 | 1400 | ~0.34 |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols: Radioligand Binding Assay
A common method to determine the binding affinity and selectivity of compounds for cannabinoid receptors is the competitive radioligand binding assay.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., GW 405833) by measuring its ability to displace a known radioligand from CB1 and CB2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably transfected with human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[7]
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP 55,940.
-
Test Compound: GW 405833 and non-selective ligands.
-
Non-specific Binding Control: A high concentration of an unlabeled high-affinity ligand (e.g., 10 µM WIN 55,212-2).[7]
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.[7]
-
Filtration System: A cell harvester and glass fiber filters.[7]
-
Scintillation Counter: For quantifying radioactivity.[7]
Procedure:
-
Preparation: A range of concentrations of the test compound is prepared. The radioligand is diluted to a concentration near its dissociation constant (Kd).
-
Incubation: In a 96-well plate, the cell membranes, radioligand, and either buffer (for total binding), the test compound (at various concentrations), or the non-specific binding control are combined. The final volume is typically brought to 200 µL with assay buffer.[8]
-
The plate is incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[8][9]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any remaining unbound ligand.[7][8]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[9]
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Mandatory Visualization
Below are diagrams illustrating key concepts relevant to the comparison of GW 405833 and non-selective cannabinoid ligands.
Caption: Simplified signaling pathway of cannabinoid receptors.
Caption: General workflow for a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Two Janus Cannabinoids That Are Both CB2 Agonists and CB1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. GW 405833 (CAS 180002-83-9): R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cannabinoid ligands, receptors and enzymes: Pharmacological tools and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Prominent FAAH Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of leading Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (B1667382) (AEA). Inhibition of FAAH elevates AEA levels, offering a promising therapeutic strategy for a range of neurological and inflammatory disorders, including chronic pain and anxiety.
This guide focuses on a head-to-head comparison of three well-characterized FAAH inhibitors: the highly selective clinical candidate PF-04457845 , the widely studied tool compound URB597 , and the clinical-stage inhibitor JNJ-42165279 . We will delve into their mechanisms of action, present comparative experimental data on their potency and selectivity, and provide detailed experimental protocols for their evaluation.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for PF-04457845, URB597, and JNJ-42165279, providing a clear comparison of their in vitro potency and in vivo efficacy in a preclinical model of inflammatory pain.
Table 1: In Vitro Potency of FAAH Inhibitors
| Inhibitor | Target | Species | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Mechanism of Action |
| PF-04457845 | hFAAH | Human | 7.2[1][2][3] | 40,300[1][3] | Covalent, Irreversible[1][3] |
| rFAAH | Rat | 7.4[2][3] | 32,400[1] | Covalent, Irreversible[1] | |
| URB597 | hFAAH | Human | 4.6[2] | 1,590[1] | Covalent, Irreversible[4] |
| rFAAH | Rat | 4.6[2] | - | Covalent, Irreversible[4] | |
| JNJ-42165279 | hFAAH | Human | 70[2] | - | Covalent, Slowly Reversible |
| rFAAH | Rat | 313[2] | - | Covalent, Slowly Reversible |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. k_inact/K_i is the second-order rate constant for enzyme inactivation, a more accurate measure of potency for irreversible inhibitors.
Table 2: In Vivo Efficacy in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)
| Inhibitor | Administration Route | Minimum Effective Dose (MED) | Reference |
| PF-04457845 | Oral (p.o.) | 0.1 mg/kg[1][3] | [1][3] |
| URB597 | Intraperitoneal (i.p.) | 0.3 mg/kg[5][6] | [5][6] |
| JNJ-42165279 | - | Data not available in the searched literature |
Selectivity Profile
A critical aspect of any FAAH inhibitor is its selectivity, as off-target effects can lead to undesirable side effects. Activity-based protein profiling (ABPP) has been instrumental in characterizing the selectivity of these compounds.
-
PF-04457845 has demonstrated exceptional selectivity for FAAH, with no significant off-target activity against other serine hydrolases in various human and mouse tissues, even at high concentrations.[1][3][7]
-
URB597 , in contrast, has been shown to inhibit several other serine hydrolases, particularly carboxylesterases in the liver.[4][7] This lack of selectivity is an important consideration for in vivo studies.
-
JNJ-42165279 is also characterized as a highly selective FAAH inhibitor.[8]
The tragic failure of the FAAH inhibitor BIA 10-2474 in a Phase I clinical trial, which resulted in severe adverse events, has been linked to its off-target inhibition of other lipases.[9] This underscores the critical importance of thorough selectivity profiling for the development of safe and effective FAAH-targeted therapeutics.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the FAAH signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Fluorometric FAAH Inhibition Assay
This assay is a common method for determining the potency (IC50) of FAAH inhibitors in a high-throughput format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FAAH activity.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is directly proportional to FAAH activity. Inhibitors will reduce the rate of AMC production.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test inhibitor (e.g., PF-04457845, URB597)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in FAAH Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the FAAH enzyme to the working concentration in ice-cold FAAH Assay Buffer.
-
Assay Setup: To the wells of the microplate, add the diluted inhibitor solutions (or vehicle control - DMSO in assay buffer).
-
Enzyme Addition: Add the diluted FAAH enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: For irreversible inhibitors, pre-incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for time-dependent inhibition.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over a period of 15-30 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the "no enzyme" control from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against an entire enzyme family in a complex biological sample.
Objective: To determine the selectivity of a FAAH inhibitor against other serine hydrolases in a native proteome.
Principle: A complex proteome (e.g., cell or tissue lysate) is pre-incubated with the test inhibitor. Subsequently, a broad-spectrum, fluorescently-tagged activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) that covalently labels the active site of many serine hydrolases is added. If the inhibitor binds to FAAH or other serine hydrolases, it will block the binding of the fluorescent probe. The proteome is then separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A reduction in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that enzyme.
Materials:
-
Human or mouse cell lines (e.g., HEK293T, SW620) or tissue homogenates (e.g., brain, liver)
-
Lysis buffer (e.g., PBS)
-
Test inhibitor (e.g., PF-04457845, URB597)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Harvest cells or tissues and prepare a lysate by homogenization or sonication in lysis buffer. Determine the protein concentration of the lysate.
-
Inhibitor Incubation: In separate tubes, pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.[5]
-
Probe Labeling: Add the FP-rhodamine probe to each proteome sample and incubate for a further specified time (e.g., 30 minutes) at room temperature.
-
Sample Preparation for SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.
-
Data Analysis: Compare the fluorescence intensity of the protein bands in the inhibitor-treated lanes to the vehicle control lane. A decrease in the intensity of the FAAH band confirms on-target activity. The absence of changes in the intensity of other bands indicates high selectivity, while a decrease in the intensity of other bands reveals off-target inhibition.
Conclusion
The development of FAAH inhibitors represents a promising avenue for the treatment of various disorders. The data presented in this guide highlight the critical importance of a comprehensive evaluation of not only the potency but also the selectivity of these compounds. PF-04457845 stands out for its high potency and exceptional selectivity, which has translated into a favorable safety profile in clinical trials. URB597, while a valuable research tool, exhibits off-target activities that should be considered when interpreting experimental results. JNJ-42165279 is another promising selective inhibitor that has advanced to clinical development. This head-to-head comparison, supported by detailed experimental protocols, is intended to aid researchers in the rational selection and evaluation of FAAH inhibitors for their specific research needs.
References
- 1. Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clickable, photoreactive inhibitors to probe the active site microenvironment of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of FAAH Inhibition in FAAH-1 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Fatty Acid Amide Hydrolase (FAAH) inhibition in wild-type versus FAAH-1 knockout animal models. The focus is on the well-characterized FAAH inhibitor, URB597, to objectively present its performance and the underlying mechanisms, supported by experimental data. While the initial query concerned GW 2433, a PPARδ/α agonist, literature searches revealed a more robust and direct body of evidence for the interplay between FAAH inhibition and the endocannabinoid system's influence on PPAR signaling. Therefore, this guide utilizes the extensive research on URB597 as a prime exemplar to explore the efficacy of FAAH inhibition in a genetic model where the target enzyme is absent.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (B1667382) (AEA), the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety-promoting factor oleoylethanolamide (OEA). Inhibition of FAAH elevates the levels of these bioactive lipids, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions. FAAH-1 knockout models, which lack the FAAH enzyme, provide a crucial tool to understand the specific contributions of FAAH to endocannabinoid signaling and to validate the selectivity and mechanism of action of FAAH inhibitors. This guide will delve into the comparative effects of the FAAH inhibitor URB597 in wild-type animals versus their FAAH-1 knockout counterparts.
Comparative Efficacy of URB597 in Wild-Type vs. FAAH-1 Knockout Mice
The following table summarizes the key differential effects of URB597 administration in wild-type and FAAH-1 knockout mice, based on published preclinical studies.
| Parameter Assessed | Wild-Type Mice | FAAH-1 Knockout Mice | Key Findings & Implications |
| Brain Anandamide (AEA) Levels | Significant increase following URB597 administration.[1][2] | No further increase in already elevated basal AEA levels upon URB597 administration.[1] | Confirms that URB597's primary mechanism for elevating AEA is through the inhibition of FAAH. The lack of effect in knockout mice demonstrates the inhibitor's selectivity. |
| Hypothermic Effects of Anandamide | URB597 potentiates the hypothermic response to exogenously administered anandamide.[1] | URB597 has no effect on the hypothermic response to anandamide.[1] | Demonstrates that the potentiation of anandamide's effects by URB597 is dependent on the presence and inhibition of FAAH. |
| Analgesia (Pain Response) | URB597 produces analgesic effects in various pain models (e.g., inflammatory, neuropathic).[3][4][5][6] | Exhibit a baseline hypoalgesia (reduced pain sensation) compared to wild-type mice. Pharmacological intervention with FAAH inhibitors would not produce further analgesic effects through FAAH inhibition. | The analgesic effects of URB597 are mediated by the enhancement of endogenous FAAH substrate signaling. The phenotype of the knockout mice mimics the pharmacological effect of the inhibitor. |
| Anti-inflammatory Effects | URB597 demonstrates anti-inflammatory properties in models of inflammation.[3][7][8][9] | Show reduced inflammatory responses at baseline compared to wild-type mice. | Suggests that the anti-inflammatory effects of FAAH inhibition are due to the accumulation of endogenous anti-inflammatory lipids like PEA and OEA. |
| Morphine Tolerance | URB597 prevents and reverses the development of tolerance to the analgesic effects of morphine. | Genetic deletion of FAAH mimics the effect of URB597 in preventing and reversing morphine tolerance. | Indicates that the modulation of morphine tolerance by URB597 is mediated through the FAAH-endocannabinoid system. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols employed in the studies comparing the effects of FAAH inhibition in wild-type and FAAH-1 knockout models.
Animals
Wild-type and FAAH-1 knockout mice on a C57BL/6J background are commonly used.[10] Animals are typically group-housed in a temperature-controlled facility with ad libitum access to food and water and maintained on a 12-hour light-dark cycle. All experimental procedures are conducted in accordance with institutional animal care and use committee guidelines.
Drug Administration
URB597 is typically dissolved in a vehicle solution, such as a mixture of 5% Tween 80, 5% polyethylene (B3416737) glycol 400, and 90% saline.[10][11] Administration is most commonly performed via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 10 mg/kg.[3][11][12] The specific dose and timing of administration depend on the experimental paradigm. For acute behavioral studies, URB597 is often administered 20-30 minutes before testing.[10][11]
Behavioral Assays
-
Hot Plate Test (Analgesia): Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the latency to a nociceptive response (e.g., hind paw licking or jumping) is recorded. An increase in latency indicates an analgesic effect.
-
Von Frey Test (Mechanical Allodynia): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold. An increase in the threshold indicates a reduction in mechanical sensitivity.
-
Carrageenan-induced Paw Edema (Inflammation): Inflammation is induced by injecting a solution of carrageenan into the plantar surface of the hind paw. Paw volume or thickness is measured at various time points to quantify the inflammatory response. A reduction in paw edema indicates an anti-inflammatory effect.
Biochemical Analysis
-
Endocannabinoid Quantification: Following behavioral testing, animals are euthanized, and brain tissue is rapidly dissected and frozen. Levels of anandamide and other N-acylethanolamines are quantified using liquid chromatography-mass spectrometry (LC-MS).[2] This allows for the direct assessment of the impact of FAAH inhibition on endogenous substrate levels.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: FAAH-1 signaling pathway and the mechanism of URB597.
Caption: A typical experimental workflow for studying FAAH inhibitors.
Conclusion
The use of FAAH-1 knockout models has been instrumental in validating the selectivity and mechanism of action of FAAH inhibitors like URB597. The absence of pharmacological effects of URB597 in these models provides strong evidence that its therapeutic potential is derived from the specific inhibition of FAAH and the subsequent enhancement of endogenous NAE signaling. Furthermore, the phenotypic characteristics of FAAH-1 knockout mice, such as reduced pain sensitivity and inflammation, often mirror the effects of pharmacological FAAH inhibition in wild-type animals. This convergence of genetic and pharmacological evidence underscores the critical role of FAAH in regulating the endocannabinoid system and highlights its promise as a therapeutic target for a variety of disorders. The data strongly suggest that a significant portion of the analgesic and anti-inflammatory effects of FAAH inhibition is mediated through the activation of PPAR-α by elevated levels of endogenous ligands. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic targeting of FAAH.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of effect of chronic pre-treatment with the FAAH inhibitor URB597 on inflammatory pain behaviour: evidence for plastic changes in the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 12. Brain-Permeant and -Impermeant Inhibitors of Fatty Acid Amide Hydrolase Synergize with the Opioid Analgesic Morphine to Suppress Chemotherapy-Induced Neuropathic Nociception Without Enhancing Effects of Morphine on Gastrointestinal Transit - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of GW2433 with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of the dual PPARα/δ agonist, GW2433, with the genetic knockdown of its targets using small interfering RNA (siRNA). This comparison is crucial for validating that the observed cellular and physiological effects of GW2433 are a direct result of its intended mechanism of action, thereby distinguishing on-target from potential off-target effects.
GW2433 is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). These nuclear receptors are key regulators of lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases. However, like any small molecule inhibitor, it is imperative to confirm that the biological activities of GW2433 are mediated through its intended targets. siRNA-mediated gene silencing offers a highly specific method to phenocopy the effects of pharmacological inhibition, providing a gold-standard for on-target validation.
Comparison of Expected Outcomes: GW2433 vs. siRNA Knockdown
The following table summarizes the expected comparative outcomes when treating cells or animal models with GW2433 versus transfecting them with siRNAs targeting PPARα and PPARδ. The convergence of phenotypes between the pharmacological and genetic approaches provides strong evidence for the on-target activity of GW2433.
| Parameter | GW2433 (PPARα/δ Agonist) | siRNA targeting PPARα | siRNA targeting PPARδ | Rationale for Comparison |
| Lipid Metabolism | Activation of PPARα and PPARδ is known to increase the expression of genes involved in fatty acid oxidation. | |||
| Gene Expression (e.g., CPT1, ACOX1, PDK4) | Increased expression[1] | Decreased expression | Decreased expression of common targets like PDK4[2] | Opposite effects on target gene expression are expected between an agonist and gene knockdown. |
| Fatty Acid Oxidation | Increased | Decreased | Decreased | Phenotypic outcome should align with the changes in gene expression. |
| Triglyceride Levels | Decreased | Increased[3] | Variable, may depend on the specific metabolic context. | Systemic effects on lipid homeostasis are a key indicator of PPARα activity. |
| Glucose Homeostasis | PPARα and PPARδ play roles in glucose metabolism. | |||
| Plasma Glucose | Decreased | Increased (Hypoglycemia observed in Ppara knockdown)[3] | Variable | Comparing systemic metabolic parameters helps validate the physiological relevance of the on-target effects. |
| Angiogenesis | PPARδ has been implicated in the regulation of angiogenesis. | |||
| VEGFA Expression | Decreased (in colorectal cancer models) | No direct established link | Increased (in colorectal cancer models)[4][5][6] | This provides a specific cellular phenotype to compare the effects of GW2433 and PPARδ knockdown. |
| L-FABP Expression | Increased[7] | Decreased | Decreased | L-FABP is a known downstream target of both PPARα and PPARδ, providing a direct molecular readout. |
Signaling Pathways and Experimental Workflow
To visually represent the logic of this validation approach, the following diagrams illustrate the signaling cascade initiated by GW2433 and the experimental workflow for siRNA-based target confirmation.
Figure 1: Simplified signaling pathway of GW2433 action.
Figure 2: Workflow for validating on-target effects of GW2433.
Experimental Protocols
1. siRNA-Mediated Knockdown of PPARα and PPARδ
-
Cell Culture: Select a cell line that endogenously expresses PPARα and PPARδ (e.g., HepG2, Huh7, or primary hepatocytes). Culture cells in appropriate media and conditions to ~70% confluency.
-
siRNA and Transfection Reagent: Use pre-validated siRNAs targeting human PPARα and PPARδ, along with a non-targeting control siRNA. A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is commonly used.
-
Transfection Protocol:
-
Dilute siRNAs (final concentration typically 10-50 nM) in serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNAs and transfection reagent, and incubate for 20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Extract total RNA and perform reverse transcription to synthesize cDNA. Use qPCR with primers specific for PPARα, PPARδ, and a housekeeping gene (e.g., GAPDH) to quantify the reduction in target mRNA levels.
-
Western Blot: Lyse cells and perform SDS-PAGE and western blotting using antibodies against PPARα and PPARδ to confirm protein knockdown.
-
2. Comparative Analysis with GW2433 Treatment
-
Treatment: In parallel with the siRNA experiments, treat cells with GW2433 at a pre-determined effective concentration (e.g., 1-10 µM) or a vehicle control (e.g., DMSO).
-
Endpoint Analysis: After the desired treatment or transfection period, perform the following analyses on all experimental groups:
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of known PPARα and PPARδ target genes such as CPT1, ACOX1, PDK4, and L-FABP.
-
Functional Assays:
-
Fatty Acid Oxidation Assay: Measure the rate of radiolabeled fatty acid (e.g., ¹⁴C-palmitate) oxidation to CO₂ or acid-soluble metabolites.
-
Glucose Uptake Assay: Use a fluorescent glucose analog (e.g., 2-NBDG) to measure glucose uptake by flow cytometry or a plate reader.
-
ELISA: Measure the secretion of proteins like VEGFA into the cell culture medium.
-
-
By demonstrating that the phenotypic and molecular changes induced by GW2433 are mirrored by the knockdown of its intended targets, researchers can confidently attribute the compound's effects to its on-target mechanism. This rigorous validation is a critical step in the preclinical development of novel therapeutics.
References
- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 2. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 3. Transcriptional and phenotypic comparisons of Ppara knockout and siRNA knockdown mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Knockdown of PPARδ Induces VEGFA-Mediated Angiogenesis via Interaction With ERO1A in Human Colorectal Cancer [frontiersin.org]
- 5. Knockdown of PPARδ Induces VEGFA-Mediated Angiogenesis via Interaction With ERO1A in Human Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockdown of PPARδ Induces VEGFA-Mediated Angiogenesis via Interaction With ERO1A in Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Methods for Validating GW 2433 Findings
This guide provides a comparative overview of key orthogonal methods to validate the hypothetical findings of GW 2433 , a novel inhibitor of Kinase A that has demonstrated anti-proliferative effects in cancer cell lines.
Hypothetical Primary Findings for this compound:
-
Biochemical Activity: this compound inhibits the enzymatic activity of purified Kinase A in a biochemical assay.
-
Cellular Phenotype: this compound treatment reduces the viability of Cancer Cell Line X.
-
Mechanism of Action: The anti-proliferative effect of this compound is believed to be a direct result of its inhibition of Kinase A.
Part 1: Orthogonal Validation of Direct Target Engagement
The first crucial step is to confirm that this compound physically interacts with its intended target, Kinase A, within a biologically relevant context.[3] While the primary finding may come from a biochemical assay measuring enzymatic activity, it is essential to use orthogonal methods to confirm this interaction in a cellular environment.
Key Orthogonal Methods:
-
Biochemical Kinase Assays: These assays directly measure the catalytic function of a kinase.[4] They often involve quantifying the transfer of a phosphate (B84403) group from ATP to a substrate.[5][6] Various formats exist, including radiometric, fluorescence-based, and luminescence-based readouts.[7] While powerful for determining potency (e.g., IC50), they do not confirm the compound engages the target in a cell.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[8][9][10] The principle is based on ligand-induced thermal stabilization; the binding of a drug like this compound to its target protein, Kinase A, increases the protein's stability and raises its melting temperature (Tm).[8][11] This shift in melting temperature provides direct evidence of target engagement in a physiological context.[12]
Comparison of Target Engagement Methods
| Method | Principle | Assay Format | Throughput | Key Output | Pros | Cons |
| Biochemical Kinase Assay | Measures enzymatic activity (phosphorylation of a substrate).[5][7] | In vitro (purified enzyme) | High | IC50 (Potency) | Highly quantitative, good for initial screening, reproducible. | Lacks cellular context, susceptible to compound interference.[4] |
| CETSA | Measures ligand-induced thermal stabilization of the target protein.[8][11] | Cellular (intact cells or lysate) | Medium | ΔTm (Target Engagement) | Confirms target binding in a physiological environment, label-free.[9] | Lower throughput, requires specific antibody for detection. |
Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the thermal stabilization of Kinase A by this compound in intact cells.
Materials:
-
Cancer Cell Line X expressing Kinase A
-
This compound compound and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment: PCR thermocycler, centrifuges, equipment for Western blotting or ELISA.
Procedure:
-
Cell Treatment: Plate Cancer Cell Line X and grow to 80-90% confluency. Treat cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Kinase A remaining at each temperature point using Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble Kinase A against temperature for both DMSO and this compound-treated samples. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Part 2: Orthogonal Validation of Cellular Phenotype
The primary finding shows that this compound reduces cell viability. However, "viability" can be measured in many ways, each reflecting different aspects of cellular health (e.g., metabolic activity, membrane integrity, proliferation). Using orthogonal assays confirms that the observed effect is robust and not an artifact of a single measurement technology.
Key Orthogonal Methods:
-
ATP-Based Viability Assay (e.g., CellTiter-Glo®): This type of assay measures the level of ATP, which is an indicator of metabolically active cells. A decrease in ATP is often correlated with cell death or decreased proliferation.
-
Caspase Activity Assay (e.g., Caspase-Glo® 3/7): This is a specific measure of apoptosis. Caspases 3 and 7 are key effector enzymes in the apoptotic cascade.[13][14] An increase in their activity is a hallmark of programmed cell death. The assay uses a proluminescent substrate that is cleaved by active caspases to produce light.[13][15]
-
Membrane Integrity Assay (e.g., LDH Release): These assays measure the release of cytosolic components like lactate (B86563) dehydrogenase (LDH) into the culture medium, which occurs when the cell membrane is compromised, a hallmark of necrosis or late-stage apoptosis.
Comparison of Cellular Phenotype Assays
| Method | Principle | Typical Result with this compound | Assay Format | Pros | Cons |
| ATP-Based Viability | Measures ATP levels as a marker of metabolic activity. | Decreased Signal | Luminescence | Simple "add-mix-measure" format, high throughput. | Cannot distinguish between cytostatic and cytotoxic effects. |
| Caspase-Glo® 3/7 | Measures activity of effector caspases 3 and 7.[13][16] | Increased Signal | Luminescence | Specific for apoptosis, highly sensitive.[14] | Timing is critical as caspase activity is transient. |
| LDH Release | Measures release of LDH from cells with compromised membranes. | Increased Signal | Colorimetric/Fluorometric | Measures cytotoxicity/necrosis directly. | Less sensitive for early-stage apoptosis. |
Detailed Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol details the steps to measure apoptosis induction by this compound.
Materials:
-
Cancer Cell Line X
-
This compound compound, DMSO, and a positive control inducer of apoptosis (e.g., Staurosporine)
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Reagent (Promega)
Procedure:
-
Cell Plating: Seed Cancer Cell Line X in a white-walled 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat cells with a dose-response of this compound, DMSO (negative control), and a positive control. Incubate for a period determined by the expected mechanism (e.g., 18-24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate.[14][16]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[13][14]
-
Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal generation.[14]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO control. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Part 3: Orthogonal Validation of On-Target Mechanism
This is the most critical validation step: proving the observed cellular phenotype (apoptosis) is a direct consequence of inhibiting the intended target (Kinase A).
Key Orthogonal Methods:
-
Genetic Knockdown (siRNA/shRNA/CRISPR): This approach uses genetic tools to reduce the expression of the target protein, Kinase A. If reducing Kinase A levels phenocopies the effect of this compound (i.e., also causes apoptosis), it provides strong evidence that the drug's effect is on-target.
-
Rescue Experiment: This involves overexpressing a mutated form of Kinase A that is resistant to this compound binding. If the drug's anti-proliferative effect is diminished or "rescued" in cells expressing the resistant mutant, it strongly confirms that the effect is mediated through Kinase A.
Comparison of Mechanism of Action Methods
| Method | Principle | Key Question Answered | Pros | Cons |
| Genetic Knockdown | Reduces target protein expression to mimic pharmacological inhibition. | Does loss of Kinase A cause the same phenotype as this compound? | Directly tests target necessity, highly specific. | Knockdown efficiency can vary, potential for off-target genetic effects. |
| Rescue Experiment | Overexpresses a drug-resistant target mutant. | Can the drug's effect be reversed by a resistant version of Kinase A? | Gold standard for confirming on-target effect. | Requires generation of a specific mutant, can be technically challenging. |
Detailed Experimental Protocol: siRNA-mediated Knockdown
This protocol describes how to use siRNA to knock down Kinase A and assess the impact on cell viability.
Materials:
-
Cancer Cell Line X
-
siRNA targeting Kinase A (at least two different sequences)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Antibody against Kinase A for Western blot validation
-
Reagents for a cell viability assay (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed cells so they will be 60-80% confluent at the time of transfection.[17]
-
siRNA Transfection:
-
For each well, dilute the Kinase A siRNA or non-targeting control siRNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent into serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.[17]
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown: Harvest a parallel set of cells to validate the knockdown efficiency. Lyse the cells and perform a Western blot using an antibody specific for Kinase A. A significant reduction in the Kinase A protein band compared to the non-targeting control confirms successful knockdown.
-
Phenotypic Assay: In the primary experimental plate, perform a cell viability assay (e.g., CellTiter-Glo®) to measure the effect of Kinase A knockdown on cell proliferation.
-
Data Analysis: Compare the viability of cells treated with Kinase A siRNA to those treated with the non-targeting control. A significant decrease in viability should be observed, phenocopying the effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pelagobio.com [pelagobio.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. ulab360.com [ulab360.com]
- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.sg]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. scbt.com [scbt.com]
Benchmarking GW 2433: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual PPARα/δ agonist GW 2433 against other key research compounds targeting the peroxisome proliferator-activated receptor (PPAR) family. The following sections detail the comparative pharmacology, experimental methodologies, and relevant signaling pathways to inform compound selection and experimental design.
Comparative Analysis of PPAR Agonist Potency
This compound is a dual agonist of PPARα and PPARδ. To contextualize its performance, the following table summarizes the half-maximal effective concentrations (EC50) of this compound and other widely used PPAR agonists across the three main PPAR subtypes. This quantitative data allows for a direct comparison of potency and selectivity.
| Compound | Type | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |
| This compound | Dual PPARα/δ Agonist | Data not available | - | ~300 [1] |
| Fenofibrate | PPARα Agonist | 30,000 | - | - |
| GW7647 | PPARα Agonist | 6 | 1100 | 6200 |
| Rosiglitazone | PPARγ Agonist | - | 60 | - |
| Pioglitazone | PPARγ Agonist | - | Data not available | - |
| GW501516 | PPARδ Agonist | 300 | 1200 | 1.2 |
| Tesaglitazar | Dual PPARα/γ Agonist | 3,600 (human) | ~200 | - |
| Saroglitazar | Dual PPARα/γ Agonist | 0.00065 | 3 | - |
Note: EC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes. A hyphen (-) indicates no significant activity or data not available.
Signaling Pathways and Experimental Workflows
To understand the biological context of this compound's action, it is essential to visualize the underlying signaling pathways and the workflows of key experiments used to characterize its activity.
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. Upon activation by an agonist like this compound, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.
Experimental Workflow: PPAR Transactivation Assay
A common method to determine the potency of a PPAR agonist is the transactivation assay. This cell-based assay measures the ability of a compound to activate a PPAR-dependent reporter gene.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
PPAR Transactivation Assay
This protocol outlines a luciferase-based reporter assay to quantify the in vitro potency of PPAR agonists.
a. Cell Culture and Transfection:
-
Culture a suitable cell line, such as HEK293T, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density that will reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a mammalian expression vector for the desired human PPAR subtype (α, δ, or γ) and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A constitutively expressed Renilla luciferase vector can be co-transfected for normalization.
b. Compound Treatment:
-
Twenty-four hours post-transfection, replace the medium with fresh DMEM containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
c. Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vitro Glucose Uptake Assay in Adipocytes
This protocol measures the effect of PPAR agonists on glucose uptake in differentiated adipocytes, a key indicator of insulin (B600854) sensitization.
a. Adipocyte Differentiation:
-
Culture pre-adipocyte cells (e.g., 3T3-L1) to confluency.
-
Induce differentiation by treating the cells with a differentiation cocktail typically containing insulin, dexamethasone, and IBMX for 2-3 days.
-
Maintain the cells in an insulin-containing medium for an additional 2-3 days, followed by culture in a standard medium until mature adipocytes are formed (day 8-12).
b. Compound Treatment and Glucose Uptake Measurement:
-
Treat the mature adipocytes with the desired concentrations of the test compound or vehicle for 24-48 hours.
-
On the day of the assay, starve the cells in a serum-free, low-glucose medium for 2-4 hours.
-
Stimulate the cells with or without insulin for 15-30 minutes.
-
Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
c. Data Analysis:
-
Normalize the glucose uptake to the total protein content in each well.
-
Compare the glucose uptake in compound-treated cells to that in vehicle-treated cells, both in the presence and absence of insulin.
Anti-inflammatory Assay in Macrophages
This protocol assesses the anti-inflammatory properties of PPAR agonists by measuring their ability to suppress the production of pro-inflammatory mediators in activated macrophages.
a. Cell Culture and Activation:
-
Culture a macrophage cell line (e.g., RAW 264.7) in DMEM with 10% FBS.
-
Seed the cells into 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for a specified period (e.g., 24 hours).
b. Measurement of Inflammatory Mediators:
-
Collect the cell culture supernatant to measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocol.
-
To measure nitric oxide (NO) production, a key inflammatory mediator, use the Griess reagent to quantify nitrite (B80452) levels in the supernatant.
c. Data Analysis:
-
Compare the levels of inflammatory mediators in the supernatants of compound-treated, LPS-stimulated cells to those of vehicle-treated, LPS-stimulated cells.
-
Calculate the percentage of inhibition of cytokine or NO production for each compound concentration.
References
Reproducibility of Published Data on GW 2433: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the peroxisome proliferator-activated receptor (PPAR) agonist GW 2433, with a focus on the reproducibility of its published data. This document offers a side-by-side comparison with other relevant PPAR agonists, supported by experimental data and detailed methodologies.
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and delta (PPARδ). Understanding its activity in comparison to other selective and dual PPAR agonists is crucial for designing and interpreting experiments. This guide summarizes key quantitative data and provides the necessary experimental context to aid in the replication of published findings.
Comparative Analysis of PPAR Agonist Potency
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other commonly used PPAR agonists. This data is compiled from various publications and commercial sources to provide a comparative overview of their potency and selectivity.
| Compound | Target PPAR Isoform(s) | Reported EC50 / Active Concentration | Species | Reference |
| This compound | PPARα / PPARδ (Dual Agonist) | ~300 nM | Mouse | [1] |
| 1.5 µM (concentration used) | Mouse | [1] | ||
| GW 7647 | PPARα (Selective Agonist) | 6 nM | Human | [2][3][4][5] |
| PPARγ | 1100 nM | Human | [2][3][4][5] | |
| PPARδ | 6200 nM | Human | [2][3][4][5] | |
| Fenofibrate | PPARα (Selective Agonist) | 18 µM | Mouse | |
| 30 µM | Human | [6] | ||
| PPARγ | 250 µM | Mouse | ||
| 300 µM | Human | |||
| GW 501516 | PPARδ (Selective Agonist) | 1.2 nM | Not Specified |
Experimental Methodologies
Reproducibility of experimental data is fundamentally linked to the detailed execution of protocols. Below are methodologies for key experiments frequently cited in the study of PPAR agonists.
Reporter Gene Assay for PPAR Activation
This assay is a common in vitro method to determine the potency and selectivity of a compound for a specific PPAR isoform.
Principle: Cells are co-transfected with two plasmids: one expressing a specific PPAR isoform and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). Activation of the PPAR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection: HEK293T or other suitable cells are cultured in appropriate media. Cells are then co-transfected with a PPAR expression vector (e.g., for PPARα, PPARδ, or PPARγ) and a PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After a post-transfection period (typically 24 hours), the cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24-48 hours) to allow for gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: Luminescence signals are normalized (e.g., to a co-transfected control like β-galactosidase or to total protein concentration). The EC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to quantify the change in the expression of known PPAR target genes in response to agonist treatment.
Principle: The mRNA from treated cells or tissues is reverse-transcribed into cDNA, which is then used as a template for PCR with primers specific to the target gene. The amount of amplified DNA is quantified in real-time, allowing for the determination of the initial mRNA levels.
Protocol:
-
Cell/Tissue Treatment: Cells or animals are treated with the PPAR agonist of interest (e.g., this compound) for a defined period.
-
RNA Extraction: Total RNA is isolated from the cells or tissues using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for PCR with a real-time PCR system. The reaction includes specific primers for the target gene (e.g., L-FABP, CPT1A) and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe that binds to the amplified DNA.
-
Data Analysis: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH, β-actin). The fold change in gene expression relative to a control group is calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: PPAR Signaling Pathway.
Caption: Reporter Gene Assay Workflow.
References
Safety Operating Guide
Navigating the Disposal of GW 2433: A Guide for Laboratory Professionals
For researchers and scientists handling GW 2433, a novel and potent PPAR receptor agonist, the absence of a publicly available, specific Safety Data Sheet (SDS) necessitates a cautious and compliant approach to its disposal.[1] In such instances, treating the compound as a hazardous chemical and adhering to established institutional and regulatory guidelines is paramount.
The responsibility for proper chemical waste management begins with the individual generating the waste and extends through the entire disposal process.[2] To ensure safety and compliance, laboratory personnel should follow a structured disposal procedure rooted in established hazardous waste protocols.
General Disposal Protocol for Research Chemicals like this compound
When a specific SDS is unavailable, the following step-by-step procedure, based on general laboratory safety principles, should be implemented. This protocol is designed to minimize risk and ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[2]
Step 1: Waste Characterization and Minimization Before beginning any experiment, review the protocol to use chemicals efficiently and minimize the generation of hazardous waste. Whenever possible, substitute materials with less hazardous alternatives.
Step 2: Proper Segregation Segregate chemical waste at the point of generation. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety office. As a standard practice, different categories of chemical waste should be kept separate. These categories often include:
-
Halogenated Organics
-
Non-Halogenated Organics
-
Acids (pH < 2)
-
Bases (pH > 12.5)
-
Heavy Metal Solutions
Step 3: Containerization
-
Select Compatible Containers: Use containers that are chemically compatible with this compound and any solvents used. The original manufacturer's container is often a good choice if empty.
-
Condition and Sealing: Ensure the container is in good condition, free from leaks or damage.[3] Use screw-top containers for liquids and ensure they are sealed to prevent spills.[4]
-
Cleanliness: Keep the outer surface of the waste container clean and free of contamination.[4]
Step 4: Labeling Properly label all waste containers. The label must be clear, legible, and include:
-
The words "Hazardous Waste".[3]
-
The full chemical name(s) of all constituents (e.g., "this compound," "DMSO," etc.). Avoid abbreviations or chemical formulas.[4]
-
The approximate concentration or percentage of each component.[3]
-
The accumulation start date (the date the first drop of waste is added to the container).
Step 5: Accumulation and Storage
-
Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.
-
Keep containers closed at all times except when adding waste.[3] Leaving a funnel in the container is not acceptable.[3]
Step 6: Requesting Disposal
-
Once a container is full or ready for disposal, submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EHS) department.[5]
-
Be aware of your institution's time limits for waste accumulation. For example, some institutions require pickup requests to be sent no later than 60 days after the accumulation start date.[2]
Key Quantitative Guidelines for Chemical Waste Handling
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not fill liquid waste containers more than 80% full.[4] | Prevents splashing and allows for vapor expansion. |
| Waste Accumulation Volume | Max. 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste.[3] | Regulatory limit for satellite accumulation areas. |
| Pickup Request Timeline | Submit for removal within institutional timeframes (e.g., 72 hours for full containers or within 60 days of start date).[2][3] | Ensures timely removal and compliance with storage limits. |
Experimental Protocols Referenced
While specific disposal experiments for this compound are not available, the disposal procedures outlined are derived from standard hazardous waste management plans provided by various research institutions. These plans are based on regulations from bodies like the Environmental Protection Agency (EPA).[2][3] The core methodology involves:
-
Waste Identification: Determining if a chemical is hazardous. In the absence of data, assume it is.
-
Segregation: Separating waste streams to prevent dangerous reactions.
-
Containment: Using appropriate, sealed, and labeled containers.
-
Regulated Disposal: Transferring the contained waste to a licensed EHS vendor via institutional channels.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a research chemical like this compound.
References
Essential Safety and Handling of GW 2433: A Guide for Laboratory Professionals
For Research Use Only. Not for human use.
This document provides crucial safety and logistical information for the handling and disposal of GW 2433, a potent PPAR receptor agonist. The following guidelines are based on best practices for managing highly potent research compounds and are intended to supplement, not replace, a thorough institutional risk assessment and adherence to all applicable safety regulations.
Personal Protective Equipment (PPE)
A risk-based approach should be taken to select appropriate PPE for handling this compound. The primary risks associated with powdered compounds are inhalation and dermal exposure.[1][2] The following table outlines recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if a full-face respirator is not used) | High risk of aerosolization and inhalation of potent powders.[1][3] Full respiratory protection is critical. Double-gloving provides an additional barrier against contamination.[3] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to powders, but potential for splashes remains. Engineering controls like a fume hood are the primary line of defense.[3] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the necessary level of containment.[3] |
Operational Handling Plan
Safe handling of potent compounds like this compound requires stringent operational procedures to minimize exposure risk.
Engineering Controls:
-
Weighing: All handling of powdered this compound should be conducted in a containment system such as a ventilated balance enclosure or a glove box.[4] Standard fume hoods are not sufficient for containing potent powders.[4]
-
Solution Preparation: All work with solutions of this compound should be performed within a certified chemical fume hood.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area by lining it with absorbent, disposable material.
-
Weighing: Carefully weigh the required amount of this compound within a containment unit. Use dedicated spatulas and weigh boats.
-
Dissolving: Dissolve the compound in the appropriate solvent within a chemical fume hood.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and properly dispose of all contaminated materials.
The following diagram illustrates the general workflow for safely handling a potent research compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
